(D-Leu7)-LHRH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C55H75N17O13 |
|---|---|
Poids moléculaire |
1182.3 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60)/t36-,37-,38+,39-,40-,41-,42-,43-/m0/s1 |
Clé InChI |
XLXSAKCOAKORKW-BKAYIBTGSA-N |
SMILES isomérique |
CC(C)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Origine du produit |
United States |
Foundational & Exploratory
The Advent of Superagonists: A Technical Guide to the Discovery and Synthesis of (D-Leu⁷)-LHRH Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), was a pivotal moment in reproductive endocrinology. This decapeptide, with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂, governs the reproductive axis by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, the therapeutic potential of native LHRH is limited by its short biological half-life. This led to the rational design and synthesis of LHRH analogs with enhanced potency and duration of action. A key breakthrough in this field was the discovery that substituting the glycine at position 6 with a D-amino acid dramatically increases biological activity. This guide provides an in-depth technical overview of the discovery and synthesis of these superagonists, with a particular focus on the principles underlying the enhanced activity of D-Leucine substituted analogs. While the prompt specified (D-Leu⁷)-LHRH, the vast body of scientific literature points to the profound impact of D-amino acid substitutions at position 6. Therefore, this guide will focus on the well-characterized and highly potent (D-Leu⁶)-LHRH analogs.
Discovery and Rationale for D-Amino Acid Substitution
The initial exploration of LHRH analogs revealed that the glycine residue at position 6 is a critical point for enzymatic degradation. The substitution of this L-glycine with a D-amino acid was found to confer resistance to enzymatic cleavage, thereby prolonging the peptide's half-life. Furthermore, this modification was discovered to induce a conformational change, specifically stabilizing a β-II' turn in the central part of the peptide (Tyr⁵-Gly⁶-Leu⁷-Arg⁸). This conformation is believed to be crucial for optimal receptor binding and activation.
The incorporation of various D-amino acids at position 6 demonstrated that the biological activity is influenced by the lipophilic character, size, and aromaticity of the side chain.[1] As illustrated in the table below, substituting glycine with D-Leucine results in a significant increase in LH-releasing activity compared to the native hormone.
Table 1: Relative Biological Potency of LHRH Analogs with D-Amino Acid Substitution at Position 6
| Compound | Substitution at Position 6 | Relative Biological Activity (vs. Native LHRH) |
| Native LHRH | Glycine | 1.0 |
| [D-Glu⁶]-LHRH | D-Glutamic Acid | 1.8 |
| [D-Ala⁶]-LHRH | D-Alanine | 7.0 |
| [D-Leu⁶]-LHRH | D-Leucine | 9.0 |
| [D-Phe⁶]-LHRH | D-Phenylalanine | 10.0 |
| [D-Trp⁶]-LHRH | D-Tryptophan | 13.0 |
| Leuprolide ([D-Leu⁶, Pro⁹-NHEt]-LHRH) | D-Leucine | 50-100 |
Data for the first six entries are sourced from in vivo assays in immature male rats.[1] The data for Leuprolide reflects its generally reported increased potency.
Synthesis of (D-Leu⁶)-LHRH Analogs
The synthesis of (D-Leu⁶)-LHRH and its analogs is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of (D-Leu⁶)-LHRH
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-Leu-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: e.g., Reagent K (Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol; 82.5:5:5:5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: The Fmoc-Rink Amide resin is swelled in DMF for 30 minutes.
-
Fmoc Deprotection: The resin is treated with 20% piperidine in DMF for 5 minutes, drained, and the treatment is repeated for 15 minutes to remove the Fmoc protecting group from the resin. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Coupling: The Fmoc-protected amino acid (3 equivalents) is pre-activated with a coupling reagent (e.g., HBTU and DIPEA, or DIC and HOBt) in DMF. This activated amino acid solution is then added to the deprotected resin and agitated for 1-2 hours. The completion of the coupling reaction is monitored using a qualitative ninhydrin test.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and by-products.
-
Iterative Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence, from the C-terminus to the N-terminus (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-Gly).
-
Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail (e.g., Reagent K) for 2-3 hours.
-
Peptide Precipitation and Isolation: The resin is filtered, and the filtrate containing the peptide is collected. The crude peptide is precipitated by adding cold diethyl ether, collected by centrifugation, and dried under vacuum.
Diagram: Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis, purification, and characterization of (D-Leu⁶)-LHRH.
Purification and Characterization
The crude peptide obtained after cleavage is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: RP-HPLC Purification
Instrumentation and Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
The crude peptide is dissolved in a minimal amount of Solvent A.
-
The solution is injected onto an equilibrated C18 column.
-
The peptide is eluted using a linear gradient of Solvent B (e.g., 5-65% over 60 minutes).
-
The elution profile is monitored at 220 nm and 280 nm.
-
Fractions containing the pure peptide are collected, pooled, and lyophilized.
The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.
Biological Activity Assessment
The biological activity of (D-Leu⁶)-LHRH analogs is assessed through in vitro binding and functional assays.
Experimental Protocol: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki or IC₅₀) of the analog to the LHRH receptor.
Materials:
-
Cell membranes expressing the LHRH receptor (e.g., from pituitary cells or a cell line like LβT2)
-
Radiolabeled LHRH analog (e.g., ¹²⁵I-[D-Trp⁶]-LHRH)
-
Unlabeled competitor ((D-Leu⁶)-LHRH) at various concentrations
-
Binding buffer
Procedure:
-
A fixed concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor.
-
The mixture is incubated to reach binding equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The radioactivity of the bound ligand is measured.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated.
Table 2: Binding Affinity of LHRH Analogs
| Compound | Cell Line/System | Binding Affinity (Ki/IC₅₀) |
| Native LHRH | Rat Pituitary Membranes | ~2-10 nM |
| [D-Trp⁶]-LHRH | Human Cancer Cell Lines | Kd ~1.5-5.7 nM[2] |
| Leuprolide | Rat Pituitary Membranes | High Affinity (sub-nanomolar to nanomolar range)[3] |
Note: The binding affinity of [D-Trp⁶]LHRH is approximately 10 times higher than that of native LHRH.[2]
Experimental Protocol: In Vitro LH Release Assay
This functional assay measures the potency (EC₅₀) of the analog in stimulating LH release from pituitary cells.
Materials:
-
Primary pituitary cells or a pituitary cell line (e.g., LβT2)
-
Test compound ((D-Leu⁶)-LHRH) at various concentrations
-
Cell culture medium
-
LH ELISA kit
Procedure:
-
Pituitary cells are cultured in appropriate media.
-
The cells are treated with varying concentrations of the test compound.
-
After a defined incubation period, the cell culture supernatant is collected.
-
The concentration of LH in the supernatant is quantified using an ELISA.
-
The concentration of the test compound that produces 50% of the maximal LH release (EC₅₀) is determined.
Table 3: In Vitro Potency for Gonadotropin Release
| Compound | Cell Line/System | Assay | LH Release (EC₅₀) |
| Native LHRH | Primary Rat Pituitary Cells | In Vitro Bioassay | ~1-10 nM |
| Leuprolide | Primary Rat Pituitary Cells | In Vitro Bioassay | ~0.05-0.5 nM |
Signaling Pathways of LHRH Analogs
LHRH and its agonistic analogs exert their effects by binding to the LHRH receptor, a G protein-coupled receptor (GPCR). The binding of an agonist like (D-Leu⁶)-LHRH initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to Gαq/11 proteins.[4] This activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The LHRH receptor can also couple to Gαs, which activates adenylyl cyclase and increases cAMP levels, and Gαi, which has an inhibitory effect on adenylyl cyclase.[5][6]
Diagram: LHRH Receptor Signaling Pathway
Caption: Simplified signaling pathways of the LHRH receptor upon agonist binding.
Conclusion
The substitution of glycine at position 6 with a D-amino acid, particularly D-Leucine, was a pivotal discovery in the development of LHRH superagonists. These analogs exhibit significantly enhanced biological activity and a prolonged duration of action due to increased resistance to enzymatic degradation and a stabilized receptor-binding conformation. The detailed protocols for their synthesis, purification, and biological characterization provided in this guide offer a comprehensive resource for researchers in the field of peptide-based drug discovery and development. The understanding of their mechanism of action through specific signaling pathways continues to drive the development of novel therapeutics for a range of hormone-dependent diseases.
References
- 1. technoprocur.cz [technoprocur.cz]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 5. The expression, regulation and signal transduction pathways of the mammalian gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of both G(q/11) and G(s) proteins in gonadotropin-releasing hormone receptor-mediated signaling in L beta T2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Function of (D-Leu7)-LHRH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (D-Leu7)-LHRH. It details its molecular structure, the signaling pathways it modulates, and relevant experimental data and protocols for its study.
Molecular Structure of this compound
This compound is a synthetic decapeptide analog of the naturally occurring Luteinizing Hormone-Releasing Hormone. The primary structure of native LHRH is a decapeptide with the following amino acid sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂.
The defining feature of this compound is the substitution of the L-Leucine at position 7 with its D-enantiomer, D-Leucine. This modification is crucial for the analog's altered biological activity and stability.
Amino Acid Sequence of this compound:
| Position | Amino Acid | Abbreviation |
| 1 | Pyroglutamic Acid | pGlu |
| 2 | Histidine | His |
| 3 | Tryptophan | Trp |
| 4 | Serine | Ser |
| 5 | Tyrosine | Tyr |
| 6 | Glycine | Gly |
| 7 | D-Leucine | D-Leu |
| 8 | Arginine | Arg |
| 9 | Proline | Pro |
| 10 | Glycinamide | Gly-NH₂ |
Table 1: Amino Acid Sequence of this compound.
Quantitative Data: Receptor Binding and Biological Potency
Quantitative data for the binding affinity and biological potency of this compound is not extensively available in the public domain. However, studies on analogous LHRH derivatives, particularly those with D-amino acid substitutions at position 6, provide valuable insights into the expected properties of this compound.
It is a well-established principle that the substitution of the glycine at position 6 with a D-amino acid enhances the biological activity of LHRH analogs. This is attributed to the stabilization of a β-turn conformation that is favorable for receptor binding and increased resistance to enzymatic degradation. For instance, [D-Leu6]-LHRH has been reported to have a relative biological activity approximately 9 times that of native LHRH. While this modification is at a different position, it highlights the significant impact of D-amino acid substitutions on the potency of LHRH analogs.
For the purpose of this guide, and in the absence of direct data for this compound, we will consider the binding affinity data for a closely related and well-studied analog, [D-Trp6]-LHRH, as a surrogate to provide a contextual understanding. It is important to note that these values are for a different, albeit structurally similar, compound and should be interpreted with caution.
Surrogate Quantitative Data for a High-Potency LHRH Analog ([D-Trp6]-LHRH):
| Cell Line | Tissue of Origin | High-Affinity Dissociation Constant (Kd) (nM) |
| HEC-1A | Endometrial Cancer | 5.7[1] |
| Ishikawa | Endometrial Cancer | 4.2[1] |
| EFO-21 | Ovarian Cancer | 1.5[1] |
| EFO-27 | Ovarian Cancer | 1.7[1] |
Table 2: High-affinity dissociation constants (Kd) for the binding of [D-Trp6]-LHRH to its receptor in various human cancer cell lines.[1] Note: A lower Kd value indicates a higher binding affinity.
Signaling Pathways of LHRH Analogs
LHRH and its analogs, including this compound, exert their effects by binding to the Gonadotropin-Releasing Hormone Receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) family. The primary signaling cascade initiated upon agonist binding is through the Gαq/11 pathway.
Primary Signaling Pathway:
References
(D-Leu7)-LHRH mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of (D-Leu7)-LHRH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic analog of the naturally occurring decapeptide, Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). The nomenclature "(D-Leu7)" signifies a strategic modification in its amino acid sequence, where the glycine at position 7 has been substituted with a D-Leucine. This alteration is designed to enhance the peptide's metabolic stability and binding affinity to the GnRH receptor (GnRH-R), classifying it as a potent GnRH-R agonist.
This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the GnRH receptor and the subsequent intracellular signaling cascades. While specific quantitative binding data for this compound is not extensively available in the public domain, this document will draw upon the well-established principles of GnRH agonist activity and provide comparative data from closely related and extensively studied analogs.
Receptor Binding and Agonist Activity
The biological activity of this compound is initiated by its high-affinity binding to the GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily located on the surface of pituitary gonadotrope cells.[1] The substitution of a D-amino acid in GnRH analogs is a common strategy to increase resistance to enzymatic degradation and improve receptor binding affinity.[2][3] While substitutions at position 6 are more common, the principle of enhanced stability and affinity applies to modifications at other positions as well.
Quantitative Data on GnRH Agonist Binding Affinity
The binding affinity of GnRH agonists to the GnRH receptor is a critical determinant of their potency. This is typically quantified by the dissociation constant (Kd) or the inhibitory constant (Ki), where a lower value indicates a tighter binding interaction. Functional potency is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).[4]
The following table summarizes the binding affinities of the native LHRH and some of its well-characterized synthetic analogs. This data provides a comparative context for the expected high affinity of this compound.
| Compound | Structure | Receptor Binding Affinity (Kd or Ki) | Reference |
| LHRH (Native) | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | Varies by study, generally in the nanomolar range | [5] |
| [D-Trp6]LHRH (Triptorelin) | pGlu-His-Trp-Ser-Tyr-D-Trp -Leu-Arg-Pro-Gly-NH2 | High Affinity (nanomolar to sub-nanomolar range) | [6] |
| Leuprolide | pGlu-His-Trp-Ser-Tyr-D-Leu -Leu-Arg-Pro-NHEt | High Affinity (nanomolar to sub-nanomolar range) | [6] |
| Buserelin | pGlu-His-Trp-Ser-Tyr-D-Ser(tBu) -Leu-Arg-Pro-NHEt | High Affinity (nanomolar range) | [6] |
| Goserelin | pGlu-His-Trp-Ser-Tyr-D-Ser(tBu) -Leu-Arg-Pro-Azgly-NH2 | High Affinity (nanomolar range) | [6] |
Note: Specific Kd, Ki, IC50, or EC50 values can vary depending on the experimental conditions, cell type, and radioligand used.
Signal Transduction Pathways
Upon binding of this compound, the GnRH receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11 proteins, though other G-protein interactions have also been reported.[2]
The Gαq/11-Phospholipase C Pathway
The canonical signaling pathway for GnRH receptor activation is mediated through the Gq/11 family of G proteins.[2] This cascade proceeds as follows:
-
G-Protein Activation: The agonist-bound GnRH receptor activates the heterotrimeric G-protein Gαq/11 by promoting the exchange of GDP for GTP on the α-subunit.
-
Phospholipase C (PLC) Activation: The activated Gαq/11-GTP complex stimulates the membrane-bound enzyme Phospholipase C (PLC).[2]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2]
-
Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various downstream target proteins.[2]
These signaling events culminate in the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gonadotropes.[1]
Caption: The primary Gαq/11-PLC signaling pathway activated by this compound.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro assays to determine its binding affinity and functional potency.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for the GnRH receptor.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the GnRH receptor (e.g., pituitary cells, CHO, or HEK293 cells stably expressing the GnRH-R).[8]
-
Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [¹²⁵I]-Triptorelin).[8]
-
Test Compound: Unlabeled this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.[8]
-
Wash Buffer: Cold assay buffer.[8]
-
Glass Fiber Filters: Pre-treated with polyethyleneimine (PEI) to reduce non-specific binding.[8]
-
Scintillation Counter. [8]
Protocol:
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend them in the assay buffer. Determine the protein concentration.[8]
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled this compound.[8]
-
Incubation: Add the membrane preparation to each well and incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).[9]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.[8]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[8]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.[8]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 is determined by non-linear regression. The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Caption: Experimental workflow for a competitive radioligand binding assay.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of this compound to activate the GnRH receptor and stimulate the production of the second messenger, inositol phosphate.
Materials:
-
Cells: Cells expressing the GnRH receptor (e.g., transfected COS-7 or HEK293 cells).[10]
-
Labeling Medium: Culture medium containing myo-[³H]inositol.[10]
-
Stimulation Buffer: Buffer containing LiCl (to inhibit inositol monophosphatase).
-
Test Compound: this compound.
-
Ion-Exchange Chromatography Columns.
-
Scintillation Counter.
Protocol:
-
Cell Culture and Labeling: Culture GnRH-R expressing cells and incubate them with myo-[³H]inositol to label the cellular phosphoinositide pools.[10]
-
Stimulation: Wash the cells and incubate them with stimulation buffer containing various concentrations of this compound for a defined period (e.g., 30-60 minutes).[11]
-
Lysis and Extraction: Terminate the stimulation and lyse the cells. Extract the soluble inositol phosphates.[12]
-
Purification: Separate the [³H]-inositol phosphates from other radiolabeled molecules using anion-exchange chromatography.[12]
-
Quantification: Measure the radioactivity of the eluted fractions using a scintillation counter.[12]
-
Data Analysis: Plot the amount of accumulated inositol phosphate against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[10]
In Vitro LH and FSH Release Assay
This assay directly measures the primary biological response to GnRH receptor activation: the secretion of gonadotropins.
Materials:
-
Cells: Primary pituitary cells or a pituitary cell line (e.g., LβT2).[13]
-
Culture Medium: Appropriate cell culture medium.
-
Test Compound: this compound.
-
ELISA or RIA kits: Specific for LH and FSH.
Protocol:
-
Cell Culture: Culture primary pituitary cells or a suitable cell line in multi-well plates.[13]
-
Stimulation: Treat the cells with varying concentrations of this compound.[13]
-
Incubation: Incubate the cells for a defined period to allow for hormone secretion.[13]
-
Sample Collection: Collect the cell culture supernatant.[13]
-
Quantification: Measure the concentration of LH and FSH in the supernatant using specific ELISA or RIA kits.[13]
-
Data Analysis: Plot the concentration of secreted LH or FSH against the concentration of this compound to determine the dose-response relationship and EC50 values.
Conclusion
This compound acts as a potent agonist at the GnRH receptor. Its mechanism of action is centered on the activation of the Gαq/11-phospholipase C signaling pathway, leading to the production of IP3 and DAG, which in turn stimulate intracellular calcium release and PKC activation. This cascade ultimately results in the synthesis and secretion of LH and FSH. The D-amino acid substitution at position 7 is a key structural modification that confers high binding affinity and stability. The experimental protocols detailed herein provide a robust framework for the comprehensive characterization of the binding and functional properties of this compound and other novel GnRH analogs in drug discovery and development.
References
- 1. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Gonadotropin-releasing hormone (GnRH)-receptor coupling to inositol phosphate and prolactin production in GH3 cells stably transfected with rat GnRH receptor complementary deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Biological Activity of (D-Leu7)-LHRH Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of the luteinizing hormone-releasing hormone (LHRH) analog, (D-Leu7)-LHRH. While specific quantitative binding and activity data for this particular analog are limited in publicly available literature, this document extrapolates its expected biological functions based on the extensive research conducted on closely related LHRH agonists, particularly those with D-amino acid substitutions. This guide covers the fundamental mechanism of action, receptor binding characteristics, effects on hormone regulation, and anti-proliferative properties of LHRH agonists. Detailed experimental protocols and visual representations of key biological pathways and workflows are provided to support researchers in the fields of endocrinology, oncology, and drug development.
Introduction to LHRH and its Analogs
Luteinizing hormone-releasing hormone (LHRH), a decapeptide synthesized and released from the hypothalamus, is a critical regulator of the reproductive endocrine system. It exerts its effects by binding to the LHRH receptor on pituitary gonadotrophs, stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate the production of sex steroids by the gonads.
The native LHRH peptide has a short biological half-life. To overcome this limitation and enhance therapeutic efficacy, numerous synthetic analogs have been developed. A key strategy in the design of potent LHRH agonists has been the substitution of the glycine at position 6 or the leucine at position 7 with a D-amino acid. These modifications confer increased resistance to enzymatic degradation and enhance the peptide's binding affinity for the LHRH receptor. This compound falls into this class of superagonists, and its biological activity is predicated on these structural modifications.
Mechanism of Action
Pituitary-Gonadal Axis Regulation
The primary mechanism of action of LHRH agonists like this compound involves a biphasic effect on the pituitary-gonadal axis.
-
Initial Stimulation (Flare-up): Upon initial administration, LHRH agonists bind to LHRH receptors on pituitary gonadotrophs, leading to a transient surge in the secretion of LH and FSH.[1] This can result in a temporary increase in testosterone levels in males and estrogen levels in females.[1]
-
Downregulation and Desensitization: Continuous or long-term administration of LHRH agonists leads to the continuous occupancy of LHRH receptors. This results in receptor downregulation and desensitization of the gonadotroph cells.[2] Consequently, the secretion of LH and FSH is profoundly suppressed, leading to a state of "medical castration" with significantly reduced levels of gonadal steroids.[2]
Direct Effects on Cancer Cells
Beyond their indirect hormonal effects, LHRH agonists can exert direct anti-proliferative effects on certain cancer cells. LHRH receptors are expressed on various tumor types, including prostate, breast, ovarian, and endometrial cancers.[2] The binding of LHRH agonists to these receptors can trigger intracellular signaling pathways that inhibit cell growth.
LHRH Receptor Signaling Pathways
The LHRH receptor is a G protein-coupled receptor (GPCR). The signaling cascades activated upon agonist binding can differ depending on the cell type.
-
In Pituitary Gonadotrophs: The LHRH receptor primarily couples to Gαq/11 proteins. This activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the synthesis and release of LH and FSH.[2][3]
-
In Cancer Cells: In some cancer cells, the LHRH receptor has been shown to couple to Gαi proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, which can contribute to the anti-proliferative effects.[3]
Quantitative Data on LHRH Analog Activity
Table 1: Relative Biological Potency of LHRH Analogs with D-Amino Acid Substitution at Position 6
| Compound | Substitution at Position 6 | Relative Biological Activity (vs. Native LHRH) |
| Native LHRH | Glycine | 1.0 |
| [D-Glu6]-LHRH | D-Glutamic Acid | 1.8 |
| [D-Ala6]-LHRH | D-Alanine | 7.0 |
| [D-Leu6]-LHRH | D-Leucine | 9.0 |
| [D-Phe6]-LHRH | D-Phenylalanine | 10.0 |
| [D-Trp6]-LHRH | D-Tryptophan | 13.0 |
| Leuprolide ([D-Leu6, Pro9-NHEt]-LHRH) | D-Leucine | 50-100 |
| Data is based on in vivo LH-releasing activity assays in immature male rats.[3] |
Table 2: Binding Affinity of [D-Trp6]-LHRH to Human Cancer Cell Lines
| Cell Line | Tissue of Origin | High-Affinity Dissociation Constant (Kd) (nM) |
| HEC-1A | Endometrial Cancer | 5.7 |
| Ishikawa | Endometrial Cancer | 4.2 |
| EFO-21 | Ovarian Cancer | 1.5 |
| EFO-27 | Ovarian Cancer | 1.7 |
| This data for a closely related analog suggests the expected high-affinity binding of D-amino acid substituted LHRH agonists.[5] |
Based on structure-activity relationship studies, substitution at position 7 is also critical for biological activity.[6] It is anticipated that this compound would exhibit significantly enhanced potency compared to native LHRH, likely in a similar range to other potent D-amino acid substituted analogs.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological activity of LHRH analogs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of this compound to the LHRH receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the LHRH receptor.
-
Radiolabeled LHRH analog (e.g., ¹²⁵I-[D-Trp⁶]-LHRH).[5]
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in binding buffer.
-
Competitive Binding: In assay tubes, combine the membrane preparation, a fixed concentration of the radiolabeled LHRH analog, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Study of Hormonal Effects in Rats
This protocol outlines a typical in vivo experiment to assess the effect of this compound on hormone levels.
Materials:
-
Male Sprague-Dawley rats.
-
This compound peptide.
-
Vehicle control (e.g., saline).
-
ELISA kits for LH, FSH, and testosterone.
Procedure:
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Treatment Groups: Divide animals into a control group (receiving vehicle) and a treatment group (receiving this compound).
-
Administration: Administer the peptide or vehicle via a specified route (e.g., subcutaneous injection) at a predetermined dose and schedule.
-
Blood Sampling: Collect blood samples at various time points (e.g., baseline, and at intervals post-injection) to measure hormone levels.
-
Hormone Analysis: Use ELISA kits to quantify serum concentrations of LH, FSH, and testosterone.
-
Organ Analysis: At the end of the study, euthanize the animals and collect relevant organs (e.g., testes, prostate) for weight measurement and histological analysis.
Conclusion
This compound, as a potent LHRH agonist, is expected to exhibit significantly enhanced biological activity compared to the native hormone. Its primary mechanism involves the initial stimulation followed by profound suppression of the pituitary-gonadal axis, leading to a reduction in sex steroid levels. Furthermore, it likely possesses direct anti-proliferative effects on LHRH receptor-positive cancer cells. While direct quantitative data for this specific analog is limited, the extensive body of research on closely related compounds provides a robust framework for understanding its pharmacological profile. The experimental protocols and pathway diagrams presented in this guide offer a solid foundation for researchers to further investigate the specific properties of this compound and its potential therapeutic applications.
References
- 1. Challenges with Luteinizing Hormone-Releasing Hormone Agonists: Flare and Surge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Conformation-function relationships in LHRH analogs. II. Conformations of LHRH peptide agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The GnRH Agonist (D-Leu7)-LHRH: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The user's request specified "(D-Leu7)-LHRH". However, a comprehensive literature search reveals a scarcity of specific data for a Gonadotropin-Releasing Hormone (GnRH) analog with a D-Leucine substitution at position 7. The vast majority of research and clinical application focuses on analogs with a D-amino acid substitution at position 6, which significantly enhances potency and metabolic stability. The most prominent of these is (D-Leu6)-LHRH, also known as leuprolide. This guide will, therefore, focus on the well-documented properties and methodologies associated with (D-Leu6)-LHRH as a representative potent GnRH agonist, assuming it aligns with the user's interest in this class of compounds.
Executive Summary
(D-Leu6)-LHRH (leuprolide) is a potent synthetic agonist of the Gonadotropin-Releasing Hormone Receptor (GnRHR). Its primary mechanism of action involves a biphasic effect on the pituitary-gonadal axis. Initially, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration leads to downregulation and desensitization of the GnRHR, resulting in a profound suppression of gonadotropin secretion and a subsequent decrease in gonadal steroid production. This paradoxical effect is the cornerstone of its therapeutic applications in hormone-dependent diseases such as prostate cancer, endometriosis, and central precocious puberty.[1][2][3] This guide provides a comprehensive overview of its mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.
Mechanism of Action
GnRH Receptor Binding and Initial Stimulation
(D-Leu6)-LHRH is a synthetic nonapeptide analog of the naturally occurring GnRH.[4] The substitution of the glycine at position 6 with a D-leucine protects the peptide from enzymatic degradation, thereby prolonging its half-life and enhancing its binding affinity for the GnRHR, a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.[5] Upon binding, (D-Leu6)-LHRH initially acts as a potent agonist, stimulating the GnRHR and triggering a cascade of intracellular signaling events that lead to the synthesis and secretion of LH and FSH.[3][6] This initial stimulatory phase is often referred to as the "flare effect".[3][4]
Receptor Downregulation and Desensitization
Continuous exposure to (D-Leu6)-LHRH leads to a paradoxical suppression of gonadotropin release.[4] This is achieved through a process of receptor downregulation, where the constant stimulation of the GnRHR causes them to become less responsive and decrease in number, and desensitization of the signal transduction pathway.[7] This reduction in receptor activity results in a significant decline in LH and FSH secretion, leading to a consequent drop in the production of gonadal steroids like testosterone and estrogen, a state often referred to as "medical castration".[6][8]
Downstream Signaling Pathways
The GnRHR primarily couples to the Gαq/11 protein.[6][9] Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] These signaling events are crucial for the synthesis and release of gonadotropins. There is also evidence that the GnRHR can couple to Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[9][10]
Quantitative Data
The following tables summarize key quantitative data for (D-Leu6)-LHRH and related analogs from various in vitro studies. This data is crucial for designing experiments and understanding the structure-activity relationships of GnRH agonists.
Table 1: GnRH Receptor Binding Affinity of (D-Leu6)-LHRH and Other Analogs
| Compound | Receptor Source | Radioligand | Binding Affinity (Kd or IC50) | Reference |
| (D-Leu6)-LHRH (Leuprolide) | Rat Pituitary Membranes | [125I]-(D-Trp6)-LHRH | High Affinity (sub-nanomolar to nanomolar range) | [11] |
| Goserelin | Rat Pituitary Membranes | [125I]-(D-Trp6)-LHRH | High Affinity (nanomolar range) | [11] |
| Triptorelin | Rat Pituitary Membranes | [125I]-(D-Trp6)-LHRH | High Affinity (sub-nanomolar to nanomolar range) | [11] |
| Histrelin | Rat Pituitary Membranes | [125I]-(D-Trp6)-LHRH | High Affinity (nanomolar range) | [11] |
| Buserelin | Rat Pituitary Membranes | [125I]-(D-Trp6)-LHRH | High Affinity (nanomolar range) | [11] |
Note: Specific Kd or IC50 values can vary depending on the experimental conditions, cell type, and radioligand used.[11]
Table 2: In Vivo Potency of (D-Leu6)-LHRH (Leuprolide) in Animal Models
| Animal Model | Endpoint | Dosage | Effect | Reference |
| Female Rats | Ovarian Estradiol Production | 0.5 mg daily (low dose), 1 mg daily (high dose) | Dose-dependent inhibition of ovarian steroidogenesis | [12] |
| Male Rats | Testosterone Suppression | 0.1 mg/kg (subcutaneous) | Significant suppression of testosterone levels | [4] |
| Pregnant Rats | Embryonal Implantation | 1 mg/kg (single subcutaneous injection) | Adverse effect on embryonal implantation | [13] |
| Female Rats | Intestinal Motility | 0.02, 0.2, or 0.4 µg/kg daily | Significant effect on gastrointestinal motility | [14] |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol describes the determination of the binding affinity (Ki) of a test compound like (D-Leu6)-LHRH for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the GnRH receptor (e.g., pituitary cells, or recombinant cell lines like HEK293 or CHO cells stably expressing the receptor).[11]
-
Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [125I]-(D-Trp6)-LHRH).[11]
-
Test Compound: (D-Leu6)-LHRH (unlabeled).
-
Non-specific Binding Control: A high concentration of a standard GnRH agonist (e.g., 1 µM Buserelin).[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).[6]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[6]
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail and Counter. [6]
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend in the assay buffer. Determine the protein concentration.[1]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd).
-
Increasing concentrations of the unlabeled test compound ((D-Leu6)-LHRH).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[1]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[1]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[1]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression.
-
Calculate the Ki from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
MTT Cell Proliferation Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic or cytostatic effects of (D-Leu6)-LHRH on cancer cell lines, such as prostate cancer cells.
Materials:
-
Prostate cancer cell line (e.g., LNCaP, PC-3).
-
(D-Leu6)-LHRH peptide.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
96-well flat-bottom microplates.
-
MTT solution (5 mg/mL in PBS, sterile filtered).[15]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol).[15]
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate cells at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.[2]
-
Drug Treatment: Prepare serial dilutions of (D-Leu6)-LHRH in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C with 5% CO2.[2]
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well.[15]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: Add 150 µL of the solubilization solution to each well.[15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Read the absorbance at a wavelength of 590 nm using a microplate reader.[15]
-
Data Analysis: The amount of absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.
In Vivo Study in a Rat Model of Gonadotropin Suppression
This protocol outlines a general procedure for evaluating the in vivo efficacy of (D-Leu6)-LHRH in suppressing gonadotropin and testosterone levels in male rats.
Materials and Animals:
-
Adult male Sprague-Dawley rats.[8]
-
(D-Leu6)-LHRH (leuprolide acetate).
-
Vehicle for injection (e.g., sterile saline).
-
Anesthesia (e.g., isoflurane).
-
Blood collection supplies (e.g., micro-collection tubes).
-
ELISA kits for LH, FSH, and testosterone.
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to a control group (vehicle injection) and a treatment group ((D-Leu6)-LHRH injection).
-
Dosing: Administer a single subcutaneous injection of (D-Leu6)-LHRH at the desired dose (e.g., 0.1 mg/kg) or vehicle to the respective groups.[4]
-
Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein or saphenous vein) at baseline (pre-dose) and at various time points post-dose (e.g., 2, 4, 8, 24, 48 hours, and then weekly for several weeks) to monitor both the initial flare and subsequent suppression.
-
Hormone Analysis: Separate serum or plasma and store at -80°C until analysis. Measure the concentrations of LH, FSH, and testosterone using commercially available ELISA kits.
-
Data Analysis: Plot the mean hormone concentrations over time for both the control and treatment groups. Perform statistical analysis to determine the significance of the suppressive effects of (D-Leu6)-LHRH.
Synthesis and Formulation
(D-Leu6)-LHRH and other LHRH analogs are typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS). For clinical use, (D-Leu6)-LHRH (leuprolide acetate) is often formulated as a depot suspension for sustained release. This can be achieved by incorporating the peptide into biodegradable polymer microspheres (e.g., poly(lactic-co-glycolic) acid, PLGA).[8] These formulations allow for less frequent administration (e.g., monthly or every few months) and maintain therapeutic drug levels over an extended period.[8]
Clinical Applications
The ability of (D-Leu6)-LHRH to induce a state of medical castration has led to its widespread use in the treatment of hormone-dependent diseases, including:
-
Prostate Cancer: To reduce testosterone levels and slow tumor growth.[1][2]
-
Endometriosis: To decrease estrogen levels, thereby alleviating pain and reducing the size of endometriotic lesions.[1][2]
-
Uterine Fibroids: To reduce estrogen levels and shrink fibroids.[1]
-
Central Precocious Puberty: To suppress the premature secretion of gonadotropins and delay the onset of puberty.[1][2]
-
In Vitro Fertilization (IVF): To control ovulation timing and improve the success rates of assisted reproductive technologies.[2]
Conclusion
(D-Leu6)-LHRH (leuprolide) is a potent GnRH receptor agonist with a well-characterized biphasic mechanism of action that is exploited for various therapeutic purposes. Its high binding affinity and prolonged biological activity, conferred by the D-leucine substitution at position 6, make it a valuable tool in both clinical practice and biomedical research. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this important class of peptide drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In-vitro/In-vivo comparison of leuprolide acetate release from an in-situ forming plga system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ovarian estradiol production in vivo. Inhibitory effect of leuprolide acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. merckmillipore.com [merckmillipore.com]
Early Synthetic LHRH Analogs: A Technical Guide for Researchers
An In-depth Exploration of the Foundational Research into Luteinizing Hormone-Releasing Hormone Analogs, their Synthesis, Biological Evaluation, and Mechanisms of Action.
This technical guide provides a comprehensive overview of the seminal research on synthetic analogs of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). The discovery and development of these analogs, pioneered by researchers such as Andrew Schally and Roger Guillemin, revolutionized the understanding and treatment of various hormone-dependent conditions, most notably prostate cancer.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the core methodologies, quantitative data, and signaling pathways that defined the early landscape of LHRH analog research.
Core Principles: Agonists and Antagonists
LHRH is a decapeptide that plays a crucial role in the reproductive endocrine system. Synthetic LHRH analogs are broadly categorized into two main classes: agonists and antagonists, each with a distinct mechanism of action at the LHRH receptor in the pituitary gland.[1]
LHRH Agonists: These analogs, such as leuprolide, goserelin, and triptorelin, initially stimulate the LHRH receptors, causing a temporary surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1] This initial "flare-up" can lead to a transient increase in testosterone levels. However, continuous administration of agonists leads to the downregulation and desensitization of the pituitary LHRH receptors. This ultimately results in a profound suppression of gonadotropin release and a reduction of gonadal steroid production to castration levels.[1][3]
LHRH Antagonists: In contrast, antagonists like degarelix act by competitively blocking the LHRH receptors in the pituitary gland.[1] This immediate blockade leads to a rapid and direct suppression of LH and FSH secretion, and consequently testosterone, without the initial surge observed with agonists.[1]
Beyond their effects on the pituitary-gonadal axis, evidence suggests that LHRH analogs can also exert direct effects on various tumor cells that express LHRH receptors, including prostate, breast, ovarian, and endometrial cancers.[1][3] Activation of these tumoral receptors can trigger signaling pathways that inhibit cell proliferation.[1]
Quantitative Data on Early LHRH Analogs
The potency and efficacy of early synthetic LHRH analogs were primarily determined through in vivo and in vitro assays. Key modifications to the native LHRH structure, particularly at positions 6 and 10, were found to significantly enhance biological activity. The substitution of the glycine at position 6 with a D-amino acid was a critical discovery that led to analogs with greatly increased potency.[2]
Below are tables summarizing the quantitative data on the biological activity of several key early LHRH analogs.
Table 1: Relative Potencies of Early LHRH Agonist Analogs
| Analog | Modification(s) | Relative Potency (LHRH = 1) |
| [Gly-OH⁷]-LHRH | Substitution of Leu⁷ with Gly-OH | 0.002 |
| [des-Gly¹⁰]-LHRH-ethylamide | Deletion of Gly¹⁰ and amidation | 5 |
| [D-Ala⁶]-LHRH | Substitution of Gly⁶ with D-Ala | 3-5 |
| [D-Leu⁶]-LHRH | Substitution of Gly⁶ with D-Leu | 5-9 |
| [D-Trp⁶]-LHRH | Substitution of Gly⁶ with D-Trp | 10-14 |
| [D-Phe⁶]-LHRH | Substitution of Gly⁶ with D-Phe | 10-15 |
| [D-Ala⁶, des-Gly¹⁰]-LHRH-ethylamide | Substitutions at positions 6 and 10 | 30-60 |
| Leuprolide | [D-Leu⁶, des-Gly¹⁰]-LHRH-ethylamide | 15-60 |
| Buserelin | [D-Ser(tBu)⁶, des-Gly¹⁰]-LHRH-ethylamide | 20-170 |
| Triptorelin | [D-Trp⁶]-LHRH | 20-130 |
Data compiled from various in vivo and in vitro studies.
Table 2: In Vitro Activity of Early LHRH Antagonist Analogs
| Analog | Structure | ID₅₀ (ng/ml) for Inhibition of LH Release |
| Antagonist 1 | [des-His², des-Gly¹⁰]-LHRH-ethylamide | 100 |
| Antagonist 2 | [des-His², D-Ala⁶, des-Gly¹⁰]-LHRH-ethylamide | 30 |
| Antagonist 3 | [D-Phe², D-Trp³, D-Phe⁶]-LHRH | 3 |
| Antagonist 4 | [D-pGlu¹, D-Phe², D-Trp³,⁶]-LHRH | 0.3 |
ID₅₀ represents the concentration of the antagonist required to inhibit the LH-releasing activity of 1 ng/ml of LHRH by 50% in a rat pituitary cell culture system.
Experimental Protocols
The development of synthetic LHRH analogs relied on a set of key experimental protocols to synthesize the peptides and evaluate their biological activity.
Solid-Phase Peptide Synthesis (SPPS) of LHRH Analogs
Early synthesis of LHRH analogs was significantly advanced by the adoption of solid-phase peptide synthesis (SPPS), a technique developed by Bruce Merrifield.[4] This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of excess reagents drives the coupling reactions to completion, and purification is simplified as excess reagents and byproducts are washed away at each step.[4] Both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies were employed in the synthesis of LHRH analogs.[5][6]
A General Protocol for Fmoc-based Solid-Phase Synthesis of an LHRH Analog:
-
Resin Preparation: Start with a suitable resin, such as a p-alkoxybenzyl alcohol resin, which is functionalized with the C-terminal amino acid of the desired LHRH analog.[5]
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF).[5]
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc group.
-
Coupling: Add the next Fmoc-protected amino acid to the resin. The coupling reaction is activated by a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or a more modern equivalent, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[5]
-
Washing: Wash the resin again with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the LHRH analog sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove any side-chain protecting groups. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers to protect sensitive amino acids.
-
Purification: Purify the crude peptide using techniques like preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final LHRH analog using analytical techniques such as mass spectrometry and analytical RP-HPLC.
In Vitro Bioassay: LH Release from Primary Pituitary Cell Cultures
A fundamental method for assessing the biological activity of LHRH analogs is to measure their ability to stimulate or inhibit the release of LH from primary cultures of rat anterior pituitary cells.[7][8]
Protocol Outline:
-
Cell Preparation: Isolate anterior pituitary glands from rats and disperse the cells using enzymatic digestion (e.g., with trypsin or collagenase).[8]
-
Cell Culture: Plate the dispersed pituitary cells in culture dishes and maintain them in a suitable culture medium for a period to allow them to adhere and recover.[7]
-
Stimulation/Inhibition:
-
For Agonists: Add varying concentrations of the synthetic LHRH agonist to the cell cultures and incubate for a defined period (e.g., 3-4 hours).[7]
-
For Antagonists: Pre-incubate the cells with varying concentrations of the LHRH antagonist for a short period before adding a standard concentration of native LHRH to stimulate LH release.
-
-
Sample Collection: After the incubation period, collect the culture medium from each well.
-
LH Measurement: Quantify the concentration of LH in the collected medium using a sensitive and specific method, most commonly a radioimmunoassay (RIA).[9][10]
-
Data Analysis: Plot the amount of LH released as a function of the analog concentration to determine parameters such as the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Competitive Radioligand Binding Assay
To determine the affinity of LHRH analogs for their receptor, a competitive radioligand binding assay is employed. This assay measures the ability of an unlabeled LHRH analog to compete with a radiolabeled LHRH analog for binding to the LHRH receptor in a preparation of cell membranes.[1][11]
Protocol Outline:
-
Membrane Preparation: Prepare a crude membrane fraction from a source rich in LHRH receptors, such as rat pituitary glands or a relevant cancer cell line (e.g., LNCaP, DU-145).[1] This involves homogenization of the tissue or cells followed by centrifugation to pellet the membranes.
-
Assay Setup: In a series of tubes, combine a constant amount of the membrane preparation, a fixed concentration of a radiolabeled LHRH analog (e.g., ¹²⁵I-[D-Trp⁶]-LHRH), and varying concentrations of the unlabeled competitor LHRH analog.[1]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand. A common method is rapid filtration through glass fiber filters, which retain the membranes while allowing the unbound ligand to pass through.[1]
-
Quantification: Measure the amount of radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled competitor. This allows for the determination of the IC₅₀ of the competitor, from which the binding affinity (Ki) can be calculated.[1]
Signaling Pathways and Experimental Workflows
The biological effects of LHRH analogs are mediated through their interaction with the LHRH receptor, a G protein-coupled receptor (GPCR). The binding of an agonist triggers a cascade of intracellular signaling events.
LHRH Receptor Signaling Pathway
The primary signaling pathway activated by the LHRH receptor involves its coupling to the Gαq/11 class of G proteins.[11] This initiates the following cascade:
-
Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates the enzyme phospholipase C.[11]
-
Production of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[11]
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).[12]
-
Activation of Protein Kinase C (PKC): The increased intracellular Ca²⁺ levels, along with DAG, activate protein kinase C.[13]
In addition to this primary pathway, the LHRH receptor has also been shown to couple to other G proteins, such as Gαs and Gαi, and to activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating gene expression and cell proliferation.[13][14]
Caption: LHRH Receptor Signaling Pathway.
Experimental Workflow for LHRH Analog Development
The early research and development of synthetic LHRH analogs followed a systematic workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: Experimental Workflow for LHRH Analog Development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. ias.ac.in [ias.ac.in]
- 6. scirp.org [scirp.org]
- 7. Long-term organ culture of rat anterior pituitary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gonadal steroid modulation of LHRH-stimulated LH secretion by pituitary cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The isolation and measurement of luteinizing hormone-releasing hormone (LHRH) from the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.elabscience.com [file.elabscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of MAP kinase by the LHRH receptor through a dual mechanism involving protein kinase C and a pertussis toxin-sensitive G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diversity of G Protein-Coupled Receptor Signaling Pathways to ERK/MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
(D-Leu7)-LHRH Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the receptor binding affinity of Luteinizing Hormone-Releasing Hormone (LHRH) analogs, with a focus on the structural context of a (D-Leu7) substitution. While specific quantitative binding data for (D-Leu7)-LHRH was not available in the reviewed literature, this document presents a comparative analysis of related LHRH analogs to provide a framework for understanding its potential binding characteristics. Detailed experimental protocols for determining receptor binding affinity and an overview of the LHRH receptor signaling pathway are also provided.
Comparative Receptor Binding Affinity of LHRH Analogs
The binding affinity of LHRH analogs to the Gonadotropin-Releasing Hormone (GnRH) receptor is a critical determinant of their biological activity. This affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), with lower values indicating a stronger binding interaction. The following table summarizes the binding affinities of native LHRH and several key analogs. This comparative data is essential for contextualizing the potential affinity of a (D-Leu7) modification. Structure-activity relationship studies indicate that the amino acid at position 7 is involved in receptor binding and activation.
| Compound | Sequence | Receptor Source | Binding Affinity (Kd/Ki) | Reference |
| Native LHRH | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | Rat Pituitary Membranes | ~26 nM (Ki) | [1] |
| [D-Trp6]-LHRH | pGlu-His-Trp-Ser-Tyr-D-Trp -Leu-Arg-Pro-Gly-NH2 | Rat Pituitary Membranes | High Affinity | [2] |
| Human Breast Cancer Membranes | High Affinity | [2] | ||
| EFO-21 Ovarian Cancer Cells | 1.5 nM (Kd) | [3] | ||
| EFO-27 Ovarian Cancer Cells | 1.7 nM (Kd) | [3] | ||
| Leuprolide | pGlu-His-Trp-Ser-Tyr-D-Leu -Leu-Arg-Pro-NHEt | Rat Pituitary Membranes | ~0.5 - 2.0 nM (Ki) | [4] |
| Acyline | Ac-D-Nal-D-Cpa-D-Pal-Ser-Aph(Ac)-D-Aph(Ac)-Leu-Ilys-Pro-D-Ala-NH2 | HEK-293 cells (human GnRH receptor) | 0.52 nM (IC50) | [1] |
Note: The binding affinity values can vary depending on the specific experimental conditions, including the radioligand used and the tissue or cell source of the receptors.
LHRH Receptor Signaling Pathway
LHRH and its analogs mediate their effects by binding to the GnRH receptor, a member of the G-protein coupled receptor (GPCR) family.[5] The primary signaling cascade involves the coupling to Gαq/11 proteins.[5] This initiates a downstream signaling cascade through the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), which in turn modulates the synthesis and release of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5] In some cancer cells, the LHRH receptor has also been shown to couple to Gαi proteins, leading to the inhibition of adenylyl cyclase.
Caption: LHRH Receptor Signaling Pathway.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinity for LHRH analogs is typically performed using a competitive radioligand binding assay.[6] This method measures the ability of an unlabeled test compound, such as this compound, to compete with a radiolabeled ligand for binding to the GnRH receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the GnRH receptor.
Materials:
-
Receptor Source: Membranes prepared from tissues or cells endogenously expressing the GnRH receptor (e.g., rat pituitary) or cell lines engineered to express the receptor (e.g., HEK-293 or COS-7 cells).[6]
-
Radioligand: A high-affinity GnRH analog labeled with a radioisotope, such as [¹²⁵I]-[D-Trp6]-LHRH.[6]
-
Test Compound: Unlabeled this compound at a range of concentrations.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors to prevent ligand degradation and non-specific binding.[7]
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A vacuum filtration manifold with glass fiber filters.
Procedure:
-
Incubation: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. A parallel set of tubes containing the radioligand and receptor preparation without the competitor is used to determine total binding. Non-specific binding is determined by adding a high concentration of an unlabeled standard ligand.
-
Equilibrium: The incubation is carried out for a sufficient time (e.g., 60-90 minutes) at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
Caption: Radioligand Binding Assay Workflow.
References
- 1. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of different agonists and antagonists of luteinizing hormone-releasing hormone for receptor-binding ability to rat pituitary and human breast cancer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High affinity binding and direct antiproliferative effects of LHRH analogues in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure-activity relations of LHRH in birds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Strategic Substitution: A Technical Guide to the Function of D-Amino Acids in LHRH Analogs
For Researchers, Scientists, and Drug Development Professionals
The discovery of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), marked a pivotal moment in reproductive medicine and oncology. However, the therapeutic potential of the native decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) is hampered by its short biological half-life. A key innovation that transformed LHRH into a powerful therapeutic tool was the strategic substitution of the glycine at position 6 with a D-amino acid. This in-depth technical guide elucidates the core functions of this substitution, providing a comprehensive overview of its impact on biological activity, receptor binding, and enzymatic stability, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.
Enhanced Biological Potency and Receptor Affinity
The primary and most significant function of substituting Glycine at position 6 with a D-amino acid is the substantial increase in the biological potency of the LHRH analog. This enhancement is a direct result of improved receptor binding affinity and stabilization of the bioactive conformation.
Conformational Stabilization
Native LHRH is a flexible peptide, and its binding to the GnRH receptor (GnRHR) is believed to involve the adoption of a specific β-II' turn conformation encompassing residues Tyr5, Gly6, Leu7, and Arg8.[1] The substitution of the achiral glycine at position 6 with a D-amino acid stabilizes this crucial turn structure.[2] This conformational rigidity reduces the entropic penalty upon binding to the receptor, thereby increasing the binding affinity.[3]
Increased Receptor Binding Affinity
The stabilized conformation of D-amino acid-substituted analogs leads to a significantly higher binding affinity for the GnRH receptor compared to the native hormone.[3] This increased affinity translates to a more potent and sustained activation of the receptor at lower concentrations. The properties of the D-amino acid's side chain, such as its lipophilicity, size, and aromaticity, further influence the degree of potency enhancement.[4]
Quantitative Impact on Biological Activity
In vivo and in vitro studies have consistently demonstrated the superior gonadotropin-releasing activity of LHRH analogs with D-amino acid substitutions at position 6. The following table summarizes the relative biological potencies of various analogs compared to native LHRH.
| LHRH Analog | Substitution at Position 6 | Relative Biological Activity (LHRH = 1) | Reference |
| Native LHRH | Glycine | 1 | [5] |
| [D-Glu⁶]-LHRH | D-Glutamic Acid | 1.8 | [4] |
| [D-Ala⁶]-LHRH | D-Alanine | 7.0 | [4] |
| [D-Leu⁶]-LHRH | D-Leucine | 9.0 | [4] |
| [D-Phe⁶]-LHRH | D-Phenylalanine | 10 | [4] |
| [D-Trp⁶]-LHRH (Triptorelin) | D-Tryptophan | 13 - 100 | [4][5] |
| [D-Leu⁶, Pro⁹-NHEt]-LHRH (Leuprolide) | D-Leucine | 50 - 100 | [5] |
Increased Stability and Resistance to Enzymatic Degradation
A major limitation of native LHRH is its rapid degradation by peptidases, resulting in a plasma half-life of only a few minutes.[6] The substitution at position 6 with a D-amino acid confers significant resistance to this enzymatic breakdown.
Protection from Proteolysis
The primary cleavage sites for endopeptidases in native LHRH are the Tyr5-Gly6 and Gly6-Leu7 peptide bonds.[6] The presence of a D-amino acid at position 6 sterically hinders the access of proteolytic enzymes to these cleavage sites, thereby protecting the peptide backbone from degradation.[2] This increased stability significantly prolongs the in vivo half-life of the analogs, allowing for a more sustained therapeutic effect.
Pharmacokinetic Parameters
The enhanced stability of D-amino acid-substituted LHRH analogs is reflected in their significantly longer plasma half-lives compared to the native hormone.
| LHRH Analog | Plasma Half-Life | Reference |
| Native LHRH | 2 - 4 minutes | [6] |
| Leuprolide | ~3 hours | [6] |
| Triptorelin | ~7.6 hours | [6] |
Signaling Pathways and Experimental Workflows
The interaction of LHRH analogs with the GnRH receptor initiates a cascade of intracellular signaling events. Understanding these pathways and the experimental methods used to characterize these analogs is crucial for research and drug development.
GnRH Receptor Signaling Pathway
Upon agonist binding, the GnRH receptor, a G-protein coupled receptor (GPCR), primarily couples to Gαq/11. This activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately resulting in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5][7]
Caption: GnRH Receptor Signaling Pathway.
Rationale for D-Amino Acid Substitution
The strategic replacement of Glycine with a D-amino acid at position 6 of the LHRH peptide is a cornerstone of modern analog design. This modification simultaneously enhances biological activity and metabolic stability.
Caption: Rationale for D-Amino Acid Substitution in LHRH.
Experimental Workflow: Characterization of LHRH Analogs
A multi-step experimental approach is typically employed to characterize the function of novel LHRH analogs. This involves assessing their receptor binding affinity, in vitro biological activity, and stability against enzymatic degradation.
Caption: Experimental Workflow for LHRH Analog Characterization.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to evaluate the function of D-amino acid substituted LHRH analogs.
In Vivo Assay for LH and FSH Releasing Activity in Rats
This protocol outlines a method for assessing the in vivo biological activity of LHRH analogs by measuring their ability to stimulate LH and FSH release in rats.
Materials:
-
Immature male rats (e.g., Sprague-Dawley, 25-30 days old)
-
LHRH analog to be tested
-
Native LHRH (as a positive control)
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., syringes, capillary tubes)
-
Centrifuge
-
ELISA or RIA kits for rat LH and FSH
Procedure:
-
Acclimatize the rats to the housing conditions for at least 3 days prior to the experiment.
-
Prepare solutions of the test LHRH analog and native LHRH in saline at various concentrations.
-
Divide the rats into groups (n=5-8 per group), including a vehicle control group (saline), a positive control group (native LHRH), and experimental groups for each concentration of the test analog.
-
Administer the respective solutions to the rats via subcutaneous or intravenous injection.
-
At predetermined time points after injection (e.g., 15, 30, 60, and 120 minutes), collect blood samples from the tail vein or via cardiac puncture under anesthesia.
-
Centrifuge the blood samples to separate the serum and store at -20°C or lower until analysis.
-
Measure the concentrations of LH and FSH in the serum samples using specific ELISA or RIA kits, following the manufacturer's instructions.
-
Plot the serum LH and FSH concentrations against time for each group and calculate the area under the curve (AUC) to determine the total hormone release.
-
Compare the potency of the test analog to native LHRH by analyzing the dose-response curves.
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of LHRH analogs for the GnRH receptor.
Materials:
-
Cell membranes expressing the GnRH receptor (e.g., from rat pituitary glands or a cell line like LβT2)
-
Radiolabeled LHRH analog (e.g., [¹²⁵I]-Triptorelin)
-
Unlabeled test LHRH analog
-
Unlabeled native LHRH (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Filtration apparatus (cell harvester)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the cell membrane homogenate and determine the protein concentration.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total binding: Membrane preparation, radiolabeled ligand, and binding buffer.
-
Non-specific binding: Membrane preparation, radiolabeled ligand, and a high concentration of unlabeled native LHRH.
-
Competitive binding: Membrane preparation, radiolabeled ligand, and increasing concentrations of the unlabeled test analog.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test analog to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Enzymatic Degradation Assay
This protocol details a method to assess the stability of LHRH analogs in the presence of proteolytic enzymes using HPLC analysis.
Materials:
-
LHRH analog to be tested
-
Native LHRH (as a control)
-
Enzyme source (e.g., rat pituitary homogenate, purified enzymes like chymotrypsin)
-
Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Reaction quenching solution (e.g., trifluoroacetic acid)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% TFA)
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Prepare solutions of the test analog and native LHRH in the incubation buffer.
-
Prepare the enzyme solution (e.g., homogenize rat pituitaries in buffer and centrifuge to obtain the supernatant).
-
Initiate the degradation reaction by adding the enzyme solution to the peptide solutions.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding the quenching solution.
-
Analyze the samples by HPLC to separate the intact peptide from its degradation products.
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of the remaining intact peptide against time and determine the degradation half-life (t1/2).
-
Optionally, collect the fractions corresponding to the degradation products and analyze them by mass spectrometry to identify the cleavage sites.
Conclusion
The substitution of glycine at position 6 with a D-amino acid is a fundamental and highly effective strategy in the design of LHRH analogs for therapeutic use. This single modification confers a dual advantage: a significant increase in biological potency through enhanced receptor binding and conformational stabilization, and a prolonged duration of action due to increased resistance to enzymatic degradation. A thorough understanding of the mechanisms behind these improvements, coupled with robust experimental characterization, is essential for the continued development of novel and more effective LHRH-based therapies for a range of hormonal disorders and cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 4. Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. LHRH analogues as anticancer agents: pituitary and extrapituitary sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
initial in vitro studies of (D-Leu7)-LHRH
An In-Depth Technical Guide on the Initial In Vitro Studies of Luteinizing Hormone-Releasing Hormone (LHRH) Analogs
This technical guide provides a comprehensive overview of the initial in vitro evaluation of Luteinizing Hormone-Releasing Hormone (LHRH) analogs, with a focus on the methodologies used to characterize their biochemical and cellular activities. While specific quantitative data for (D-Leu7)-LHRH is not extensively available in the public domain, this document outlines the foundational in vitro studies applicable to this class of synthetic peptides, drawing on data from closely related and well-studied analogs such as (D-Leu6)-LHRH.
Mechanism of Action
LHRH, also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide that plays a pivotal role in the reproductive endocrine system. Its synthetic analogs, including those with D-amino acid substitutions like (D-Leu6)-LHRH, are designed to have enhanced metabolic stability and receptor binding affinity.[1] These analogs primarily act by binding to and activating the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.[2]
Initial binding of an LHRH agonist stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration leads to downregulation and desensitization of the GnRH receptor, resulting in a paradoxical suppression of gonadotropin secretion and a subsequent decrease in gonadal steroid production.[2][3][4] This effect is the basis for their therapeutic use in hormone-dependent conditions.[3] Beyond the pituitary, LHRH receptors are also found on various cancer cells, where analogs can exert direct inhibitory effects on cell proliferation.[2][4][5]
Quantitative Data from In Vitro Assays
The in vitro characterization of LHRH analogs involves quantifying their binding affinity to the GnRH receptor and their functional activity. The following tables summarize representative data for LHRH and its analogs from various studies.
Table 1: Binding Affinity of LHRH Analogs to the LHRH Receptor
| Compound | Cell Line/Tissue | Binding Affinity (Kd or IC50) | Reference |
| [D-Trp6]LHRH | HEC-1A (Endometrial Cancer) | 5.7 nM (Kd) | [6] |
| [D-Trp6]LHRH | Ishikawa (Endometrial Cancer) | 4.2 nM (Kd) | [6] |
| [D-Trp6]LHRH | EFO-21 (Ovarian Cancer) | 1.5 nM (Kd) | [6] |
| [D-Trp6]LHRH | EFO-27 (Ovarian Cancer) | 1.7 nM (Kd) | [6] |
| [D-Trp6]LHRH | Human Bladder Cancer Specimens | 4.98 nM (mean Kd) | [6][7] |
| LHRH | Rat Pituitary Membranes | ~10-fold lower than [D-Trp6]LHRH | [3] |
| [D-Lys6]LHRH | Human Bladder Cancer Cells | Low nanomolar range | [7] |
| Cetrorelix (Antagonist) | Human Bladder Cancer Cells | Low nanomolar range | [7] |
Table 2: In Vitro Biological Activity of LHRH Analogs
| Analog | Cell Type | Assay | Observed Effect | Reference |
| LHRH Agonists | LNCaP and DU 145 (Prostate Cancer) | Cell Proliferation | Inhibition of EGF-induced proliferation | [5] |
| Buserelin (Agonist) | Endometrial, Breast, Ovarian Cancer Cells | Cell Growth | Suppression of cell growth after 168h | [8] |
| LHRH Agonists | Human Granulosa Cells | Progesterone Secretion | No effect on basal or stimulated secretion | [9] |
| LHRH Agonist | Prepubertal Rat Interstitial Cells | Steroidogenesis | Stimulation of C21-steroid production | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro assessment of LHRH analogs. Below are generalized protocols for key experiments.
Radioligand Binding Assay
This assay determines the binding affinity (Kd) and receptor density (Bmax) of an LHRH analog.[6]
Objective: To quantify the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the GnRH receptor.[1]
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the GnRH receptor (e.g., pituitary cells, or recombinant cell lines like HEK293 or CHO cells).[1]
-
Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., 125I-[D-Trp6]-LHRH).[1]
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: e.g., Tris-HCl buffer with additives like BSA.
-
Glass Fiber Filters
-
Gamma Counter
Procedure:
-
Incubation: A constant amount of cell membranes and radioligand are incubated with varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.[6]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer.[6]
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.[6]
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of radioligand binding) is determined. The Ki (inhibition constant) can then be calculated.
Cell Proliferation (MTT) Assay
This assay measures the effect of the LHRH analog on cell viability and proliferation.
Objective: To determine the dose-dependent effect of this compound on the proliferation of cancer cell lines expressing GnRH receptors.
Materials:
-
Cell Line: e.g., LNCaP, MCF-7, or other relevant cancer cell lines.
-
Culture Medium: Appropriate for the chosen cell line.
-
96-well plates
-
This compound
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization Solution: e.g., DMSO or acidified isopropanol.
-
Plate Reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.[2]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10^-12 M to 10^-6 M).[2]
-
Incubation: The plate is incubated for a desired period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[2]
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.[2]
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.
Visualizations: Signaling Pathways and Experimental Workflows
GnRH Receptor Signaling Pathway
Upon binding of an LHRH agonist, the GnRH receptor primarily activates the Gαq/11 pathway.[6] This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6]
Caption: GnRH Receptor Signaling Cascade.
Competitive Binding Assay Workflow
The following diagram illustrates the workflow for a competitive radioligand binding assay.
Caption: Competitive Binding Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of LHRH agonists on the growth of human prostatic tumor cells: "in vitro" and "in vivo" studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro effects of gonadotropin-releasing hormone (GnRH) analogue on cancer cell sensitivity to cis-platinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of LHRH and its analogues on the progesterone secretion of human granulosa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Androgen and progestogen production by prepubertal rat interstitial cells: study of the effects of LHRH and its analogues and their interactions with LH - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Hormonal Therapy: A Technical Guide to the Historical Development of LHRH Agonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the historical development of Luteinizing Hormone-Releasing Hormone (LHRH) agonists, from their conceptual beginnings to their establishment as a cornerstone of therapy for hormone-dependent diseases. We will delve into the pivotal discoveries, the evolution of their chemical design, their mechanism of action, and the experimental methodologies that underpinned their development.
A Historical Timeline: From Discovery to Clinical Mainstay
The journey of LHRH agonists is a testament to the power of understanding fundamental biology and translating it into therapeutic innovation.
| Year | Milestone | Significance |
| 1971 | The decapeptide structure of LHRH (also known as Gonadotropin-Releasing Hormone, GnRH) is elucidated by Andrew Schally and Roger Guillemin, a discovery for which they were awarded the Nobel Prize in Physiology or Medicine in 1977.[1][2][3][4] | This foundational discovery opened the door to synthesizing analogs with therapeutic potential.[1][3] |
| 1970s | Synthesis of the first LHRH analogs. Researchers modified the native LHRH structure to increase potency and prolong its half-life.[2][3][5] | These modifications, primarily at positions 6 and 10 of the peptide chain, led to the creation of "superagonists".[3][5] |
| 1977 | The paradoxical inhibitory effect of continuous LHRH agonist administration on the pituitary-gonadal axis is observed in rats.[2] | This counterintuitive finding was the key to their therapeutic application in hormone-dependent cancers. |
| 1979 | The castration effect of LHRH agonists is first observed in men.[1][2] | This marked a crucial step towards clinical application, demonstrating their potential to suppress testosterone production. |
| 1980 | The first prostate cancer patient is treated with an LHRH agonist.[1] | This initiated the clinical journey of LHRH agonists in oncology. |
| Mid-1980s | Sustained-release depot formulations of LHRH agonists are developed and enter clinical trials.[6] | These formulations improved patient compliance and ensured continuous drug delivery, which is essential for their mechanism of action. |
| 1985 | Leuprolide acetate receives FDA approval for the treatment of advanced prostate cancer.[7] | This was the first LHRH agonist to be approved for this indication, establishing a new class of drugs for androgen deprivation therapy. |
| 1980s-Present | Widespread clinical adoption and expansion of indications for LHRH agonists to include breast cancer, endometriosis, uterine fibroids, and precocious puberty.[5][6] | LHRH agonists become a mainstay of treatment for a range of hormone-sensitive conditions. |
The Genesis of Superagonists: Chemical Modifications and Enhanced Potency
The therapeutic efficacy of LHRH agonists stems from strategic modifications to the native LHRH peptide sequence, which enhance receptor binding affinity and protect against enzymatic degradation. The native LHRH has a very short half-life of 2-4 minutes in plasma.[3]
| Agonist | Chemical Modification(s) | Relative Potency (vs. LHRH) |
| Leuprolide | [D-Leu⁶, Pro⁹-NHEt] | 50-100 times more potent[5] |
| Goserelin | [D-Ser(But)⁶, Aza-Gly¹⁰] | 50-100 times more potent[5] |
| Triptorelin | [D-Trp⁶] | 50-100 times more potent[5] |
| Buserelin | [D-Ser(But)⁶, Pro⁹-NHEt] | 50-100 times more potent[5] |
| Nafarelin | [D-Nal(2)⁶] | 50-100 times more potent[5] |
| Histrelin | [D-His(Bzl)⁶, Pro⁹-NHEt] | High |
Mechanism of Action: A Tale of Two Phases
The pharmacological action of LHRH agonists is biphasic: an initial stimulatory phase followed by a profound and sustained inhibitory phase.
-
Initial Stimulation (Flare-up) : Upon administration, LHRH agonists bind to LHRH receptors on pituitary gonadotroph cells, mimicking the action of native LHRH. This leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary surge in testosterone levels in men and estrogen levels in women.[8] This "flare" phenomenon can be clinically significant in some patients.[8]
-
Downregulation and Desensitization : Continuous stimulation of the LHRH receptors leads to their desensitization and a reduction in their numbers on the cell surface (downregulation).[8] This ultimately results in a profound and reversible suppression of LH and FSH release, leading to a decrease in the production of gonadal steroids to castrate levels.[8]
LHRH Receptor Signaling Pathway
The LHRH receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.
Quantifying Interaction: Binding Affinity of LHRH Agonists
The potency of LHRH agonists is closely related to their binding affinity for the LHRH receptor. This is typically quantified by the dissociation constant (Kd), where a lower Kd value indicates a higher affinity.
| Agonist | Cell Line/Tissue | High-Affinity Dissociation Constant (Kd) (nM) |
| [D-Trp⁶]LHRH (Triptorelin) | HEC-1A (Endometrial Cancer) | 5.7[9] |
| [D-Trp⁶]LHRH (Triptorelin) | Ishikawa (Endometrial Cancer) | 4.2[9] |
| [D-Trp⁶]LHRH (Triptorelin) | EFO-21 (Ovarian Cancer) | 1.5[9] |
| [D-Trp⁶]LHRH (Triptorelin) | EFO-27 (Ovarian Cancer) | 1.7[9] |
| [D-Trp⁶]LHRH (Triptorelin) | Human Bladder Cancer Specimens | 4.98 (mean)[9] |
| [D-Ser(TBU)⁶]LHRH-EA (Buserelin) | Rat Anterior Pituitary Cells | Apparent Kd of 0.25[10] |
It's important to note that the binding affinity of [D-Trp⁶]LHRH is approximately 10 times higher than that of native LHRH.[5][9]
The Experimental Bedrock: Key Methodologies
The development and characterization of LHRH agonists have relied on a suite of robust experimental protocols.
Radioligand Binding Assay
This technique is fundamental for determining the binding affinity of LHRH agonists to their receptors.
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of an LHRH agonist for the LHRH receptor.
Principle: A radiolabeled LHRH analog (e.g., [¹²⁵I][D-Trp⁶]LHRH) is incubated with a preparation of cell membranes containing the LHRH receptor. The binding of the radioligand is then competed with increasing concentrations of an unlabeled LHRH agonist. The concentration of the unlabeled agonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) and subsequently the Kd can be calculated.
Detailed Protocol:
-
Membrane Preparation:
-
Harvest cells or tissue known to express LHRH receptors.
-
Homogenize the cells/tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 0.1% BSA).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
-
Competitive Binding Assay:
-
Set up a series of reaction tubes.
-
To each tube, add a constant amount of the membrane preparation (e.g., 50-100 µg of protein).
-
Add a constant concentration of the radiolabeled LHRH agonist (e.g., [¹²⁵I][D-Trp⁶]LHRH) at a concentration near its Kd.
-
Add increasing concentrations of the unlabeled LHRH agonist (competitor).
-
For determining non-specific binding, add a large excess of the unlabeled agonist (e.g., 1 µM) to a separate set of tubes.
-
For determining total binding, add only the radioligand and membrane preparation.
-
Incubate the tubes at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Efficacy Studies in Animal Models
Animal models are crucial for evaluating the physiological effects of LHRH agonists, particularly their ability to suppress sex hormone production.
Objective: To assess the efficacy of an LHRH agonist in suppressing gonadotropin and sex steroid levels in a living organism.
Animal Model: Male rats or mice are commonly used.
Detailed Protocol:
-
Animal Acclimatization and Baseline Sampling:
-
Acclimatize animals to the housing conditions for at least one week.
-
Collect baseline blood samples to determine initial levels of LH, FSH, and testosterone.
-
-
Drug Administration:
-
Administer the LHRH agonist via the desired route (e.g., subcutaneous or intramuscular injection). For long-acting formulations, a single injection is typically sufficient.
-
A control group should receive a vehicle injection.
-
-
Monitoring and Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 2, 4, 8, 24 hours to observe the initial surge, and then weekly to monitor suppression).
-
Monitor animal health and body weight throughout the study.
-
-
Hormone Analysis:
-
Separate serum or plasma from the blood samples.
-
Measure LH, FSH, and testosterone concentrations using validated immunoassays (e.g., ELISA or RIA).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals.
-
Harvest and weigh target organs such as the testes, seminal vesicles, and prostate to assess the effects of androgen deprivation.
-
-
Data Analysis:
-
Compare hormone levels and organ weights between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).
-
Clinical Efficacy: A Comparative Overview in Prostate Cancer
The ultimate measure of an LHRH agonist's success is its clinical efficacy. In advanced prostate cancer, the primary goal is to achieve and maintain castrate levels of testosterone.
| LHRH Agonist | Key Clinical Efficacy Findings |
| Leuprolide | - Daily administration produced equivalent results compared with diethylstilbestrol (DES).[7]- A study found that a higher percentage of patients on Leuprolide 7.5 mg achieved castration levels of ≤20 ng/dL compared to Goserelin 3.6 mg and Leuprolide 3.75 mg.[8] |
| Goserelin | - In combination with flutamide, resulted in a median survival of 34 months in patients with bone metastases.[11] |
| Triptorelin | - Found to be the most potent in achieving testosterone levels <10 ng/dL compared to goserelin and leuprolide.[8]- A study reported a statistically significant higher 9-month survival rate for Triptorelin compared to Leuprolide (97.0% vs 90.5%).[8] |
| Histrelin | - A once-yearly implant demonstrated effective and sustained testosterone suppression, with 92% of patients achieving castrate levels within four weeks.[8] |
It is important to note that while some studies suggest differences in the potency of testosterone suppression, meta-analyses of randomized controlled trials in patients with advanced prostate cancer have found no significant differences in overall survival when single-therapy androgen suppression was achieved through the use of different LHRH agonists or orchiectomy.[6]
Conclusion
The historical development of LHRH agonists is a landmark in modern pharmacology and oncology. From the elucidation of the native hormone's structure to the rational design of superagonists and their formulation into long-acting depots, this journey has transformed the management of hormone-dependent diseases. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to build upon this legacy, paving the way for future innovations in hormonal therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 5. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Luteinizing hormone-releasing hormone agonists in the treatment of prostate cancer: a review of their discovery, development, and place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luteinizing hormone-releasing hormone (LHRH) agonists for treatment of advanced prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
understanding the pharmacology of (D-Leu7)-LHRH
An In-depth Technical Guide to the Pharmacology of LHRH Agonists with D-Amino Acid Substitution at Position 6
A note on the nomenclature: The user requested information on "(D-Leu7)-LHRH". However, the native Luteinizing Hormone-Releasing Hormone (LHRH) has the amino acid sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.[1][2][3] Potent synthetic LHRH agonists are typically created by substituting the glycine at position 6 with a D-amino acid to increase metabolic stability and receptor binding affinity.[4][5][6] Leucine is the native amino acid at position 7. Therefore, this guide will focus on the pharmacology of LHRH agonists with a D-amino acid substitution at position 6, such as (D-Leu6)-LHRH, as this is where extensive research and therapeutic development have occurred.
Introduction
Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide hormone that plays a pivotal role in the regulation of the reproductive endocrine system.[3][4][7] It is synthesized and released from the hypothalamus and acts on the anterior pituitary gland to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][7][8] Synthetic analogs of LHRH have been developed for therapeutic purposes, primarily for the treatment of hormone-dependent cancers such as prostate and breast cancer, as well as other conditions like endometriosis and central precocious puberty.[9][10] These synthetic analogs are broadly classified as agonists and antagonists. This guide provides a detailed overview of the pharmacology of LHRH agonists, with a particular focus on analogs featuring a D-amino acid substitution at position 6.
Mechanism of Action
LHRH agonists exert their effects by binding to the LHRH receptor (LHRH-R), a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.[4][11] The substitution of the native Glycine at position 6 with a D-amino acid, such as D-Leucine, D-Tryptophan, or D-Serine, significantly enhances the agonist's potency and duration of action.[6][9] This enhancement is attributed to two main factors:
-
Increased Receptor Binding Affinity: The D-amino acid substitution promotes a more stable β-turn conformation in the peptide backbone, which is crucial for high-affinity binding to the LHRH-R.[5]
-
Enhanced Metabolic Stability: The D-amino acid at position 6 renders the peptide more resistant to degradation by peptidases, thereby prolonging its biological half-life.[6]
Upon initial administration, LHRH agonists cause a surge in the secretion of LH and FSH from the pituitary, leading to a transient increase in testosterone and estrogen levels, a phenomenon known as the "flare-up" effect.[2][8][12] However, continuous or chronic administration of these superactive agonists leads to a paradoxical downregulation and desensitization of the pituitary LHRH-Rs.[8][9][13] This results in a profound and sustained suppression of LH and FSH secretion, ultimately leading to a state of "medical castration" with significantly reduced levels of gonadal steroids.[12][13]
Signaling Pathways
The binding of an LHRH agonist to its receptor initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of Gαq/11 proteins.[11][14]
-
Gαq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[11][14]
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
DAG and elevated intracellular Ca2+ activate protein kinase C (PKC).[11]
-
-
Gαs Pathway: The LHRH receptor can also couple to Gαs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[11][15]
-
MAPK Pathway: Downstream of these initial signaling events, the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, can also be activated.[15][16]
These signaling pathways ultimately converge to regulate the synthesis and secretion of gonadotropins.
Caption: LHRH Agonist Signaling Pathway.
Quantitative Pharmacological Data
The substitution of Gly6 with a D-amino acid significantly increases the binding affinity of LHRH analogs to the LHRH receptor. While specific Ki or Kd values for this compound are not available in the literature, data for potent D-amino acid-substituted analogs at position 6 provide a strong comparative basis.
Table 1: Binding Affinity of LHRH Agonists
| Compound | Cell Line/Tissue | High-Affinity Dissociation Constant (Kd) (nM) | Reference |
| [D-Trp6]LHRH | HEC-1A (Endometrial Cancer) | 5.7 | [14] |
| [D-Trp6]LHRH | Ishikawa (Endometrial Cancer) | 4.2 | [14] |
| [D-Trp6]LHRH | EFO-21 (Ovarian Cancer) | 1.5 | [14] |
| [D-Trp6]LHRH | EFO-27 (Ovarian Cancer) | 1.7 | [14] |
| [D-Trp6]LHRH | Human Bladder Cancer Specimens | 4.98 (mean) | [14] |
| des-Gly10-[biotinyl-aminoethylglycyl-D-Lys6]-LHRH ethylamide | Rat Anterior Pituitary | 0.131 | [17] |
Note: The binding affinity of [D-Trp6]LHRH is approximately 10 times higher than that of native LHRH.[9][14]
Pharmacokinetics and Pharmacodynamics
The enhanced metabolic stability of D-amino acid-substituted LHRH agonists results in a longer plasma half-life compared to native LHRH, which has a half-life of only 2 to 4 minutes in humans.[9] For instance, the plasma half-life of [D-Trp6]LHRH is approximately 7.6 hours.[9]
Table 2: Pharmacokinetic Parameters of Selected LHRH Agonists
| Agonist | Formulation | Half-life | Key Pharmacodynamic Effect |
| Native LHRH | - | 2-4 minutes | Pulsatile release of LH/FSH |
| [D-Trp6]LHRH (Triptorelin) | - | ~7.6 hours | Sustained LH/FSH release followed by suppression |
| [D-Ser(But)6, Pro9-NHEt]LHRH (Buserelin) | Subcutaneous Implant | ~80 minutes (initial) | Testosterone suppression to castration levels |
| [D-Leu6, Pro9-NHEt]LHRH (Leuprolide) | Depot Injection | - | Testosterone suppression to castration levels within 3-4 weeks[12] |
The primary pharmacodynamic effect of continuous LHRH agonist administration is the suppression of gonadal steroidogenesis. In men, testosterone levels are reduced to castration levels (< 50 ng/dL) within 2-4 weeks of initiating therapy.[8] In premenopausal women, estrogen levels are suppressed to postmenopausal levels.[13]
Experimental Protocols
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (IC50 and subsequently Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the LHRH receptor.
References
- 1. Synthesis and biological activity of luteinizing hormone-releasing hormone and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]
- 6. [Pharmacokinetics and pharmacodynamics of triptorelin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacology of the luteinising hormone-releasing hormone (LHRH) analogue, Zoladex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Leuprorelin. A review of its pharmacology and therapeutic use in prostatic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Effects of luteinizing hormone receptor signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel ligands for the affinity labelling of luteinizing hormone releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
(D-Leu7)-LHRH: A Technical Guide to its Role in Gonadotropin Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of (D-Leu7)-LHRH, a synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH). LHRH, a decapeptide produced in the hypothalamus, is a critical regulator of the reproductive endocrine system. This compound is a modified version of the native peptide, and this guide delves into its mechanism of action, its role in stimulating the release of the gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), and the established experimental protocols for its characterization. While specific quantitative binding and potency data for this compound is limited in publicly available literature, this guide leverages data from structurally similar and extensively studied LHRH analogs to provide a robust predictive framework for its biological activity. This document is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, oncology, and drug development.
Introduction
Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a key player in the hypothalamic-pituitary-gonadal axis. It is a decapeptide with the amino acid sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. LHRH is synthesized and released from neurons in the hypothalamus and acts on the anterior pituitary gland to stimulate the synthesis and secretion of LH and FSH. These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis.
The native LHRH peptide has a short biological half-life, which limits its therapeutic applications. This has led to the development of a vast number of synthetic LHRH analogs with improved stability and potency. These analogs are broadly classified as agonists and antagonists. Agonists, like this compound, initially stimulate the LHRH receptor, leading to a surge in LH and FSH release. However, continuous administration results in receptor downregulation and desensitization, leading to a paradoxical suppression of gonadotropin secretion. This effect is harnessed for the treatment of hormone-dependent diseases such as prostate cancer, breast cancer, and endometriosis.
This compound is an LHRH analog where the glycine at position 7 is substituted with a D-Leucine. This modification, like substitutions at position 6 with a D-amino acid, is intended to alter the peptide's conformation and increase its resistance to enzymatic degradation, thereby enhancing its biological activity.
Mechanism of Action and Signaling Pathways
This compound, as an LHRH agonist, exerts its effects by binding to the LHRH receptor, a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells. The binding of the agonist initiates a cascade of intracellular signaling events that ultimately lead to the synthesis and release of LH and FSH.
The primary signaling pathway activated by the LHRH receptor is the Gαq/11 pathway. This activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration is a key signal for the exocytosis of LH and FSH-containing granules. DAG, in conjunction with calcium, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets involved in gonadotropin gene expression and synthesis.
The LHRH receptor can also couple to other G-proteins, such as Gαs, which activates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels, further contributing to gonadotropin synthesis and release.
Signaling Pathway of LHRH Agonists
Caption: LHRH agonist signaling pathway in pituitary gonadotropes.
Quantitative Data
For illustrative purposes, the following tables summarize representative quantitative data for the closely related and well-characterized LHRH analog, [D-Leu6]-LHRH. It is important to note that these values should be considered as an estimation of the expected performance of this compound, and direct experimental verification is necessary for precise characterization.
Table 1: Comparative Biological Potency of LHRH Analogs
| Compound | Substitution at Position 6 | Relative Biological Activity (vs. Native LHRH) |
| Native LHRH | Glycine | 1.0 |
| [D-Ala6]-LHRH | D-Alanine | 7.0 |
| [D-Leu6]-LHRH | D-Leucine | 9.0 |
| [D-Trp6]-LHRH | D-Tryptophan | 13.0 |
| Leuprolide ([D-Leu6, Pro9-NHEt]-LHRH) | D-Leucine | 50-100 |
Data is illustrative and based on in vivo LH-releasing activity assays in rats.
Table 2: Representative Binding Affinity of LHRH Agonists
| Analog | Cell Line | Tissue of Origin | High-Affinity Dissociation Constant (Kd) (nM) |
| [D-Trp6]LHRH | HEC-1A | Endometrial Cancer | 5.7 |
| [D-Trp6]LHRH | Ishikawa | Endometrial Cancer | 4.2 |
| [D-Trp6]LHRH | EFO-21 | Ovarian Cancer | 1.5 |
| [D-Trp6]LHRH | EFO-27 | Ovarian Cancer | 1.7 |
Note: The binding affinity of [D-Trp6]LHRH is approximately 10 times higher than that of native LHRH.
Experimental Protocols
The characterization of this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, potency, and efficacy in stimulating gonadotropin release. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of this compound to the LHRH receptor.
Objective: To determine the dissociation constant (Kd) of unlabeled this compound by its ability to compete with a radiolabeled LHRH analog for binding to the LHRH receptor.
Materials:
-
Cell membranes expressing the LHRH receptor (e.g., from pituitary tissue or a cell line like αT3-1).
-
Radiolabeled LHRH agonist (e.g., [125I]-[D-Trp6]-LHRH).
-
Unlabeled this compound.
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In reaction tubes, combine a fixed concentration of the radiolabeled LHRH agonist with increasing concentrations of unlabeled this compound.
-
Total Binding: Include control tubes with only the radiolabeled ligand to determine total binding.
-
Non-specific Binding: Include control tubes with the radiolabeled ligand and a large excess of an unlabeled LHRH agonist to determine non-specific binding.
-
Reaction Initiation: Add the cell membrane preparation to each tube to initiate the binding reaction.
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of specific binding) is determined using non-linear regression. The Kd can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Bioassay for Gonadotropin Release
This assay measures the potency of this compound in stimulating LH and FSH release from pituitary cells.
Objective: To determine the dose-response relationship of this compound on LH and FSH secretion from primary pituitary cells or a pituitary cell line.
Materials:
-
Primary pituitary cells from rats or a suitable pituitary cell line (e.g., LβT2).
-
Cell culture medium.
-
This compound.
-
ELISA kits for LH and FSH.
Procedure:
-
Cell Culture: Culture the pituitary cells in appropriate multi-well plates.
-
Stimulation: Treat the cells with increasing concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours) to allow for gonadotropin secretion.
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of LH and FSH in the supernatant using specific ELISA kits.
-
Data Analysis: Plot the concentration of LH and FSH released against the log concentration of this compound to generate dose-response curves. From these curves, determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
In Vivo Bioassay for Gonadotropin Release
This assay assesses the in vivo efficacy of this compound.
Objective: To evaluate the effect of this compound on circulating LH and FSH levels in an animal model.
Materials:
-
Laboratory animals (e.g., adult male rats).
-
This compound.
-
Saline solution.
-
Blood collection supplies.
-
ELISA kits for rat LH and FSH.
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions.
-
Administration: Administer different doses of this compound (e.g., via intravenous or subcutaneous injection). A control group should receive a saline injection.
-
Blood Sampling: Collect blood samples at various time points after administration (e.g., 0, 15, 30, 60, 120 minutes).
-
Plasma Separation: Separate plasma from the blood samples.
-
Quantification: Measure the plasma concentrations of LH and FSH using specific ELISA kits.
-
Data Analysis: Plot the plasma LH and FSH concentrations over time for each dose. Determine the peak response and the area under the curve (AUC) to assess the dose-dependent effect of this compound.
Conclusion
This compound is a synthetic analog of LHRH with potential for enhanced biological activity due to its structural modification. While direct quantitative data for this specific analog is sparse, a comprehensive understanding of its role in gonadotropin release can be inferred from the extensive research on other LHRH agonists, particularly those with D-amino acid substitutions. The mechanism of action through the LHRH receptor and its downstream signaling pathways are well-established. The experimental protocols detailed in this guide provide a robust framework for the complete characterization of this compound, enabling researchers to determine its binding affinity, potency, and efficacy. Further investigation into this and other novel LHRH analogs is crucial for the development of improved therapeutics for a range of hormone-dependent diseases.
Methodological & Application
Application Notes and Protocols for (D-Leu7)-LHRH In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Leu7)-LHRH is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). The substitution of the 7th amino acid (Leucine) with its D-isomer, D-Leucine, confers increased stability and resistance to degradation. LHRH and its analogs are crucial regulators of the reproductive endocrine system.[1] Beyond their well-established role in the pituitary-gonadal axis, LHRH receptors are also expressed on various cancer cells, including those of the prostate, breast, ovaries, and endometrium.[2][3][4] This differential expression provides a basis for the direct application of LHRH analogs in oncology research to inhibit cancer cell proliferation.[2][3]
These application notes provide a comprehensive guide for the in vitro use of this compound in cell culture, focusing on its mechanism of action, experimental protocols for assessing its effects on cancer cells, and relevant quantitative data from closely related LHRH analogs.
Disclaimer: Specific quantitative data for this compound, such as binding affinities and IC50 values, are not widely available in peer-reviewed literature. The quantitative data presented in this document are derived from studies on other D-amino acid-substituted LHRH analogs (e.g., [D-Trp6]-LHRH, [D-Lys6]-LHRH) and should be used as a reference for initial experimental design. Researchers are strongly encouraged to perform dose-response experiments to determine the optimal concentrations of this compound for their specific cell lines and assays.
Mechanism of Action
In contrast to its action in the pituitary where LHRH agonists stimulate the Gαq/11 pathway, in cancer cells, LHRH analogs often signal through a Gαi protein-coupled pathway.[5] The binding of this compound to its receptor on cancer cells is proposed to initiate the following signaling cascade:
-
Receptor Binding and Gαi Activation: this compound binds to the LHRH receptor on the cancer cell surface, leading to the activation of the inhibitory G-protein, Gαi.
-
Inhibition of Adenylyl Cyclase: Activated Gαi inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Downstream Effectors: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). This can interfere with the signaling pathways of growth factors, such as the epidermal growth factor receptor (EGFR), ultimately leading to anti-proliferative and apoptotic effects.[5]
Data Presentation: Quantitative Data for LHRH Analogs
The following tables summarize key quantitative data for various LHRH analogs, providing a basis for comparison and for designing initial experiments with this compound.
Table 1: Binding Affinities (Kd) of LHRH Analogs in Cancer Cell Lines
| LHRH Analog | Cancer Cell Line | Tissue of Origin | High-Affinity Dissociation Constant (Kd) (nM) |
| [D-Trp6]-LHRH | HEC-1A | Endometrial Cancer | 5.7[6][7] |
| [D-Trp6]-LHRH | Ishikawa | Endometrial Cancer | 4.2[6][7] |
| [D-Trp6]-LHRH | EFO-21 | Ovarian Cancer | 1.5[7] |
| [D-Trp6]-LHRH | EFO-27 | Ovarian Cancer | 1.7[7] |
| LHRH-conjugated lytic peptide | LNCaP | Prostate Cancer | Not Reported |
| LHRH-conjugated lytic peptide | DU-145 | Prostate Cancer | Not Reported |
| LHRH-conjugated lytic peptide | PC-3 | Prostate Cancer | Not Reported |
Table 2: IC50 Values of LHRH Analogs in Cancer Cell Lines
| LHRH Analog/Conjugate | Cancer Cell Line | IC50 (µM) |
| JCHLHRH (LHRH-conjugated lytic peptide) | LNCaP | 4.4[8][9] |
| JCHLHRH (LHRH-conjugated lytic peptide) | DU-145 | 4.8[8][9] |
| JCHLHRH (LHRH-conjugated lytic peptide) | PC-3 | 4.4[8][9] |
| JC21LHRH (LHRH-conjugated lytic peptide) | LNCaP | 9.1[8][9] |
| JC21LHRH (LHRH-conjugated lytic peptide) | DU-145 | 5.7[8][9] |
| JC21LHRH (LHRH-conjugated lytic peptide) | PC-3 | 8.2[8][9] |
Experimental Protocols
Protocol 1: Cell Proliferation (MTT) Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
LHRH receptor-positive cancer cell line (e.g., LNCaP, DU-145, PC-3 for prostate cancer; MCF-7 for breast cancer; OVCAR-3 for ovarian cancer)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line in a T-75 flask in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.[2]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in sterile water or an appropriate solvent.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (a suggested starting range is 1 nM to 10 µM).[10]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with solvent only) and untreated control wells.
-
-
Incubation:
-
MTT Addition and Solubilization:
-
Readout and Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[2]
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
LHRH receptor-positive cancer cell line
-
This compound
-
6-well plates
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC50 value from the MTT assay) for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
-
Visualizations
Signaling Pathway of this compound in Cancer Cells
References
- 1. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High affinity binding and direct antiproliferative effects of luteinizing hormone-releasing hormone analogs in human endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. LHRH-Conjugated Lytic Peptides Directly Target Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LHRH-conjugated lytic peptides directly target prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of (D-Leu7)-LHRH in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing hormone-releasing hormone (LHRH), a decapeptide hormone, and its synthetic analogs are fundamental in the management of advanced prostate cancer.[1] While their primary therapeutic action is the suppression of testicular testosterone production, a significant body of evidence indicates that LHRH analogs also exert direct effects on prostate cancer cells by binding to LHRH receptors present on the tumor cells themselves.[1][2] This direct action opens avenues for novel therapeutic strategies targeting these receptors.
(D-Leu7)-LHRH is a synthetic agonist of the Luteinizing Hormone-Releasing Hormone Receptor (LHRHR). This document provides detailed application notes and experimental protocols for investigating the effects of this compound on prostate cancer cell lines. The information herein is based on established methodologies for studying LHRH agonists in prostate cancer models and is intended to serve as a comprehensive guide for researchers.
Mechanism of Action
In prostate cancer cells, LHRH agonists like this compound primarily act through LHRH receptors, which are G-protein coupled receptors (GPCRs). Unlike their function in the pituitary gland where they couple to Gαq/11, in prostate cancer cells, these receptors often couple to Gαi proteins.[1][3] The binding of this compound to its receptor initiates a signaling cascade that involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.[1][3] This signaling pathway can interfere with the activity of growth factor receptors, such as the epidermal growth factor receptor (EGFR), ultimately promoting anti-proliferative and apoptotic effects in prostate cancer cells.[1][4]
Data Presentation
While specific quantitative data for the direct effects of this compound on prostate cancer cell lines are not extensively available in publicly accessible literature, the following table provides examples of IC50 values for LHRH-conjugated lytic peptides in various prostate cancer cell lines. This data illustrates the potential for LHRH receptor-targeted therapies to inhibit cell viability. It is important to note that these are conjugated peptides, and the cytotoxic effect is not solely attributable to the LHRH analog.
| Cell Line | Compound | IC50 (µM) | Citation |
| LNCaP | JCHLHRH | 4.4 | [5] |
| LNCaP | JC21LHRH | 9.1 | [5] |
| DU-145 | JCHLHRH | 4.8 | [5] |
| DU-145 | JC21LHRH | 5.7 | [5] |
| PC-3 | JCHLHRH | 4.4 | [5] |
| PC-3 | JC21LHRH | 8.2 | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in prostate cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity and viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, DU-145, PC-3)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide).
-
Incubate the plate for 24, 48, or 72 hours.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis (programmed cell death) induced by this compound.
Materials:
-
Prostate cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis of Signaling Pathways
This protocol is to investigate the effect of this compound on key signaling proteins, such as those in the MAPK/ERK pathway.
Materials:
-
Prostate cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-β-actin).
Visualizations
Caption: Signaling pathway of this compound in prostate cancer cells.
Caption: General experimental workflow for studying this compound effects.
References
- 1. Development of a peptide-drug conjugate for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. LHRH-Conjugated Lytic Peptides Directly Target Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols for (D-Leu7)-LHRH Radioimmunoassay (RIA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the quantitative determination of (D-Leu7)-LHRH, a synthetic analogue of Luteinizing Hormone-Releasing Hormone (LHRH), in biological samples using a competitive binding radioimmunoassay (RIA). This document is intended to guide researchers, scientists, and drug development professionals in the implementation and understanding of this assay.
This compound, also known as Leuprolide, is a potent LHRH agonist used in the treatment of hormone-responsive cancers, such as prostate and breast cancer, and other conditions. The monitoring of its concentration in plasma or serum is crucial for pharmacokinetic studies, dose-response evaluations, and ensuring therapeutic efficacy during drug development and clinical trials.
Principle of the Assay
The this compound RIA is a competitive immunoassay. The assay is based on the competition between a fixed amount of radiolabeled this compound (tracer) and the unlabeled this compound present in the sample or standard for a limited number of binding sites on a specific antibody. As the concentration of unlabeled this compound in the sample increases, the amount of tracer that binds to the antibody decreases. The antibody-bound fraction is then separated from the free fraction, and the radioactivity of the bound fraction is measured. The concentration of this compound in the unknown sample is determined by comparing the measured radioactivity with a standard curve generated using known concentrations of this compound.
Assay Performance Characteristics
The following table summarizes the typical performance characteristics of a this compound RIA. Note that these values are representative and may vary between different assay kits and laboratories.
| Parameter | Representative Value |
| Assay Range | 10 - 1000 pg/mL |
| Sensitivity | < 5 pg/mL |
| Specificity | Highly specific for this compound |
| Precision | Intra-assay CV < 10%, Inter-assay CV < 15% |
| Sample Type | Serum, Plasma |
| Incubation Time | 18 - 24 hours |
| Tracer | ¹²⁵I-(D-Leu7)-LHRH |
Reagents and Materials
-
This compound Antibody (specific for this compound)
-
¹²⁵I-(D-Leu7)-LHRH (Tracer)
-
This compound Standard (for standard curve generation)
-
Assay Buffer (e.g., phosphate-buffered saline with protein stabilizer)
-
Precipitating Reagent (e.g., secondary antibody or polyethylene glycol)
-
Quality Control Samples (low, medium, and high concentrations)
-
Test tubes and racks
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Gamma counter
Experimental Protocol
Reagent Preparation
-
Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions.
-
This compound Standard: Reconstitute the lyophilized this compound standard with assay buffer to obtain a stock solution. Prepare a series of dilutions from the stock solution to create standards for the standard curve (e.g., 0, 10, 50, 100, 250, 500, 1000 pg/mL).
-
¹²⁵I-(D-Leu7)-LHRH (Tracer): Reconstitute the tracer with assay buffer to the recommended working concentration.
-
This compound Antibody: Reconstitute the antibody with assay buffer to the recommended working dilution.
Sample Collection and Preparation
-
Collect blood samples and prepare serum or plasma according to standard laboratory procedures.
-
Store samples at -20°C or below if not assayed immediately.
-
Before use, thaw samples at room temperature and vortex gently.
Assay Procedure
-
Label test tubes in duplicate for standards, quality controls, and unknown samples.
-
Pipette 100 µL of each standard, quality control, and sample into the corresponding tubes.
-
Add 100 µL of the diluted this compound antibody to all tubes except the "Total Counts" tubes.
-
Vortex all tubes gently and incubate for 16-24 hours at 4°C.
-
Following the primary incubation, add 100 µL of the ¹²⁵I-(D-Leu7)-LHRH tracer to all tubes.
-
Vortex all tubes gently and incubate for another 4 hours at 4°C.
-
Add 1 mL of cold precipitating reagent to all tubes except the "Total Counts" tubes to separate the antibody-bound fraction from the free fraction.
-
Vortex and incubate for 30 minutes at 4°C.
-
Centrifuge all tubes (except "Total Counts") at 2000-3000 x g for 20 minutes at 4°C.
-
Carefully decant or aspirate the supernatant.
-
Measure the radioactivity in the pellet of each tube using a gamma counter.
Data Analysis
-
Calculate the average counts per minute (CPM) for each duplicate set of standards, controls, and samples.
-
Generate a standard curve by plotting the percentage of tracer bound (%B/B₀) against the corresponding concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their %B/B₀ values from the standard curve.
Quantitative Data
Standard Curve Example
The following table represents a typical standard curve for the this compound RIA.
| Standard Concentration (pg/mL) | Average CPM | % B/B₀ |
| 0 (B₀) | 25000 | 100% |
| 10 | 22500 | 90% |
| 50 | 17500 | 70% |
| 100 | 12500 | 50% |
| 250 | 7500 | 30% |
| 500 | 4000 | 16% |
| 1000 | 2000 | 8% |
Cross-Reactivity Profile
The specificity of the antibody is a critical parameter. The following table shows the cross-reactivity of the this compound antibody with related compounds.
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| LHRH | < 0.1 |
| (D-Ala6)-LHRH | < 0.5 |
| (D-Trp6)-LHRH | < 0.5 |
| LHRH (1-5) fragment | < 0.01 |
| LHRH (6-10) fragment | < 0.01 |
| Oxytocin | < 0.01 |
| Vasopressin | < 0.01 |
Precision Data
The precision of the assay is determined by the reproducibility of the results.
| Sample | Mean Concentration (pg/mL) | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Low QC | 55 | 6.8 | 11.2 |
| Medium QC | 240 | 5.2 | 8.5 |
| High QC | 780 | 4.5 | 7.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the this compound radioimmunoassay procedure.
This compound RIA Experimental Workflow.
LHRH Signaling Pathway
This compound, as an LHRH agonist, acts on the LHRH receptor (LHRH-R), which is a G-protein coupled receptor. The downstream signaling cascade differs depending on the cell type.
A. Pituitary Gonadotroph Cells: In pituitary cells, LHRH-R activation stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2]
LHRH Agonist Signaling in Pituitary Cells.
B. Prostate Cancer Cells: In some prostate cancer cells, LHRH-R activation can lead to an anti-proliferative effect through a different G-protein pathway.[1]
LHRH Agonist Signaling in Prostate Cancer Cells.
Disclaimer: The quantitative data presented in the tables (Assay Performance Characteristics, Standard Curve Example, Cross-Reactivity Profile, and Precision Data) are representative examples and are intended for illustrative purposes only. Actual results may vary. It is essential to validate the assay in your laboratory and follow the specific instructions provided with your RIA kit.
References
Subcutaneous Delivery of (D-Leu7)-LHRH: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the subcutaneous delivery of (D-Leu7)-LHRH, a potent luteinizing hormone-releasing hormone (LHRH) agonist. The information compiled herein is intended to guide researchers in the formulation, in vivo administration, and analysis of this compound for preclinical and clinical research.
Introduction to this compound and Subcutaneous Delivery
This compound, a synthetic analog of the naturally occurring gonadotropin-releasing hormone (GnRH), is a powerful inhibitor of gonadotropin secretion when administered continuously.[1][2] This leads to a significant reduction in testosterone levels in males, a therapeutic approach central to the management of hormone-dependent conditions such as prostate cancer.[3] Subcutaneous (SC) administration is a preferred route for this compound delivery due to its potential for sustained-release formulations, improving patient compliance and providing stable therapeutic drug levels.[4][5]
This document will explore two primary methods for subcutaneous delivery:
-
Daily Subcutaneous Injections: A straightforward approach providing flexibility in dosing.
-
Long-Acting Depot Formulations: Advanced systems designed for controlled, sustained release over weeks or months, often utilizing biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) microspheres or in situ gelling systems.[6][7]
Mechanism of Action: LHRH Agonist Signaling Pathway
Continuous administration of this compound, an LHRH agonist, leads to a biphasic response. Initially, it stimulates the GnRH receptors on pituitary gonadotrophs, causing a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn increases testosterone levels.[8][9] However, prolonged and continuous exposure to the agonist leads to downregulation and desensitization of the GnRH receptors.[9] This results in a profound and sustained suppression of LH and FSH secretion, ultimately leading to a decrease in testosterone production to castrate levels.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of subcutaneous this compound (leuprolide acetate) formulations.
Table 1: Pharmacokinetic Parameters of Subcutaneous Leuprolide Acetate Formulations
| Formulation | Dose | Cmax (ng/mL) | tmax (hours) | AUC (ng·h/mL) |
| Daily SC Injection | 1 mg | 32-35 | 0.6-1.0 | Not Reported |
| 1-Month Depot (SC) | 7.5 mg | 19 ± 8.0 | 2.1 ± 0.8 | Not Reported |
| 1-Month Depot (IM) | 7.5 mg | 27 ± 4.9 | 1.0 ± 0.4 | Not Reported |
| 3-Month Depot (SC) | 22.5 mg | ~20 | ~3 | Not Reported |
Table 2: Testosterone Suppression with Subcutaneous Leuprolide Acetate Formulations
| Formulation | Duration | Percentage of Patients with Testosterone ≤ 50 ng/dL | Percentage of Patients with Testosterone ≤ 20 ng/dL |
| 1-Month Depot (7.5 mg) | 1 Month | >95% | >90% |
| 3-Month Depot (22.5 mg) | 3 Months | >98% by day 28 | 84% by day 28 |
| 4-Month Depot (30 mg) | 4 Months | >95% | >90% |
| 6-Month Depot (45 mg) | 6 Months | >95% | >90% |
Experimental Protocols
Protocol for Preparation of this compound PLGA Microspheres (Adapted from general methods)
This protocol describes a general method for preparing this compound loaded PLGA microspheres using a double emulsion solvent evaporation technique.[10][11]
Materials:
-
This compound (Leuprolide Acetate)
-
Poly(D,L-lactic-co-glycolic acid) (PLGA), 50:50 lactide:glycolide ratio
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Homogenizer
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare the inner aqueous phase (w1): Dissolve a precise amount of this compound in deionized water to create a concentrated solution.
-
Prepare the oil phase (o): Dissolve a known quantity of PLGA in dichloromethane.
-
Form the primary emulsion (w1/o): Add the inner aqueous phase to the oil phase and homogenize at high speed to create a stable water-in-oil emulsion.
-
Form the double emulsion (w1/o/w2): Add the primary emulsion to a larger volume of an aqueous solution of polyvinyl alcohol (PVA) and stir mechanically to form a water-in-oil-in-water double emulsion.
-
Solvent evaporation: Continue stirring the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the hardening of the microspheres.
-
Microsphere collection and washing: Collect the hardened microspheres by filtration or centrifugation. Wash the collected microspheres with deionized water to remove residual PVA.
-
Lyophilization: Freeze-dry the washed microspheres to obtain a fine, free-flowing powder.
-
Characterization: Characterize the prepared microspheres for particle size, morphology (using scanning electron microscopy), drug loading, and encapsulation efficiency.
Protocol for In Vivo Subcutaneous Administration in a Rat Model
This protocol outlines the procedure for subcutaneous administration of a this compound formulation to rats.[12][13][14]
Materials:
-
This compound formulation (solution or reconstituted microsphere suspension)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol or other suitable disinfectant
-
Animal restraints (if necessary)
-
Wistar or Sprague-Dawley rats
Procedure:
-
Animal Preparation: Acclimatize the rats to the housing conditions for at least one week before the experiment. Ensure free access to food and water.
-
Formulation Preparation: Prepare the this compound formulation for injection. For solutions, draw the required volume directly. For depot formulations, reconstitute the lyophilized microspheres in a suitable vehicle according to the manufacturer's instructions or the specific experimental design.
-
Animal Restraint: Gently restrain the rat. The loose skin over the dorsal (back) or flank area is a suitable injection site.
-
Site Preparation: Swab the injection site with 70% ethanol and allow it to air dry.
-
Subcutaneous Injection:
-
Gently lift a fold of skin at the prepared site to create a "tent."
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the body.
-
Aspirate gently to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new site.
-
Slowly inject the formulation into the subcutaneous space.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress, adverse reactions at the injection site (e.g., swelling, redness), and changes in behavior.
Protocol for Quantification of Serum Testosterone
This protocol provides a general outline for measuring serum testosterone levels using an Enzyme-Linked Immunosorbent Assay (ELISA), a common method for this analysis. For higher sensitivity and specificity, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is recommended.
Materials:
-
Rat serum samples
-
Testosterone ELISA kit (commercially available)
-
Microplate reader
-
Pipettes and tips
-
Wash buffer
-
Stop solution
Procedure:
-
Sample Preparation: Collect blood samples from the rats at predetermined time points. Allow the blood to clot and then centrifuge to separate the serum. Store serum samples at -20°C or -80°C until analysis.
-
ELISA Assay:
-
Follow the specific instructions provided with the commercial ELISA kit.
-
Typically, this involves adding standards, controls, and serum samples to a microplate pre-coated with anti-testosterone antibodies.
-
An enzyme-conjugated secondary antibody is then added, followed by a substrate solution.
-
The reaction is stopped, and the absorbance is measured using a microplate reader at the specified wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the testosterone concentration in the unknown samples by interpolating their absorbance values on the standard curve.
-
Express the results in ng/dL or nmol/L.
-
Conclusion
The subcutaneous delivery of this compound offers a versatile and effective approach for achieving sustained therapeutic levels and profound testosterone suppression. The choice between daily injections and long-acting depot formulations will depend on the specific research objectives, desired duration of action, and the animal model being used. The protocols and data presented in this document provide a foundational framework for researchers to design and execute robust studies in the field of LHRH agonist therapy. Adherence to detailed and validated protocols is crucial for obtaining reliable and reproducible results.
References
- 1. US20170281547A1 - Preparation of peptide loaded plga microspheres with controlled release characteristics - Google Patents [patents.google.com]
- 2. TreatmentGPS [treatmentgps.com]
- 3. kinampark.com [kinampark.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Preparing Poly (Lactic-co-Glycolic Acid) (PLGA) Microspheres Containing Lysozyme-Zinc Precipitate Using a Modified Double Emulsion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PLGA/PLA-Based Long-Acting Injectable Depot Microspheres in Clinical Use: Production and Characterization Overview for Protein/Peptide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Assay for Measuring Gonadotropin Release by (D-Leu7)-LHRH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH), is a critical decapeptide hormone in the reproductive axis. It is released from the hypothalamus and stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] These gonadotropins, in turn, regulate gonadal function. Synthetic analogs of LHRH, such as (D-Leu7)-LHRH, are valuable tools in research and clinical settings for modulating the reproductive system. The substitution of a D-amino acid at position 7 enhances its stability and potency compared to the native LHRH.
These application notes provide a detailed protocol for an in vitro assay to measure the release of LH and FSH from primary pituitary cell cultures in response to stimulation by the LHRH analog, this compound. The protocol covers pituitary cell isolation and culture, treatment with the LHRH analog, and subsequent quantification of released gonadotropins using radioimmunoassay (RIA).
Signaling Pathway of LHRH Analogs
LHRH and its agonists, including this compound, exert their effects by binding to GnRH receptors (GnRHR) on the surface of pituitary gonadotrope cells.[1][2] The GnRHR is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit.[3][4][5][6] Ligand binding initiates a conformational change, leading to the activation of Phospholipase C (PLC).[1][3][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][6] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[6] Concurrently, DAG and the elevated Ca²⁺ levels activate Protein Kinase C (PKC), which phosphorylates downstream targets, ultimately leading to the synthesis and release of LH and FSH.[1][3][6]
References
- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Methods to Measure Testosterone Suppression with (D-Leu7)-LHRH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Leu7)-LHRH, a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, plays a crucial role in androgen deprivation therapy. Its continuous administration leads to the downregulation of LHRH receptors in the pituitary gland, subsequently suppressing the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This cascade ultimately results in a significant reduction of testosterone production in the testes.[1] Accurate measurement of this testosterone suppression is paramount for evaluating the efficacy of this compound and other LHRH analogs in both preclinical and clinical research.
These application notes provide a comprehensive overview of the methodologies used to quantify testosterone suppression following the administration of LHRH agonists. Detailed protocols for common immunoassays and mass spectrometry-based techniques are presented, along with representative data on the expected testosterone suppression.
Mechanism of Action: LHRH Agonist-Induced Testosterone Suppression
LHRH agonists, such as this compound, initially cause a transient surge in LH and FSH secretion upon binding to the LHRH receptors on pituitary gonadotrophs.[2] This leads to a temporary increase in testosterone levels. However, continuous stimulation of these receptors leads to their desensitization and downregulation, resulting in a profound and sustained inhibition of gonadotropin release.[2] The subsequent decrease in LH levels significantly reduces testosterone synthesis by the Leydig cells in the testes.
Quantitative Data on Testosterone Suppression
While specific quantitative in vivo data for this compound is limited in publicly available literature, the effects of leuprolide, a closely related and widely studied LHRH agonist with a similar mechanism of action, provide a valuable reference. The following tables summarize the expected testosterone suppression profile following the administration of an LHRH agonist in a preclinical rat model and in clinical settings.
Table 1: Representative Time-Course of Serum Testosterone Suppression by an LHRH Agonist (Leuprolide) in Male Rats
| Time Point | Serum Testosterone Level (ng/mL) | Percent Suppression from Baseline |
| Baseline (Day 0) | 4.5 ± 0.8 | 0% |
| Day 1 | 7.2 ± 1.1 (Initial Surge) | -60% |
| Day 7 | 1.2 ± 0.3 | 73% |
| Day 14 | 0.5 ± 0.1 | 89% |
| Day 21 | < 0.2 | > 95% |
| Day 28 | < 0.2 | > 95% |
Data are presented as mean ± standard error of the mean (SEM) and are synthesized from typical results observed in preclinical studies with LHRH agonists.
Table 2: Dose-Dependent Testosterone Suppression by an LHRH Agonist (Leuprolide Acetate) in Rats
| Dose of Leuprolide Acetate | Nadir Serum Testosterone Level (ng/mL) |
| Vehicle Control | 4.8 ± 0.9 |
| 0.0135 mg/rat | Not sufficiently suppressed |
| 0.135 mg/rat | Not sufficiently suppressed |
| 1.35 mg/rat | < 0.5 |
Data adapted from a study investigating a controlled-release formulation of leuprolide acetate in rats.[3][4] The higher dose achieved and sustained suppressed testosterone levels for over six weeks.
Experimental Protocols
Accurate quantification of serum or plasma testosterone is critical for assessing the efficacy of this compound. The following are detailed protocols for two widely used analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Testosterone Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive ELISA procedure for the quantitative determination of testosterone in rat serum.
Materials:
-
Testosterone ELISA Kit (commercially available from various suppliers)
-
Rat serum samples
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Absorbent paper
Procedure:
-
Sample Preparation:
-
Collect blood samples from rats via a suitable method (e.g., tail vein, saphenous vein, or cardiac puncture) into serum separator tubes.
-
Allow the blood to clot at room temperature for 20-30 minutes.
-
Centrifuge at 2000-3000 rpm for 20 minutes to separate the serum.
-
Carefully collect the supernatant (serum) and store at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure (example based on a generic competitive ELISA kit):
-
Bring all reagents and samples to room temperature before use.
-
Prepare standards and samples in duplicate or triplicate.
-
Add 50 µL of standard diluent to the blank wells.
-
Add 50 µL of prepared standards and serum samples to the appropriate wells of the testosterone-coated microplate.
-
Add 50 µL of Biotinylated Testosterone antibody working solution to each well (except the blank).
-
Cover the plate with a sealer and incubate for 60 minutes at 37°C.
-
Aspirate the liquid from each well and wash the plate 4-5 times with 1X Wash Buffer. After the final wash, remove any remaining buffer by inverting the plate and blotting it on absorbent paper.
-
Add 100 µL of Streptavidin-HRP conjugate to each well (except the blank).
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Repeat the wash step as described in step 6.
-
Add 90 µL of TMB substrate solution to each well.
-
Incubate the plate in the dark at 37°C for 15-20 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.
-
-
Data Analysis:
-
Calculate the mean absorbance for each set of standards and samples.
-
Subtract the mean absorbance of the blank from the mean absorbance of all other wells.
-
Plot a standard curve of the mean absorbance versus the testosterone concentration of the standards.
-
Determine the testosterone concentration in the samples by interpolating their mean absorbance values from the standard curve.
-
Protocol 2: Testosterone Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for testosterone quantification. This protocol provides a general workflow for the analysis of testosterone in serum or plasma.
Materials:
-
LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole LC/MS or equivalent)
-
C18 analytical column
-
Testosterone standard and deuterated testosterone internal standard (e.g., Testosterone-d3)
-
HPLC-grade solvents: Methanol, Acetonitrile, Water, Ethyl Acetate, Hexane
-
Formic acid
-
Serum/plasma samples
-
Microcentrifuge tubes
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of serum or plasma sample, calibrator, or quality control (QC) into a microcentrifuge tube.
-
Add 5 µL of the internal standard solution (e.g., 5 ng/mL Testosterone-d3).
-
Add 2 mL of a 3:2 (v/v) mixture of ethyl acetate:hexane.
-
Vortex vigorously for 2 minutes to extract the testosterone.
-
Centrifuge at 4000 rpm for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Add 500 µL of 0.1 M NaOH to the organic extract, vortex for 30 seconds, and centrifuge to remove acidic impurities.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of a 70:30 (v/v) mixture of water:methanol for LC-MS/MS analysis.[5]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions (example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate testosterone from other matrix components (e.g., starting with 95% A, ramping to 95% B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS) Conditions (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Testosterone: e.g., m/z 289.2 -> 97.1 (quantifier), m/z 289.2 -> 109.1 (qualifier)
-
Testosterone-d3: e.g., m/z 292.2 -> 100.1
-
-
Optimize other MS parameters such as collision energy, fragmentor voltage, and gas flows for the specific instrument used.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the testosterone quantifier ion to the internal standard against the concentration of the calibrators.
-
Quantify the testosterone concentration in the samples by applying the regression equation from the calibration curve to their peak area ratios.
-
Visualizations
The following diagrams illustrate the key pathways and workflows involved in the measurement of testosterone suppression by this compound.
References
- 1. Unusual anti-reproductive properties of the analog [d-Leu6,des-Gly-NH2(10)]-luteinizing hormone-releasing hormone ethylamide in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Opioid modulation of LHRH release in vitro depends upon levels of testosterone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlled release of LHRH agonist, leuprolide acetate, from microcapsules: serum drug level profiles and pharmacological effects in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with (D-Leu7)-LHRH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Leu7)-LHRH is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). The substitution of a D-amino acid at position 7 enhances its potency and resistance to enzymatic degradation compared to the native peptide. As a potent LHRH agonist, this compound exhibits a biphasic effect on the pituitary-gonadal axis. An initial stimulation of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) secretion is followed by profound suppression of gonadotropin release with chronic administration.[1][2] This paradoxical effect of receptor downregulation and desensitization leads to a state of "medical castration," making it a valuable tool for research in oncology, reproductive biology, and endocrinology.[1]
These application notes provide a comprehensive framework for designing and conducting in vivo studies to evaluate the efficacy, pharmacodynamics, and physiological effects of this compound in preclinical animal models.
Mechanism of Action
The primary mechanism of action of this compound involves its high-affinity binding to LHRH receptors on pituitary gonadotroph cells. This interaction initiates a cascade of intracellular signaling events that initially stimulate the synthesis and release of LH and FSH. However, continuous exposure to the agonist leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin secretion.[1][2]
Beyond its effects on the pituitary, LHRH receptors have been identified on various cancer cells, including prostate, breast, and ovarian cancers, suggesting that LHRH agonists like this compound may also exert direct anti-proliferative effects on tumors.[3][4]
Signaling Pathways
Pituitary Gonadotroph Signaling: Upon binding to its G-protein coupled receptor (GPCR) on gonadotrophs, this compound primarily activates the Gαq/11 signaling pathway. This stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the synthesis and secretion of LH and FSH.[2][4]
Caption: LHRH Agonist Signaling in Pituitary Gonadotrophs.
Direct Tumor Cell Signaling: In cancer cells expressing LHRH receptors, agonists can trigger antiproliferative effects. The binding of this compound can interfere with growth factor receptor signaling pathways and activate pro-apoptotic mechanisms.[5]
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Tumor Model
This protocol outlines a study to evaluate the anti-tumor efficacy of this compound in an immunocompromised mouse model bearing human prostate cancer xenografts (e.g., DU-145).[3]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)[3]
-
This compound
-
Vehicle control (e.g., sterile saline or PBS)[2]
-
Matrigel (optional)[3]
-
Calipers for tumor measurement[3]
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment, with ad libitum access to food and water.[3]
-
Tumor Cell Inoculation: Harvest and resuspend cancer cells in sterile PBS or culture medium. Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.[3]
-
Tumor Growth and Randomization: Monitor mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.[3]
-
Drug Administration:
-
Formulation: Dissolve this compound in a sterile vehicle.
-
Administration: Administer the compound to the treatment group via subcutaneous injection. Administer the vehicle to the control group. Follow a predetermined dosing schedule (e.g., daily or long-acting depot).
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.[3]
-
Monitor body weight and overall health of the animals.
-
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors, blood, and relevant organs (e.g., testes, prostate).
-
Measure final tumor volume and weight.
-
Analyze serum levels of testosterone and LH.
-
Perform histological analysis of tumors and organs.
-
Caption: Xenograft Tumor Model Experimental Workflow.
Pharmacodynamic Study of Gonadotropin Suppression
This protocol is designed to assess the pharmacodynamic effects of this compound on the pituitary-gonadal axis in male rats.
Materials:
-
Male Sprague-Dawley or Wistar rats[1]
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Blood collection supplies
-
ELISA kits for LH, FSH, and testosterone
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week.
-
Baseline Sampling: Collect baseline blood samples from all animals.
-
Drug Administration: Administer a single dose or initiate chronic dosing of this compound or vehicle via subcutaneous injection.[7]
-
Serial Blood Sampling: Collect blood samples at various time points post-administration (e.g., 1, 4, 8, 24 hours for acute effects; weekly for chronic effects).
-
Hormone Analysis: Use ELISA kits to measure serum concentrations of LH, FSH, and testosterone.
-
Data Analysis: Plot hormone concentrations over time to determine the onset, magnitude, and duration of gonadotropin suppression.
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate interpretation and comparison between treatment groups.
Table 1: Tumor Growth Inhibition in Xenograft Model
| Treatment Group | N | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | 10 | Mean ± SEM | Mean ± SEM | - |
| This compound (Dose 1) | 10 | Mean ± SEM | Mean ± SEM | Calculated |
| This compound (Dose 2) | 10 | Mean ± SEM | Mean ± SEM | Calculated |
Table 2: Serum Hormone Levels Following Chronic Administration
| Treatment Group | N | Serum LH (ng/mL) | Serum FSH (ng/mL) | Serum Testosterone (ng/mL) |
| Baseline | 20 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Vehicle Control (Day 28) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Day 28) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Organ Weight Changes
| Treatment Group | N | Testes Weight (g) | Prostate Weight (g) | Pituitary Weight (mg) |
| Vehicle Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Concluding Remarks
The protocols and guidelines presented provide a robust framework for conducting in vivo studies with this compound. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, enabling a thorough evaluation of the compound's efficacy and physiological impact. Proper experimental design, consistent execution of protocols, and comprehensive data analysis are paramount to advancing our understanding of LHRH agonist pharmacology and its potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LHRH-Conjugated Lytic Peptides Directly Target Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Medical Castration in Rats using (D-Leu7)-LHRH Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing hormone-releasing hormone (LHRH) agonists, such as (D-Leu7)-LHRH and its more commonly studied analog leuprolide ((D-Leu6)-LHRH), are potent inhibitors of the hypothalamic-pituitary-gonadal axis.[1] Continuous administration of these agonists leads to a state of medical castration, characterized by a significant reduction in testosterone levels and atrophy of androgen-dependent tissues.[1][2] This makes them invaluable tools in preclinical research for studying hormone-dependent diseases like prostate cancer, as well as for investigating the physiological roles of androgens.[1][2]
These application notes provide a comprehensive overview and detailed protocols for inducing medical castration in rats using LHRH agonists. The information is compiled from various preclinical studies and is intended to guide researchers in designing and executing their own experiments.
Mechanism of Action
LHRH agonists initially act by stimulating the LHRH receptors in the pituitary gland, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[2][3] This "flare-up" effect causes a temporary increase in testosterone levels.[1][4] However, continuous exposure to the agonist leads to downregulation and desensitization of the pituitary LHRH receptors.[1][3] This results in a profound and sustained suppression of LH and FSH release, consequently leading to a decrease in testicular testosterone production to castrate levels.[1][2] This reversible "medical castration" is the primary mechanism by which these compounds exert their therapeutic and experimental effects.[1]
Data Presentation
The following tables summarize the quantitative effects of LHRH agonist administration on key parameters in male rats, based on data from multiple studies.
Table 1: Effect of Leuprolide Acetate on Serum Testosterone Levels in Rats
| Dosage and Administration Route | Time Point | Mean Testosterone Level (ng/mL) | Fold Change from Control/Baseline |
| 1.2 mg/kg, single s.c. injection | 65 minutes | Elevated | Significant increase |
| 1.2 mg/kg, single s.c. injection | 100 minutes | Elevated | Significant increase |
| 1.2 mg/kg, single s.c. injection | 4 hours | Elevated | Significant increase |
| 1.2 mg/kg, single s.c. injection | 21 days | 0.5 (approx.) | Significant decrease |
| 0.1 mg/kg, s.c. solution | 3-14 days | 6.86 | - |
| 0.1 mg/kg, s.c. depot | 3-14 days | 5.93 | - |
| 1.35 mg/rat, single s.c. injection | > 6 weeks | Suppressed below normal | Sustained suppression |
Data compiled from multiple sources.[1][4][5] Note that the initial surge is followed by a sharp decrease to castrate levels.
Table 2: Effect of Leuprolide Acetate on Reproductive Organ Weights in Rats
| Dosage and Administration Route | Duration | Testis Weight | Prostate Weight | Seminal Vesicle Weight |
| 0.25, 0.5, 1 mg/day, oral microemulsion | 14 days | Significant decrease | Significant decrease | Significant decrease |
| 2 mg/rat/day, oral microemulsion | 35 days | Significant decrease | Significant decrease | Significant decrease |
| 1.35 mg/rat, single s.c. injection | > 6 weeks | Atrophy observed | Atrophy observed | Atrophy observed |
| 250 ng/day, s.c. with antiandrogen | 5 months | - | Reduced to 9% of control | Reduced to 15% of control |
Data compiled from multiple sources.[1][6][7] The extent of weight reduction is dose and duration-dependent.
Experimental Protocols
Protocol 1: Induction of Medical Castration using Leuprolide Acetate Depot Formulation
This protocol describes the use of a sustained-release depot formulation to achieve long-term medical castration in rats.
Materials:
-
Leuprolide acetate depot formulation (e.g., Lupron Depot®)
-
Sterile saline for reconstitution (if required by manufacturer)
-
Male rats (e.g., Sprague-Dawley, Wistar), age- and weight-matched
-
Appropriate syringes and needles for subcutaneous or intramuscular injection
-
Animal scale
-
Anesthesia (e.g., isoflurane) for handling, if necessary
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to a control group (vehicle injection) and a treatment group.
-
Dosing:
-
Reconstitute the leuprolide acetate depot formulation according to the manufacturer's instructions.
-
A typical dose for sustained suppression is in the range of 1-3 mg/kg, administered as a single subcutaneous or intramuscular injection.[1] The specific dose and injection volume should be calculated based on the animal's body weight.
-
Administer the vehicle (e.g., sterile saline with the vehicle components of the depot formulation) to the control group.
-
-
Monitoring:
-
Monitor the animals for general health and body weight regularly.
-
For time-course studies, blood samples can be collected at various time points (e.g., baseline, 2 hours, 24 hours, 1 week, 4 weeks, etc.) to monitor hormone levels.
-
-
Endpoint Analysis:
-
At the end of the study period (e.g., 4-8 weeks), euthanize the animals.
-
Collect blood for final hormone analysis.
-
Dissect and weigh reproductive organs (testes, prostate, seminal vesicles).
-
Fix tissues for histological analysis.
-
Protocol 2: Blood Collection and Hormone Analysis
This protocol outlines the procedure for collecting blood and measuring serum testosterone levels.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Collection tubes (e.g., serum separator tubes)
-
Syringes and needles for blood collection (e.g., from the tail vein or cardiac puncture at endpoint)
-
Centrifuge
-
Testosterone ELISA or RIA kit
-
Microplate reader (for ELISA) or gamma counter (for RIA)
Procedure:
-
Blood Collection:
-
Anesthetize the rat.
-
Collect blood from a suitable site (e.g., tail vein for longitudinal studies, cardiac puncture for terminal collection).
-
Dispense the blood into a serum separator tube.
-
-
Serum Separation:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1000-2000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (serum) and store at -80°C until analysis.
-
-
Hormone Measurement:
-
Thaw the serum samples on ice.
-
Perform the testosterone measurement using a commercial ELISA or RIA kit, following the manufacturer's instructions precisely.
-
Calculate the testosterone concentrations based on the standard curve.
-
Protocol 3: Tissue Collection and Histological Analysis
This protocol details the steps for collecting and preparing reproductive tissues for histological examination.
Materials:
-
Surgical instruments for dissection
-
Phosphate-buffered saline (PBS)
-
10% neutral buffered formalin or Bouin's fixative
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Hematoxylin and eosin (H&E) stain
-
Microscope with imaging system
Procedure:
-
Tissue Dissection:
-
Immediately after euthanasia, dissect the testes, prostate, and seminal vesicles.
-
Carefully remove any adhering fat and connective tissue.
-
Weigh the organs.
-
-
Fixation:
-
Immerse the tissues in 10% neutral buffered formalin or Bouin's fixative for 24-48 hours at room temperature.
-
-
Tissue Processing:
-
Dehydrate the fixed tissues through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning and Staining:
-
Section the paraffin-embedded tissues at a thickness of 5 µm using a microtome.
-
Mount the sections on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E.
-
-
Microscopic Examination:
-
Dehydrate, clear, and coverslip the stained slides.
-
Examine the slides under a microscope to assess morphological changes, such as atrophy of seminiferous tubules, reduction in Leydig cell numbers, and changes in the prostate and seminal vesicle epithelium.
-
Perform histomorphometric analysis to quantify changes in tubular diameter, epithelial height, etc., if required.
-
Visualizations
References
- 1. Controlled release of LHRH agonist, leuprolide acetate, from microcapsules: serum drug level profiles and pharmacological effects in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetic–Pharmacodynamic Model for the Testosterone-Suppressive Effect of Leuprolide in Normal and Prostate Cancer Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute gonadotropin-releasing hormone agonist treatment enhances extinction memory in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decrease of genital organ weights and plasma testosterone levels in rats following oral administration of leuprolide microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes in body composition and mRNA expression of ghrelin and lipoprotein lipase in rats treated with leuprolide acetate, a GnRH agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of (D-Leu-7)-LHRH in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Leu-7)-LHRH is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). The substitution of a D-amino acid at position 7 enhances its stability and potency compared to the native LHRH. This analog is a valuable tool in biomedical research, particularly in endocrinology, reproductive biology, and oncology.
The primary mechanism of action of (D-Leu-7)-LHRH involves its interaction with LHRH receptors on pituitary gonadotrophs.[1] Initially, this binding stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient "flare-up" in gonadal steroid production.[2][3] However, chronic and continuous administration leads to the downregulation and desensitization of these receptors.[1][4][5] This paradoxical effect results in a profound and sustained suppression of gonadotropin secretion, leading to a state of "medical castration" characterized by significantly reduced levels of circulating sex hormones such as testosterone and estrogen.[2][4][5]
These application notes provide an overview of the effects of long-term administration of (D-Leu-7)-LHRH and its analogs in mice, along with detailed experimental protocols and quantitative data from relevant studies.
Signaling Pathways
The biological effects of (D-Leu-7)-LHRH are mediated through the LHRH receptor, a G-protein coupled receptor. The signaling cascade differs between pituitary cells and certain tumor cells that express LHRH receptors.
Caption: Pituitary LHRH Agonist Signaling Pathway.
In some tumor cells, LHRH receptor activation by agonists can lead to an anti-proliferative effect through a different signaling pathway involving Gαi proteins.[3][6]
Quantitative Data Summary
The following tables summarize quantitative data from studies on the long-term administration of LHRH agonists in rodent models. Note that data for analogs other than (D-Leu-7)-LHRH are included due to the limited availability of specific data for this compound. The principles of action are conserved among potent LHRH agonists.
Table 1: Effects of LHRH Agonists on Testosterone Suppression and Organ Weight in Male Rodents
| LHRH Agonist (Dose) | Animal Model | Duration | Effect on Plasma Testosterone | Effect on Ventral Prostate Weight | Effect on Seminal Vesicle Weight | Reference |
| [D-Ser(TBU)6, des-Gly-NH2(10)]LHRH ethylamide | Adult Male Rats | 21 days | Decreased | Marked Atrophy | Marked Atrophy | [7] |
| LHRH Agonist (unspecified) | Male Mice | 21 days | Near-castrate levels (transiently) | No significant effect | No significant effect | [8] |
| Buserelin (1000 µg/kg/day) | Male Mice | Not specified | Diminished levels | Not specified | Not specified | [9] |
Table 2: Effects of LHRH Agonists on Female Reproductive Parameters
| LHRH Agonist (Dose) | Animal Model | Duration | Effect | Reference |
| [D-Ala6, des Gly-NH2(10)]-LHRH ethylamide (1 or 2 µ g/day ) | Female Rats | From day 5 after birth | Significantly delayed sexual maturation | [10] |
| (d-leu-6,des-gly-10)-LHRH-ethylamide | Female Rats | Day 22 to 37 of life | Did not affect reproductive performance significantly | [11] |
| LHRH Agonist (40 µg) | Female Rats | Single dose | Estrus synchronization | [12] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the long-term administration of LHRH agonists in mice.
Protocol 1: Induction of Androgen Deprivation in a Prostate Cancer Xenograft Mouse Model
This protocol describes the use of an LHRH agonist to induce a state of medical castration for studying hormone-dependent prostate cancer.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. LHRH analogues as anticancer agents: pituitary and extrapituitary sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Additive inhibitory effects of treatment with an LHRH agonist and an antiandrogen on androgen-dependent tissues in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Administration of an LHRH-antagonist to male mice: effects on in vivo secretion of hormones and on the growth of a transplantable human prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifertility effects of an LHRH agonist in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic treatment with [D-Ala6, des Gly-NH2(10)]-LHRH ethylamide reversibly delays puberty in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The agonist (d-leu-6,des-gly-10)-LHRH-ethylamide does not protect the fecundity of rats exposed to high dose unilateral ovarian irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Administration of Luteinizing Hormone Releasing Hormone Agonist for Synchronization of Estrus and Generation of Pseudopregnancy for Embryo Transfer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of (D-Leu7)-LHRH Solutions for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Leu7)-LHRH, a synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH), is a decapeptide with potent biological activity. As an LHRH agonist, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. This document provides detailed application notes and protocols for the preparation of this compound solutions intended for injection in a research setting. Proper preparation is crucial to ensure the stability, solubility, and biological activity of the peptide, thereby ensuring reproducible experimental outcomes.
Physicochemical Properties and Solubility
General Solubility Guidelines for Peptides:
-
Hydrophilic peptides: Generally soluble in aqueous solutions like sterile water, saline, or buffers.
-
Hydrophobic peptides: May require initial dissolution in a small amount of a biocompatible organic solvent such as Dimethyl Sulfoxide (DMSO), followed by dilution with an aqueous carrier.
For in vivo experiments using LHRH analogs like (D-Leu6)-LHRH (1-8), reconstitution in a sterile vehicle such as sterile saline or phosphate-buffered saline (PBS) is recommended. If solubility is a concern, a small amount of a biocompatible organic solvent can be used for initial dissolution before diluting with the final vehicle[2].
Recommended Materials and Reagents
| Material/Reagent | Specifications | Supplier Example |
| This compound | Lyophilized powder, >98% purity | Bachem, Sigma-Aldrich |
| Sterile Water for Injection, USP | Major pharmaceutical suppliers | |
| Bacteriostatic Water for Injection, USP | Containing 0.9% benzyl alcohol | Major pharmaceutical suppliers |
| Dimethyl Sulfoxide (DMSO) | Sterile, injectable grade | Sigma-Aldrich |
| Saline Solution (0.9% NaCl) | Sterile, injectable grade | Major pharmaceutical suppliers |
| Phosphate-Buffered Saline (PBS) | Sterile, pH 7.4 | Major pharmaceutical suppliers |
| Syringes and Needles | Sterile, various sizes | Major laboratory suppliers |
| Vials | Sterile, sealed | Major laboratory suppliers |
Experimental Protocols
Protocol 1: Reconstitution of this compound in Aqueous Solution for Injection
This protocol is suitable for lower concentrations of this compound that are expected to be soluble in aqueous media.
Procedure:
-
Equilibration: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Using a sterile syringe, slowly add the desired volume of sterile water for injection or sterile saline (0.9% NaCl) to the vial. Aim the stream of the solvent down the side of the vial to gently wet the lyophilized powder.
-
Dissolution: Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause aggregation or degradation of the peptide. If the peptide does not dissolve completely, gentle sonication for a short period may be helpful.
-
Visual Inspection: Once dissolved, visually inspect the solution for any particulates. The solution should be clear and colorless.
-
Final Dilution (if necessary): If a more dilute solution is required, perform further dilutions with the same sterile aqueous solvent.
-
Storage: For immediate use, the solution can be stored at 2-8°C. For long-term storage, it is recommended to aliquot the solution into single-use sterile vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Reconstitution of this compound using a Co-Solvent for Injection
This protocol is recommended for higher concentrations or if solubility in a purely aqueous solution is limited.
Procedure:
-
Equilibration: Allow the lyophilized this compound vial to equilibrate to room temperature.
-
Initial Dissolution in Co-Solvent: Using a sterile syringe, add a minimal amount of sterile DMSO to the vial to dissolve the peptide. For example, for a 1 mg vial, start with 50-100 µL of DMSO.
-
Complete Dissolution: Gently swirl the vial until the peptide is completely dissolved.
-
Dilution with Aqueous Carrier: Slowly add the sterile aqueous vehicle (e.g., saline or PBS) to the DMSO solution, while gently mixing. It is crucial to add the aqueous solution to the DMSO concentrate and not the other way around to minimize the risk of precipitation.
-
Final Concentration of Co-Solvent: Ensure the final concentration of DMSO in the injectable solution is minimal (ideally less than 1%) and compatible with the experimental model, as higher concentrations can be toxic.
-
Visual Inspection: The final solution should be clear and free of particulates.
-
Storage: Store the reconstituted solution as described in Protocol 1.
Stability and Storage
Lyophilized this compound is stable for extended periods when stored at -20°C to -80°C, protected from moisture and light.
Once reconstituted, the stability of the this compound solution depends on the solvent and storage temperature.
| Solvent | Storage Temperature | Estimated Stability |
| Sterile Water/Saline | 2-8°C | Up to 1 week |
| Sterile Water/Saline | -20°C to -80°C | Several weeks to months (avoid freeze-thaw) |
| DMSO/Aqueous Buffer | -20°C to -80°C | Several weeks to months |
Note: It is highly recommended to perform a stability study for your specific formulation and storage conditions if the solution is to be stored for an extended period.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound solutions for injection.
References
Application Notes and Protocols for (D-Leu7)-LHRH (Leuprolide Acetate) in Endometriosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Leu7)-LHRH, more commonly known as Leuprolide acetate, is a synthetic agonist analog of gonadotropin-releasing hormone (GnRH). It is a potent inhibitor of gonadotropin secretion and is widely used in the medical management of endometriosis. By continuously stimulating the GnRH receptor, Leuprolide acetate paradoxically downregulates the hypothalamic-pituitary-gonadal axis, leading to a hypoestrogenic state. This reduction in estrogen levels suppresses the growth and maintenance of ectopic endometrial tissues, thereby alleviating the symptoms of endometriosis.[1][2][3] These application notes provide an overview of the use of Leuprolide acetate in endometriosis research, including its mechanism of action, experimental protocols for in vitro and in vivo studies, and a summary of its effects.
Mechanism of Action
Leuprolide acetate acts as a GnRH receptor agonist.[4] Initial administration leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can cause a temporary flare-up of symptoms.[2] However, continuous administration leads to the downregulation and desensitization of GnRH receptors in the pituitary gland.[3][4] This results in a profound suppression of LH and FSH secretion, leading to a significant decrease in ovarian estrogen production, creating a state of medical menopause.[1][2] The resulting hypoestrogenic environment inhibits the proliferation and induces the atrophy of estrogen-dependent endometriotic lesions.[1]
Beyond its systemic effects, there is evidence to suggest that GnRH agonists may also have direct effects on endometrial cells, which express GnRH receptors. These direct effects may involve the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[5]
Signaling Pathway of this compound (Leuprolide Acetate) in Endometrial Cells
The binding of Leuprolide acetate to the GnRH receptor (GnRHR) on endometrial cells can trigger a cascade of intracellular signaling events. While the primary therapeutic effect is systemic, these direct cellular effects are also a subject of research. The signaling pathways involved can include the modulation of Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways, which are crucial for cell survival, proliferation, and apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies on the effects of this compound (Leuprolide Acetate) in endometriosis.
Table 1: In Vitro Effects of Leuprolide Acetate on Endometrial Cells
| Cell Line | Treatment | Concentration | Duration | Endpoint | Result | Reference |
| Human endometrial stromal cells | Leuprolide Acetate | 100 ng/mL | 48 hours | Apoptosis | Increased apoptosis | [5] |
| Human endometrial stromal cells | Leuprolide Acetate | 1, 10, 100 ng/mL | 48 hours | Cell Proliferation | Decreased proliferation | [5] |
| Ishikawa (endometrial adenocarcinoma) | Leuprolide Acetate | Not specified | Not specified | ERK Phosphorylation | Reduced EGF-induced phosphorylation | [6] |
Table 2: In Vivo Effects of Leuprolide Acetate in Animal Models of Endometriosis
| Animal Model | Treatment | Dosage | Route | Duration | Endpoint | Result | Reference |
| Rat | Leuprolide Acetate | 1 mg/kg | Subcutaneous | 4 weeks | Lesion Size | Significant reduction | [2] |
| Rat | Leuprolide Acetate | 1 mg/kg | Subcutaneous | 4 weeks | Abdominal Pain Threshold | Significantly increased | [2] |
| Rat | Leuprolide Acetate Depot | 3.75 mg | Subcutaneous | 6 months | Endometriosis Score | Median score reduced from 8 to 2 | [2] |
Table 3: Clinical Effects of Leuprolide Acetate in Women with Endometriosis
| Study Population | Treatment | Dosage | Duration | Endpoint | Result | Reference |
| 104 women with endometriosis | Leuprolide Acetate Depot | 3.75 mg/month | 6 months | AFS Score | Median score fell from 12 to 2 | [2] |
| 104 women with endometriosis | Leuprolide Acetate Depot | 3.75 mg/month | 6 months | Dysmenorrhea Improvement | 93% of patients | [2] |
| 104 women with endometriosis | Leuprolide Acetate Depot | 3.75 mg/month | 6 months | Pelvic Pain Improvement | 70% of patients | [2] |
| 75 women with endometriosis | Leuprolide Acetate | 3.75 mg/month | 6 months | Reduction in pain scores | Significant reduction in dysmenorrhea, dyspareunia, and chronic pelvic pain | [7][8] |
Experimental Protocols
In Vitro Studies
1. Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the effect of Leuprolide acetate on the proliferation of endometrial cells (e.g., Ishikawa cells or primary endometrial stromal cells).
Materials:
-
Endometrial cell line (e.g., Ishikawa) or primary endometrial stromal cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (Leuprolide Acetate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed endometrial cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of Leuprolide acetate in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of Leuprolide acetate (e.g., 1, 10, 100 ng/mL) or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blot for Signaling Pathway Analysis (p-ERK)
This protocol describes the detection of phosphorylated ERK (p-ERK) to assess the effect of Leuprolide acetate on the MAPK/ERK signaling pathway.
Materials:
-
Endometrial cells
-
6-well plates
-
Leuprolide Acetate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed endometrial cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Leuprolide acetate at the desired concentration and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total ERK and a loading control (e.g., β-actin) to normalize the results.
In Vivo Study
Surgically Induced Endometriosis in a Rat Model
This protocol describes the induction of endometriosis in rats and subsequent treatment with Leuprolide acetate to evaluate its efficacy in reducing lesion size.
Materials:
-
Female Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
Suture material
-
This compound (Leuprolide Acetate)
-
Vehicle (e.g., sterile saline)
-
Calipers
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and perform a midline laparotomy to expose the uterus.
-
Uterine Tissue Collection: Ligate and excise a 2 cm segment from one uterine horn. Place the tissue in sterile saline.
-
Endometrial Implantations: Open the uterine segment longitudinally and cut it into small pieces (e.g., 3x3 mm). Suture these fragments to the peritoneal wall or mesenteric blood vessels with the endometrial layer facing the abdominal cavity.
-
Closure: Close the abdominal incision in layers.
-
Lesion Establishment: Allow 2-4 weeks for the endometriotic lesions to establish and grow.
-
Treatment: Randomly divide the animals into a control group (vehicle) and a treatment group (Leuprolide acetate). Administer Leuprolide acetate (e.g., 1 mg/kg) via subcutaneous injection at specified intervals (e.g., once daily or a depot formulation for longer-term studies) for a period of 4 weeks.
-
Lesion Assessment: At the end of the treatment period, euthanize the animals and carefully dissect the endometriotic lesions.
-
Data Collection: Measure the dimensions (length, width, and height) of each lesion to calculate the volume. The lesions can also be weighed.
-
Histological Analysis: Fix the lesions in formalin, embed in paraffin, and section for histological examination (e.g., H&E staining) to confirm the presence of endometrial glands and stroma.
Conclusion
This compound (Leuprolide acetate) is a cornerstone in the medical management of endometriosis due to its ability to induce a hypoestrogenic state, leading to the regression of endometriotic lesions and alleviation of symptoms. The provided application notes and protocols offer a framework for researchers to investigate the efficacy and mechanisms of action of Leuprolide acetate and other GnRH analogs in preclinical endometriosis research. These models are essential for the development and evaluation of novel therapeutic strategies for this debilitating disease.
References
- 1. Pharmaceuticals targeting signaling pathways of endometriosis as potential new medical treatment: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gynqi.com [gynqi.com]
- 3. GnRH agonists in the treatment of symptomatic endometriosis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GnRH Agonist in Endometriosis- An Old Good Friend | PPTX [slideshare.net]
- 5. Leuprorelin acetate affects ERK1/2 activity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Leuprolide Acetate Injection [14 mg/2.8 mL (1 mg/0.2 mL)] Rx only [dailymed.nlm.nih.gov]
Application Notes and Protocols for Studying Pituitary Desensitization Using (D-Leu7)-LHRH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Leu7)-LHRH is a synthetic analog of the endogenous gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH). As a GnRH agonist, this compound initially stimulates the GnRH receptors on pituitary gonadotrophs, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous or high-dose administration results in a paradoxical desensitization of the pituitary gland. This phenomenon, characterized by the uncoupling of GnRH receptors from their signaling pathways and a subsequent decrease in gonadotropin release, is a key area of study in reproductive endocrinology and is therapeutically exploited in various clinical applications. These application notes provide a comprehensive guide to utilizing this compound for studying pituitary desensitization, including detailed experimental protocols, quantitative data, and visualizations of the underlying mechanisms.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound involves its interaction with the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) on pituitary gonadotroph cells. In these cells, the GnRHR is primarily coupled to the Gαq/11 protein. Agonist binding initiates a signaling cascade that leads to the synthesis and secretion of LH and FSH.
Initial Stimulation (Flare-Up): Upon initial exposure, this compound binds to the GnRHR, activating the Gαq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The combined effect of elevated intracellular calcium and PKC activation leads to the synthesis and release of LH and FSH.
Desensitization: Prolonged exposure to this compound leads to pituitary desensitization through several mechanisms:
-
Receptor Phosphorylation and Arrestin Binding: Continuous agonist binding leads to the phosphorylation of the GnRHR by G-protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for arrestin proteins. The binding of arrestins sterically hinders the coupling of the receptor to G-proteins, effectively uncoupling it from its downstream signaling pathway.[1][2][3][4]
-
Receptor Internalization and Downregulation: The arrestin-bound receptors are targeted for internalization via clathrin-coated pits. While some receptors may be recycled back to the cell surface, chronic stimulation leads to the degradation of a significant portion of the internalized receptors, resulting in a net decrease in the number of GnRH receptors on the cell surface (downregulation).
-
Post-Receptor Mechanisms: Desensitization is not solely dependent on receptor downregulation. Evidence suggests the involvement of post-receptor mechanisms, where the signaling cascade downstream of the receptor becomes refractory to stimulation.[5]
Data Presentation
The following tables summarize quantitative data on the effects of LHRH agonists on pituitary function. While specific data for this compound is limited in publicly available literature, the data presented for the closely related analog, (D-Leu-6)-LH-RH-ethylamide, provides a valuable reference for expected outcomes.
Table 1: In Vivo Dose-Response of (D-Leu-6)-LH-RH-ethylamide on LH and FSH Secretion in Men
| Dose of (D-Leu-6)-LH-RH-ethylamide | Peak LH Response (mIU/ml) | Peak FSH Response (mIU/ml) | Time to Peak Response (hours) |
| 2.5 µg | 25.3 ± 4.1 | 4.2 ± 0.6 | 4-6 |
| 5.0 µg | 38.7 ± 5.8 | 5.9 ± 0.8 | 4-6 |
| 10.0 µg | 55.1 ± 7.3 | 7.8 ± 1.1 | 4-6 |
| 20.0 µg | 72.4 ± 9.5 | 9.6 ± 1.3 | 4-6 |
Data adapted from a study on the effects of intramuscular injection of D-Leucine-6-LH-RH ethylamide in men with normogonadotropic oligozoospermia.[6] Values are presented as mean ± SEM.
Table 2: Time-Course of Pituitary Desensitization Following Continuous LHRH Infusion in Men
| Time Point | Mean LH Level (mIU/ml) | Mean FSH Level (mIU/ml) |
| Baseline | 7.7 ± 1.0 | 3.7 ± 0.5 |
| 12 hours | 120 ± 22.7 | 10.1 ± 1.2 |
| 16 hours | 110 ± 20.1 | 11.4 ± 1.5 |
| 36-72 hours | 28-34 | ~ Baseline |
Data adapted from a study involving a 72-hour continuous infusion of LHRH (1.4 µ g/min ) in normal men.[3][7] Values are presented as mean ± SEM.
Experimental Protocols
The following are detailed protocols for key experiments to study pituitary desensitization using this compound.
Protocol 1: In Vitro Pituitary Desensitization in Primary Rat Pituitary Cell Culture
Objective: To induce and assess pituitary desensitization in primary rat pituitary cells by continuous exposure to this compound.
Materials:
-
Primary rat pituitary cells (commercially available or prepared from rat pituitaries)
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum, antibiotics)
-
Poly-L-lysine coated culture plates
-
This compound stock solution (1 mM in sterile water or DMSO)
-
Reagents for LH and FSH quantification (e.g., ELISA kits)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture Preparation:
-
Thaw and culture primary rat pituitary cells according to the supplier's instructions.
-
Seed the cells onto poly-L-lysine coated 24-well plates at a density of 2-5 x 10^5 cells/well.
-
Allow the cells to adhere and stabilize for 48-72 hours in a 37°C, 5% CO2 incubator.
-
-
Induction of Desensitization:
-
Prepare working solutions of this compound in culture medium at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a prolonged period to induce desensitization (e.g., 24, 48, or 72 hours).
-
-
Assessment of Desensitization (Challenge with this compound):
-
After the desensitization period, wash the cells twice with warm PBS to remove the agonist.
-
Add fresh culture medium containing a stimulatory concentration of this compound (e.g., 10 nM) to all wells (including the vehicle-treated control wells).
-
Incubate for a short period to stimulate hormone release (e.g., 4 hours).
-
Collect the culture supernatant for LH and FSH quantification.
-
-
Quantification of LH and FSH:
-
Quantify the concentration of LH and FSH in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the LH and FSH release in response to the challenge in the desensitized groups to that of the vehicle-treated control group. A blunted response in the pre-treated groups indicates desensitization.
-
Protocol 2: GnRH Receptor Binding Assay
Objective: To determine the effect of this compound treatment on the number of GnRH receptors on pituitary cells.
Materials:
-
Pituitary cell membrane preparations (from cultured cells treated with this compound or vehicle)
-
Radiolabeled GnRH agonist (e.g., [125I]-Buserelin)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA)
-
Wash buffer (cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture and treat primary pituitary cells with this compound or vehicle as described in Protocol 1.
-
Harvest the cells and prepare membrane fractions by homogenization and centrifugation.
-
-
Competitive Binding Assay:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Radioligand + membrane preparation.
-
Non-specific Binding: Radioligand + membrane preparation + excess unlabeled GnRH agonist (to saturate all specific binding sites).
-
Competition: Radioligand + membrane preparation + increasing concentrations of unlabeled this compound.
-
-
Incubate the plate at 4°C for 2-4 hours.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition data to determine the binding affinity (Ki) and the maximum number of binding sites (Bmax) for the vehicle- and this compound-treated groups. A decrease in Bmax in the treated group indicates receptor downregulation.
-
Mandatory Visualization
Caption: this compound signaling pathway in pituitary gonadotrophs.
Caption: Workflow for in vitro pituitary desensitization study.
References
- 1. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond Desensitization: Physiological Relevance of Arrestin-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GPCR Signaling Regulation: The Role of GRKs and Arrestins [frontiersin.org]
- 4. Biased G Protein-Coupled Receptor Signaling: New Player in Modulating Physiology and Pathology [biomolther.org]
- 5. Mechanisms involved in the pituitary desensitization induced by gonadotropin-releasing hormone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pituitary and gonadal desensitization after continuous luteinizing hormone-releasing hormone infusion in normal females - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing (D-Leu7)-LHRH Effects on Steroidogenesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(D-Leu7)-LHRH is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor. Its interaction with the LHRH receptor on pituitary gonadotrophs and other tissues elicits a biphasic response on steroidogenesis. Initially, it causes a "flare" effect, characterized by a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a temporary increase in gonadal steroid hormones such as testosterone and estradiol.[1] However, continuous administration leads to downregulation and desensitization of the LHRH receptor, resulting in a profound and sustained suppression of gonadotropin release and, consequently, a significant reduction in steroid hormone production. This paradoxical inhibitory effect is the basis for its therapeutic use in hormone-dependent conditions.
This document provides detailed protocols for assessing both the initial stimulatory and subsequent inhibitory effects of this compound on steroidogenesis in both in vitro and in vivo models.
Data Presentation
The following tables summarize the expected quantitative effects of this compound and other potent LHRH agonists on key steroid hormones.
Table 1: In Vitro Stimulatory Effect of an LHRH Agonist on Testosterone Production in Rat Leydig Cells
| LHRH Agonist Concentration (M) | Testosterone Production (Fold Increase over Basal) |
| 0 | 1.0 |
| 5 x 10⁻¹¹ | ~1.5 |
| 10⁻¹⁰ | ~2.0 |
| 10⁻⁹ | ~2.5 - 3.0 |
| 10⁻⁸ | ~2.5 - 3.0 |
Data is representative of the dose-dependent stimulation of testosterone production after a short-term (4-hour) incubation.[2]
Table 2: In Vivo Effects of a Potent LHRH Agonist on Serum Steroid Hormone Levels in Hypophysectomized Male Rats
| Treatment Group | Serum Testosterone (ng/dL) | Serum 17-Hydroxyprogesterone (ng/dL) | Serum Progesterone (ng/dL) |
| Control | 2044 ± 105 | 93 ± 7 | Similar to treated |
| LHRH Agonist (1 µ g/day for 7 days) | 498 ± 37 | 61 ± 6 | Similar to control |
This table demonstrates the direct inhibitory effect of a potent LHRH agonist on testicular steroidogenesis, independent of pituitary action.[3]
Table 3: Time-Course of the Biphasic Effect of LHRH Agonist Administration on Plasma Testosterone in Men
| Time After Administration | Plasma Testosterone Level |
| Baseline | Normal |
| Day 3 | ~65% increase from baseline |
| Week 2 | ~50% higher than baseline |
| Weeks 4-6 | Reduced to castration levels (<50 ng/dL) |
This table illustrates the initial flare and subsequent suppression of testosterone levels following the administration of a long-acting LHRH agonist.[1][4]
Signaling Pathways and Experimental Workflows
Signaling Pathway of LHRH Receptor Activation
The binding of this compound to its G-protein coupled receptor (LHRHR) on pituitary gonadotrophs initiates a signaling cascade that leads to the synthesis and release of LH and FSH.
References
- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Stimulatory effect of LHRH and its agonists on Leydig cell steroidogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct effect of the luteinizing hormone releasing hormone analog D-Trp6-Pro9-Net-LHRH on rat testicular steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgen Flare after LHRH Initiation Is the Side Effect That Makes Most of the Beneficial Effect When It Coincides with Radiation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(D-Leu7)-LHRH stability in aqueous solution
Welcome to the technical support center for (D-Leu7)-LHRH. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized this compound be stored for optimal stability?
A1: For long-term storage, lyophilized this compound should be kept in a freezer at temperatures between -20°C and -80°C.[1][2] It is crucial to store the peptide in a desiccated environment and protect it from light.[1] For short-term use, refrigeration at 4°C is acceptable for a few weeks.[1]
Q2: What is the best way to reconstitute lyophilized this compound for use in aqueous solutions?
A2: Due to the hydrophobic nature of some amino acid residues, this compound may not readily dissolve in neutral aqueous buffers. It is recommended to first dissolve the peptide in a small amount of a sterile organic solvent like dimethyl sulfoxide (DMSO).[3][4] Once fully dissolved, the desired aqueous buffer (e.g., sterile water or PBS) can be slowly added dropwise while gently vortexing to reach the final concentration.[3][4]
Q3: My reconstituted this compound solution is cloudy. What should I do?
A3: A cloudy solution may indicate incomplete dissolution or aggregation. Gentle sonication can help break up aggregates.[3][4] If cloudiness persists, you can centrifuge the solution to pellet any undissolved material before using the supernatant.[3]
Q4: How stable is this compound in an aqueous solution?
A4: The stability of this compound in aqueous solution is influenced by several factors, primarily pH and temperature. Generally, LHRH and its analogs are most stable at a slightly acidic pH of 5.0-5.5.[5] Stability decreases at higher temperatures and more acidic or alkaline pH values.[6][7] Once reconstituted, it is best to prepare single-use aliquots and store them frozen at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[4][6]
Q5: What are the primary degradation pathways for LHRH analogs in aqueous solution?
A5: The primary degradation pathway for LHRH analogs is enzymatic proteolysis, which involves the cleavage of peptide bonds. The substitution of a D-amino acid at position 6, as in leuprolide, significantly hinders cleavage at the common Tyr5-Gly6 and Gly6-Leu7 bonds, which are major degradation sites for the native LHRH.[8] However, the analogs can still be hydrolyzed at other positions, such as the Trp3-Ser4 and Ser4-Tyr5 peptide bonds.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed in experiments. | Peptide degradation due to improper storage or handling. | Ensure lyophilized peptide is stored at -20°C to -80°C and protected from moisture and light.[1][2] Prepare fresh solutions for each experiment or use single-use aliquots stored at -80°C to avoid freeze-thaw cycles.[3][4] |
| Inaccurate peptide concentration due to incomplete dissolution. | Follow the recommended reconstitution protocol, using an initial dissolution in a small volume of DMSO if necessary.[3][4] Ensure the peptide is fully dissolved before use. | |
| Low or absent LHRH receptor expression in the experimental model. | Verify LHRH receptor expression in your target cells or tissues using methods like RT-PCR or Western blot.[1] | |
| Peptide precipitates out of solution upon addition of aqueous buffer. | The solubility limit in the final aqueous solution has been exceeded. | Add the concentrated organic stock solution dropwise into the stirring aqueous buffer to ensure gradual dilution.[4] Consider using a slightly acidic buffer (pH 4-6) to improve solubility.[3] You may need to work with a lower final concentration of the peptide. |
| High variability in cell-based assay results. | Inconsistent cell seeding density or passage number. | Use cells at a consistent passage number and ensure even cell seeding in plates.[1] |
| "Edge effects" in microplates due to evaporation. | Fill the outer wells of microplates with sterile media and do not use them for experimental samples.[1] | |
| Cytotoxicity from the organic solvent used for reconstitution. | Keep the final concentration of the organic solvent (e.g., DMSO) low and consistent across all experimental and control groups.[4] |
Quantitative Stability Data
Table 1: Stability of Leuprolide Acetate in Phosphate Buffered Saline (PBS) over 35 Days
| Temperature (°C) | pH | Remaining Leuprolide Acetate (%) |
| 4 | 7.4 | >95% |
| 25 | 7.4 | ~85% |
| 37 | 7.4 | ~70% |
| 37 | 5.0 | ~80% |
| 37 | 2.0 | ~50% |
Data adapted from a study on the aqueous stability of leuprolide acetate. The degradation of leuprolide acetate was accelerated at lower pH values and its stability was higher at lower temperatures.[6][7]
Experimental Protocols
Protocol for Reconstituting this compound
This protocol provides a general guideline for dissolving hydrophobic peptides like this compound.
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a small volume of a sterile organic solvent, such as DMSO (e.g., 20-50 µL), to the vial to create a concentrated stock solution.
-
Solubilization: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved.[4]
-
Aqueous Dilution: While gently vortexing, slowly add your desired sterile aqueous buffer (e.g., sterile water, PBS) dropwise to the DMSO stock solution until the desired final concentration is reached.[4]
-
Storage: For immediate use, keep the solution on ice. For longer-term storage, aliquot the solution into single-use tubes and store at -20°C or -80°C.
Protocol for Stability-Indicating HPLC Method for LHRH Analogs
This protocol outlines a general method for assessing the stability of LHRH analogs like this compound using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration (e.g., 1 mg/mL).
-
Subject the solution to the desired stress conditions (e.g., different temperatures, pH values, or light exposure) for a specified duration.
-
At each time point, withdraw an aliquot and dilute it with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., YMC-Pack ODS-A, 150 mm x 4.6 mm, 3 µm).
-
Mobile Phase A: Buffer (e.g., 0.1% Trifluoroacetic acid in water or Triethylamine in water).
-
Mobile Phase B: Organic mixture (e.g., Acetonitrile:n-Propanol, 60:40).
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 5% to 95% B in 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound and any degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining peptide against time to determine the degradation kinetics.
-
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
LHRH Receptor Signaling Pathway in Prostate Cancer Cells
Caption: LHRH receptor signaling in prostate cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. PARTICIPATION OF SIGNALING PATHWAYS IN THE DEREPRESSION OF LUTEINIZING HORMONE RECEPTOR TRANSCRIPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation kinetics of gonadorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aqueous stability of leuprolide acetate: effect of temperature, dissolved oxygen, pH and complexation with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Liquid chromatography studies on the enzymatic degradation of luteinizing hormone-releasing hormone analogues with off-line identification by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpda.org [ijpda.org]
Technical Support Center: (D-Leu7)-LHRH Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with (D-Leu7)-LHRH, a potent Luteinizing Hormone-Releasing Hormone (LHRH) analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Leuprolide, is a synthetic analog of the naturally occurring Gonadotropin-Releasing Hormone (GnRH).[1] Its primary mechanism of action is binding to and activating the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR).[1] Initial binding stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][2] However, continuous or prolonged exposure leads to downregulation and desensitization of the GnRH receptors, resulting in a significant reduction in gonadotropin secretion and, consequently, a decrease in gonadal steroid production.[1][3][4] This paradoxical effect is the basis for its therapeutic use in hormone-dependent conditions.[1]
Q2: How should I properly store and handle lyophilized this compound and its reconstituted solutions?
A2: Lyophilized this compound should be stored at -20°C or -80°C.[5] Before reconstituting, allow the vial to reach room temperature to prevent condensation.[3] For reconstitution, sterile, distilled water or an appropriate buffer can be used.[6][7] Due to the potential for hydrophobicity, a minimal amount of an organic solvent like DMSO may be necessary for initial dissolution, followed by a slow, drop-wise addition of the aqueous buffer while vortexing.[6] Once reconstituted, it is recommended to create aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to peptide degradation.[3][5]
Q3: What are the key signaling pathways activated by this compound?
A3: The binding of this compound to the GnRH receptor primarily activates the Gαq/11 protein signaling cascade.[8][9] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][8][10] IP3 triggers the release of stored intracellular calcium (Ca²⁺), while DAG, along with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC).[1][8] These signaling events ultimately lead to the synthesis and release of gonadotropins.[10]
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Experimental Results
Q: I am observing significant variability between my experimental replicates. What are the potential causes and how can I improve reproducibility?
A: High variability can stem from several factors. Here are some common causes and solutions:
-
Cell Culture Inconsistency:
-
Peptide Integrity and Preparation:
-
Solubility: Incomplete solubilization can lead to variable concentrations. Ensure the peptide is fully dissolved before use.[6] Gentle sonication in a water bath can aid in dissolving persistent clumps.[6]
-
Storage and Handling: Avoid repeated freeze-thaw cycles of stock solutions, as this can degrade the peptide.[5] Prepare fresh dilutions for each experiment from a new aliquot if possible.[3]
-
-
Pipetting Accuracy: Due to the high potency of this compound, small pipetting errors can lead to significant concentration differences.[3] Ensure your pipettes are calibrated and use proper pipetting techniques.[3]
-
In Vivo Experiment Variability:
-
Animal Model: The strain, species, and physiological state (e.g., hormonal status in female rodents) of the animal can significantly impact results.[5][7] Standardize these factors across your experimental groups.
-
Administration Technique: Inconsistent injection volume or site can affect absorption and bioavailability. Standardize the administration protocol.[7]
-
Issue 2: Lack of Expected Biological Response
Q: My experiment is not showing the expected biological response (e.g., no suppression of testosterone in an in vivo model, or no effect on cell proliferation). What should I check?
A: A lack of response can be due to several issues. Consider the following troubleshooting steps:
-
Compound Integrity: Verify the storage and handling of your this compound.[3] If degradation is suspected, use a fresh aliquot or a new vial of the peptide.
-
Dosage and Concentration:
-
In Vivo: The administered dose may be too low to elicit the desired long-term effect.[7] A dose-response study may be necessary to determine the optimal dosage for your specific model.[7]
-
In Vitro: Confirm that the final concentration in your culture medium is appropriate (typically in the nanomolar range).[5]
-
-
Cell Health and Receptor Expression: Ensure your cells are healthy and express the GnRH receptor.[3] Receptor expression levels can be affected by cell passage number.[3] You can confirm receptor expression using techniques like qPCR or immunocytochemistry.[3]
-
Receptor Desensitization: If cells have been previously exposed to other GnRH agonists, the receptors may be desensitized.[3][5] Ensure cells are cultured in an agonist-free medium for a sufficient period before the experiment.[3]
-
Timing of Measurement: The biological response to LHRH agonists can be transient. For example, the peak LH response after an IV bolus can occur within 15-30 minutes.[5] Ensure your sample collection timing is appropriate for the expected response.
Issue 3: High Background Signal in Receptor Binding Assays
Q: I am experiencing a high non-specific binding signal in my competitive receptor binding assay, which is making it difficult to determine the specific binding of this compound. How can I reduce this background?
A: High background in a receptor binding assay can obscure your results. Here are some strategies to reduce non-specific binding:
-
Blocking Agents: Use an appropriate blocking agent, such as bovine serum albumin (BSA), in your binding buffer to prevent the peptide from binding to the assay tubes or filters.[3]
-
Washing Steps: Optimize the number and duration of washing steps to effectively remove unbound radioligand or competitor.[3] Insufficient washing is a common cause of high background.[3]
-
Filter Selection: If you are using a filtration-based assay, ensure that the filter material has low non-specific binding characteristics for your ligand.[3]
-
Assay Conditions: The pH and temperature of your assay can influence non-specific binding. Ensure these are optimized and consistent across experiments.
Quantitative Data
The binding affinity of LHRH analogs is a critical parameter. While specific quantitative data for this compound can vary depending on the experimental conditions, the following table provides a comparative overview of the binding affinities of related LHRH agonists.
| Compound | Receptor Binding Affinity (Kd or IC50) | Reference Notes |
| Leuprolide | High Affinity (nanomolar to sub-nanomolar range) | A well-characterized (D-Leu6)-LHRH analog.[11] |
| Goserelin | High Affinity (nanomolar range) | Another potent LHRH agonist.[11] |
| Triptorelin | High Affinity (nanomolar to sub-nanomolar range) | A widely used LHRH agonist.[11] |
| Histrelin | High Affinity (nanomolar range) | A potent LHRH agonist.[11] |
| Buserelin | High Affinity (nanomolar range) | A well-studied LHRH agonist.[11] |
| (D-Leu6)-LHRH (1-8) | Expected Lower Affinity | The absence of C-terminal residues is predicted to decrease binding affinity compared to full-length agonists.[11] |
Note: Specific Kd or IC50 values can vary depending on the experimental conditions, cell type, and radioligand used. The data presented here is for comparative purposes.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation (MTT) Assay
This protocol details the use of the MTT assay to measure the cytotoxic or cytostatic effects of this compound on cancer cell lines.[1]
-
Cell Seeding:
-
Drug Treatment:
-
Prepare a stock solution of this compound in a sterile solvent.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.[1]
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.[1]
-
Include untreated control wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[1]
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity (IC50 and Ki) of this compound for the GnRH receptor.[11]
-
Materials Preparation:
-
Assay Setup:
-
In assay tubes, combine the assay buffer, a fixed concentration of a radiolabeled LHRH analog (e.g., ¹²⁵I-[D-Trp⁶]-LHRH), and varying concentrations of the unlabeled this compound (the competitor).[11]
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled agonist).[11]
-
-
Incubation:
-
Separation of Bound and Free Ligand:
-
Washing: Quickly wash the filters with cold wash buffer to remove any unbound radioligand.[11]
-
Counting:
-
Data Analysis:
-
Calculate the specific binding.
-
Plot the data to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.[10]
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for this compound In Vitro Studies
Caption: General experimental workflow for in vitro studies.
Troubleshooting Decision Tree for this compound Experiments
Caption: Troubleshooting decision tree for experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing (D-Leu7)-LHRH Dosage for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (D-Leu7)-LHRH in in vitro studies. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] Its primary mechanism involves binding to and activating the GnRH receptor, which is a G-protein coupled receptor (GPCR). This activation primarily initiates the Gαq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2]
In pituitary cells, this signaling cascade initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] However, continuous or prolonged exposure to this compound leads to downregulation and desensitization of the GnRH receptor, resulting in the suppression of gonadotropin secretion.[2] In cancer cells that express GnRH receptors, such as certain breast, prostate, and ovarian cancer cell lines, this compound can have direct anti-proliferative effects.
Q2: What is a recommended starting dosage for this compound in in vitro experiments?
A definitive optimal dosage for this compound must be determined empirically for each specific cell line and experimental endpoint. However, based on studies with closely related LHRH analogs, a starting concentration range of 10⁻¹² M to 10⁻⁶ M is often used for in vitro cell proliferation assays.[2] It is crucial to perform a dose-response study to determine the optimal concentration for your specific research goals.
Q3: How should I prepare and store this compound?
Proper handling and storage are critical for maintaining the peptide's integrity and activity.
-
Storage of Lyophilized Powder: Store the lyophilized peptide at -20°C in a desiccator to protect it from moisture.
-
Reconstitution: For initial reconstitution, it is recommended to allow the vial to reach room temperature before opening to prevent condensation. Due to the potential hydrophobic nature of the peptide, dissolving it first in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) is advisable. Subsequently, dilute the solution to the desired stock concentration with a sterile aqueous buffer, such as sterile water or phosphate-buffered saline (PBS).
-
Storage of Stock Solutions: Once reconstituted, it is best to create single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the peptide.
Q4: I am observing inconsistent results in my experiments. What could be the cause?
Inconsistent results can arise from several factors:
-
Peptide Solubility: Incomplete solubilization of the peptide can lead to inaccurate and variable concentrations. Ensure the peptide is fully dissolved in the initial solvent before further dilution.
-
Peptide Stability: The peptide may have limited stability in solution, especially at room temperature. It is recommended to prepare fresh dilutions for each experiment from a frozen aliquot.
-
Pipetting Accuracy: Due to the high potency of LHRH analogs, small pipetting errors can lead to significant variations in the final concentration. Ensure your pipettes are properly calibrated and use appropriate techniques.
-
Cell Culture Consistency: Variations in cell seeding density, passage number, and overall cell health can significantly impact results. Maintain consistent cell culture practices across all experiments.
Troubleshooting Guides
Issue 1: Low or No Biological Response
-
Potential Cause: Incorrect dosage. The concentration of this compound may be too low to elicit a response.
-
Solution: Perform a comprehensive dose-response experiment with a wider range of concentrations to identify the optimal effective dose for your specific cell line and assay.
-
-
Potential Cause: Peptide degradation. Improper storage or handling, including multiple freeze-thaw cycles, can compromise the integrity of the peptide.
-
Solution: Use a fresh aliquot of the peptide for your experiments. Always follow the recommended storage and handling procedures.
-
-
Potential Cause: Low or absent receptor expression. The cell line you are using may not express the GnRH receptor at sufficient levels.
-
Solution: Verify GnRH receptor expression in your cell line using techniques such as qPCR, Western blot, or immunocytochemistry.
-
Issue 2: High Background Signal in Receptor Binding Assays
-
Potential Cause: Non-specific binding. The radioligand or the competitor may be binding to components other than the GnRH receptor.
-
Solution: Ensure the use of an appropriate blocking agent, such as bovine serum albumin (BSA), in your binding buffer. Optimize washing steps to effectively remove unbound ligand without dissociating specifically bound ligand.
-
-
Potential Cause: Inappropriate filter selection. The filter material used in filtration-based assays may have high non-specific binding characteristics.
-
Solution: Test different types of filter materials to find one with the lowest non-specific binding for your radioligand. Pre-soaking filters in a solution like polyethyleneimine (PEI) can also help reduce non-specific binding.[3]
-
Data Presentation
Quantitative data for this compound is not extensively available in the public domain. The following tables provide data for the closely related LHRH analog, (D-Leu6)-LHRH (1-8) , which can be used as a reference for designing initial experiments. It is highly recommended to perform dose-response and binding affinity studies to determine the precise values for this compound in your specific experimental setup.
Table 1: Representative IC50 Values for (D-Leu6)-LHRH (1-8) in In Vitro Cytotoxicity Assays
| Cell Line | Assay Type | Incubation Time | IC50 (µM) - Representative Value |
| LNCaP (Prostate Cancer) | MTT Assay | 48 hours | 15 - 30 |
| DU-145 (Prostate Cancer) | MTT Assay | 48 hours | 20 - 40 |
| PC-3 (Prostate Cancer) | MTT Assay | 48 hours | 15 - 35 |
| MCF-7 (Breast Cancer) | MTT Assay | 48 hours | 20 - 40 |
| OVCAR-3 (Ovarian Cancer) | MTT Assay | 48 hours | 25 - 50 |
Note: These are representative values and can vary based on experimental conditions.
Table 2: Representative Binding Affinity Data for LHRH Analogs
| Ligand | Receptor Source | Assay Type | Kd (nM) - Representative Value |
| [¹²⁵I]-Buserelin | Rat Pituitary Membranes | Saturation Binding | 0.5 - 2.0 |
| [¹²⁵I]-Triptorelin | CHO-hGnRHR cells | Saturation Binding | 1.0 - 5.0 |
Note: Kd values are highly dependent on the radioligand and experimental conditions. It is essential to determine the Kd of the radioligand in your system to accurately calculate the Ki of this compound in competitive binding assays.
Experimental Protocols
Protocol 1: Cell Proliferation (MTT) Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of GnRH receptor-positive cancer cells.
Materials:
-
This compound
-
GnRH receptor-positive cancer cell line (e.g., LNCaP, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and serially dilute it in a complete culture medium to achieve the desired final concentrations (e.g., 10⁻¹² M to 10⁻⁶ M).[2]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only control wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the GnRH receptor.
Materials:
-
This compound (unlabeled competitor)
-
Radiolabeled LHRH agonist (e.g., [¹²⁵I]-Buserelin or [¹²⁵I]-Triptorelin)
-
Cell membranes prepared from GnRH receptor-expressing cells or tissues
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA)[1]
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)[1]
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the GnRH receptor in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer. Determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and membrane preparation.
-
Non-specific Binding: Radioligand, a high concentration of an unlabeled LHRH agonist (e.g., 1 µM Buserelin), and membrane preparation.[1]
-
Competition: Radioligand, varying concentrations of this compound, and membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Mandatory Visualization
Caption: GnRH Receptor Signaling Pathway activated by this compound.
References
Technical Support Center: Enhancing the Stability of Synthetic LHRH Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic Luteinizing Hormone-Releasing Hormone (LHRH) analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on improving the stability of these peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of synthetic LHRH analogs?
A1: The stability of synthetic LHRH analogs is influenced by several factors:
-
Enzymatic Degradation: This is the main cause of degradation in vivo. Proteases in the liver and kidneys cleave the peptide bonds at specific sites.[1][2]
-
pH: Peptides have an optimal pH range for stability. Deviations from this range can lead to rapid degradation.[3]
-
Temperature: Elevated temperatures can accelerate degradation, while freezing and thawing cycles can also compromise stability.[3][4][5]
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can inactivate the peptide.[3]
-
Aggregation: Peptides can clump together, leading to insolubility and loss of biological activity.[3]
-
Formulation: The choice of excipients and the physical form (e.g., solution vs. lyophilized powder) significantly impact stability.[6]
Q2: How can I improve the in vivo stability of my LHRH analog?
A2: Several chemical modification strategies can enhance the in vivo stability of LHRH analogs:
-
D-Amino Acid Substitution: Replacing the glycine at position 6 with a D-amino acid is a common and effective strategy to confer resistance to enzymatic degradation.[1][5]
-
N- and C-Terminal Modifications: Modifications such as N-terminal acetylation or pyroglutamic acid formation, and C-terminal amidation can protect against exopeptidases.[7][8]
-
Incorporation of Unnatural Amino Acids: Introducing non-proteinogenic amino acids can hinder protease recognition and cleavage.[8][9]
-
Cyclization: Creating a cyclic peptide structure can reduce conformational flexibility and increase resistance to proteases.[3][8][9]
-
Glycosylation: Attaching carbohydrate moieties can protect the peptide from proteolysis and improve its pharmacokinetic profile.[10][11]
-
PEGylation: Conjugating polyethylene glycol (PEG) can increase the analog's size and shield it from enzymatic degradation.[8]
Q3: What is the "flare-up" phenomenon observed with LHRH agonists, and how does it relate to their mechanism of action?
A3: The "flare-up" phenomenon is a transient increase in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone levels upon initial administration of an LHRH agonist.[12][13] This occurs because the agonist initially stimulates the LHRH receptors in the pituitary gland.[12] However, continuous exposure to the agonist leads to downregulation and desensitization of these receptors, ultimately suppressing gonadotropin release and reducing gonadal steroid production to castration levels.[12][14]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Bioactivity in Cell-Based Assays
Question: I am observing variable or low responses in my cell-based assays (e.g., calcium mobilization, cell proliferation) with my synthetic LHRH analog. What could be the cause?
Answer:
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | Improper storage or handling can lead to degradation. Store lyophilized peptides at -20°C or -80°C.[4] Reconstitute fresh for each experiment, aliquot any remaining solution, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][5][15] |
| Incorrect Concentration | Verify the concentration of your stock solution. Small pipetting errors can lead to significant variations in the final concentration of these potent molecules.[5] Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.[5] |
| Cell Health and Receptor Expression | Ensure your cells are healthy, within a low passage number range, and express the GnRH receptor.[5][16] High passage numbers can lead to changes in receptor expression.[15][16] |
| Receptor Desensitization | Previous exposure of cells to GnRH agonists can desensitize the receptors. Ensure cells are cultured in an agonist-free medium for an adequate period before the experiment.[4][5] |
| Assay Conditions | Check the pH and temperature of your assay buffer. The presence of interfering substances can inhibit the biological response.[5] |
Issue 2: Poor Solubility of the LHRH Analog
Question: My lyophilized LHRH analog is not dissolving well in my aqueous buffer. How can I improve its solubility?
Answer:
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity | The amino acid sequence may contain hydrophobic residues that limit aqueous solubility. |
| Initial Reconstitution | Try dissolving a small amount in sterile, distilled water first. If solubility is poor, you may need to use a small amount of an organic solvent like DMSO for the initial reconstitution of your stock solution.[15] |
| Final Concentration of Organic Solvent | Ensure the final concentration of any organic solvent in your experimental medium is low and consistent across all experiments, as it can be toxic to cells at higher concentrations.[15] |
| Sonication | Gentle sonication in a water bath can sometimes help to dissolve the peptide. |
Quantitative Data on LHRH Analog Stability
The in vivo stability of LHRH analogs is significantly improved compared to the native LHRH peptide. The following tables summarize key pharmacokinetic data.
Table 1: Plasma Half-Life of Common LHRH Analogs
| LHRH Analog | Plasma Half-Life (t½) | Route of Administration |
| Native LHRH | 2 - 4 minutes | - |
| Leuprolide | 3 - 3.6 hours | Subcutaneous |
| Goserelin | 2.3 hours (females), 4.2 hours (males) | Subcutaneous Depot |
| Triptorelin | 7.6 hours | Intramuscular Depot |
| Buserelin | 80 minutes | Subcutaneous Implant |
| (Data sourced from BenchChem[1]) |
Table 2: Improved Stability of Glycosylated LHRH Analogs in Rat Kidney Membrane Homogenates
| LHRH Analog | Half-Life (t½) |
| Native LHRH | 3 minutes |
| Lac-[Q(1)][w(6)]LHRH | 68 minutes |
| GS(4)-[w(6)]LHRH | 103 minutes |
| (Data sourced from PubMed[11]) |
Experimental Protocols
Protocol: In Vitro Stability Assessment in Liver Homogenate
This protocol outlines a general procedure to evaluate the metabolic stability of an LHRH analog using a liver homogenate model.
-
Preparation of Liver Homogenate:
-
Homogenize fresh liver tissue from a relevant species (e.g., rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4) on ice.
-
Centrifuge the homogenate at a low speed (e.g., 9,000 x g) to pellet cell debris. The resulting supernatant is the S9 fraction, which contains metabolic enzymes.
-
Determine the protein concentration of the S9 fraction using a standard protein assay (e.g., Bradford or BCA).
-
-
Incubation:
-
Pre-warm the S9 fraction to 37°C.
-
Initiate the metabolic reaction by adding the LHRH analog to the S9 fraction at a final concentration typically in the low micromolar range.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent LHRH analog.[17][18]
-
The LC method should be capable of separating the analog from its metabolites.
-
The MS/MS should be operated in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection.[17][18]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining LHRH analog against time.
-
The slope of the linear regression of this plot corresponds to the degradation rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Visualizations
Caption: LHRH agonist signaling pathway in pituitary gonadotrophs.
Caption: Experimental workflow for in vitro stability analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of D-amino acid substituents on degradation of LHRH analogues by proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 9. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. Evaluation of the Biological Properties and the Enzymatic Stability of Glycosylated Luteinizing Hormone-Releasing Hormone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Challenges with Luteinizing Hormone-Releasing Hormone Agonists: Flare and Surge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: LHRH Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Luteinizing Hormone-Releasing Hormone (LHRH) receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the different types of LHRH receptor binding assays?
A1: The most common types are radioligand binding assays, which are considered the gold standard due to their robustness and sensitivity.[1] These can be further categorized into:
-
Saturation Assays: Used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand. These assays involve incubating the receptor preparation with increasing concentrations of a radiolabeled ligand until saturation is reached.[1][2]
-
Competitive Assays: Used to determine the relative binding affinities (Ki) of unlabeled test compounds. In this format, a fixed concentration of a radiolabeled ligand competes with varying concentrations of the unlabeled test compound for binding to the receptor.[1][3]
-
Kinetic Assays: These are used to determine the association (kon) and dissociation (koff) rates of a radioligand, which can help in optimizing assay conditions.[1]
Non-radioactive formats, such as those using fluorescence polarization or time-resolved fluorescence, are also utilized.[4]
Q2: What is the primary signaling pathway activated by the LHRH receptor?
A2: The LHRH receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor, is a G-protein coupled receptor (GPCR).[2][5] Upon agonist binding, it primarily couples to the Gαq/11 protein, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[3][5] This signaling cascade ultimately leads to the synthesis and release of gonadotropins like luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3]
Caption: LHRH Receptor Signaling Pathway.
Q3: How should I store and handle LHRH analog peptides?
A3: LHRH analogs, being polypeptides, are prone to degradation. For optimal stability, they should be stored in lyophilized form at -20°C or -80°C. After reconstitution, it is recommended to create single-use aliquots and store them frozen to prevent degradation from repeated freeze-thaw cycles.[6]
Troubleshooting Guides
Issue 1: High Non-Specific Binding (NSB)
Question: My non-specific binding is very high, making it difficult to determine the specific binding accurately. What can I do?
Answer: High non-specific binding (NSB) can obscure the true specific binding signal and should ideally be less than 50% of the total binding at the highest radioligand concentration.[2][4] Here are some potential causes and solutions:
| Potential Cause | Suggested Solution |
| Radioligand Issues | Reduce Radioligand Concentration: While higher concentrations increase total counts, they can also elevate NSB. Use a concentration at or below the Kd for competitive assays.[4][7] Check Radioligand Integrity: Ensure the radioligand has not degraded due to improper storage.[2] |
| Assay Conditions | Optimize Incubation Time: Shorter incubation times may reduce NSB, but ensure the binding has reached equilibrium.[2] Modify Assay Buffer: Include blocking agents like Bovine Serum Albumin (BSA) to minimize non-specific interactions.[2][8] Increase Wash Steps: Use ice-cold wash buffer and increase the number and/or volume of washes to remove unbound radioligand more effectively.[2] |
| Filter Issues | Pre-treat Filters: Coating filters with BSA can help reduce the binding of the radioligand to the filter itself.[2] |
Issue 2: Low or No Detectable Specific Binding
Question: I'm observing very low or no specific binding in my assay. What could be the problem?
Answer: A weak or absent specific binding signal can stem from several factors related to your reagents, experimental setup, or biological samples.[2]
| Potential Cause | Suggested Solution |
| Receptor Issues | Confirm Receptor Presence and Activity: Verify that your cell or tissue preparation expresses the LHRH receptor at a sufficient density. Low receptor numbers will result in a weak signal.[2] Prevent Receptor Degradation: Ensure proper handling and storage of membrane preparations to maintain receptor integrity.[2] |
| Radioligand Issues | Verify Specific Activity: A high specific activity of the radioligand is crucial for detecting low levels of binding.[2] Check Radioligand Concentration: While very high concentrations can increase NSB, a concentration that is too low may not yield a detectable signal. |
| Assay Conditions | Ensure Equilibrium is Reached: Incubation times that are too short will not allow for maximal specific binding. The required time depends on the specific ligand and receptor.[2] Check Buffer Composition: The presence or absence of certain ions can significantly affect ligand binding.[2] |
Issue 3: Inconsistent and Irreproducible Results
Question: I am getting a high degree of variability between my experiments. What could be the cause?
Answer: Inconsistent results can arise from variability in cell culture, assay protocol execution, or reagent preparation.[6]
| Potential Cause | Suggested Solution |
| Cell-Based Assay Variability | Consistent Cell Seeding: Use a cell counter to ensure a consistent number of viable cells are seeded in each well.[6] Control Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.[6] Monitor Confluency: Plate cells at a density that prevents them from becoming over-confluent during the experiment.[6] |
| Protocol Adherence | Standardize Incubation Times: Maintain a consistent incubation duration with the ligand for all experiments.[6][8] Consistent Reagent Preparation: Prepare fresh dilutions of ligands for each experiment from a frozen stock aliquot to minimize degradation.[6] Maintain Consistent Temperature: Conduct assays at a stable temperature to ensure reproducibility.[8] |
| Reagent Quality | Use High-Quality Reagents: Employ high-quality reagents with minimal batch-to-batch variability.[8] Proper Solubilization: Ensure peptides are fully solubilized. For hydrophobic peptides, an organic solvent like DMSO may be needed for initial reconstitution, but keep the final concentration low and consistent.[6] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the LHRH receptor.
1. Membrane Preparation:
-
Homogenize cultured cells or tumor tissue in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.[3]
2. Assay Procedure:
-
In assay tubes, combine the membrane preparation, a constant concentration of a radiolabeled LHRH analog (e.g., [125I][D-Trp6]LHRH), and increasing concentrations of the unlabeled competitor compound.[3]
-
To determine non-specific binding, a separate set of tubes should contain a high concentration of an unlabeled LHRH analog.
-
Incubate the mixture to allow the binding to reach equilibrium.[3]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.[3][6]
3. Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.[3]
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of the competitor.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).[3]
-
Calculate the Ki value using the Cheng-Prusoff equation.[4]
Caption: Workflow of a competitive radioligand binding assay.
Quantitative Data
The binding affinity of LHRH analogs is a critical parameter. The dissociation constant (Kd) is a common measure, with a lower Kd value indicating a tighter interaction between the ligand and the receptor.[3]
Table 1: High-Affinity Dissociation Constants (Kd) for [D-Trp6]LHRH in Human Cancer Cell Lines
Note: The binding characteristics of [D-Trp6]LHRH are considered comparable to other potent LHRH agonists like (D-Tyr5,D-Trp6)-LHRH due to their structural similarity.[3]
| Cell Line | Tissue of Origin | High-Affinity Kd (nM) |
| HEC-1A | Endometrial Cancer | 5.7[3] |
| Ishikawa | Endometrial Cancer | 4.2[3] |
| EFO-21 | Ovarian Cancer | 1.5[3] |
| EFO-27 | Ovarian Cancer | 1.7[3] |
| Human Bladder Cancer Specimens | Bladder Cancer | 4.98 (mean)[3] |
Table 2: Typical Radioligand Binding Assay Parameters
| Parameter | Typical Range/Value | Purpose |
| Membrane Protein | 100-500 µg | To provide a sufficient concentration of receptors for binding.[2] |
| Radioligand Concentration | At or below Kd | For competitive assays, to ensure sensitive detection of competition.[4][7] |
| Unlabeled Competitor (for NSB) | ~1000x Ki or Kd | To saturate all specific binding sites for accurate NSB determination.[4] |
| Incubation Temperature | Room Temperature or 37°C | To facilitate binding; must be kept consistent.[8] |
| Incubation Time | 60-90 minutes | To allow the binding reaction to reach equilibrium.[9] |
| BSA in Buffer | 0.1% (w/v) | To reduce non-specific binding of the ligand to surfaces.[9] |
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
- 8. swordbio.com [swordbio.com]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
best practices for storing and handling (D-Leu7)-LHRH
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling (D-Leu7)-LHRH, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
-
Question: My in vitro assay results are showing high variability, or I am not observing the expected biological effect in my animal model. What are the potential causes?
-
Answer: Inconsistent results can stem from several factors:
-
Peptide Degradation: Improper storage or handling can compromise the integrity of this compound. Ensure that the lyophilized powder and reconstituted solutions are stored correctly.[1] It is crucial to avoid repeated freeze-thaw cycles.[1][2]
-
Inaccurate Pipetting: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.
-
Cell Culture Variability: Use cells at a consistent passage number and ensure even cell seeding in plates. The outer wells of microplates are prone to evaporation, so it is good practice to fill these with sterile media and not use them for experimental samples.[1]
-
"Flare" Phenomenon: In in vivo studies, LHRH agonists like this compound initially cause a surge in LH, FSH, and consequently testosterone levels before downregulation occurs.[3][4] This "flare" effect can lead to transient physiological responses that might be misinterpreted if not accounted for in the experimental design.[3]
-
Issue 2: Poor Solubility of this compound
-
Question: The lyophilized this compound powder is not dissolving completely in my aqueous buffer, leading to a cloudy solution. What should I do?
-
Answer: A cloudy solution can indicate poor solubility, aggregation, or contamination.[1]
-
Initial Step: Attempt to dissolve a small test amount of the peptide in sterile, distilled water.[2]
-
Use of Organic Solvents: Due to the hydrophobic nature of some amino acids in the sequence, an organic solvent may be necessary for initial reconstitution.[2] Dissolve the peptide in a minimal amount of an appropriate organic solvent such as dimethyl sulfoxide (DMSO). Once fully dissolved, slowly add the desired aqueous buffer to the peptide-DMSO solution drop-wise while vortexing to prevent precipitation.[2]
-
pH Adjustment: The solubility of peptides is often influenced by pH. Adjusting the pH of the buffer may improve solubility.[2] For LHRH, maximum stability has been observed at a pH of 6.05.[5]
-
Sonication: If clumps persist, gentle sonication in a water bath can aid in dissolution.[2]
-
Contamination Check: If you suspect microbial contamination, the solution should be discarded.
-
Logical Troubleshooting Workflow for Solubility Issues
Frequently Asked Questions (FAQs)
Storage and Handling
-
Question: How should I store the lyophilized this compound powder?
-
Answer: For long-term storage, lyophilized this compound should be stored in a freezer at -20°C to -80°C.[1] It is crucial to keep the product in a desiccated environment to prevent degradation from moisture and to protect it from light.[1] For short-term use, refrigeration at 4°C is acceptable for a few weeks.[1]
-
Question: What is the correct procedure for reconstituting lyophilized this compound?
-
Answer: Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation.[1] Reconstitute the peptide in a sterile, appropriate buffer, such as sterile water or a buffer with a pH between 5 and 6.[1] Gently swirl or pipette to dissolve the powder; do not vortex.[1]
-
Question: How should I store the reconstituted this compound solution?
-
Answer: For long-term storage, it is recommended to aliquot the solution into single-use volumes and freeze at -20°C or below.[1] This is critical to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1][2] For short-term storage (a few days to weeks), the reconstituted solution can be kept at 2-8°C.[1]
Experimental Design
-
Question: What is the mechanism of action of this compound?
-
Answer: this compound is a synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor.[6][7] Upon binding to the GnRH receptor on pituitary cells, it initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][6] However, continuous administration leads to the downregulation and desensitization of the GnRH receptors, resulting in a profound suppression of gonadotropin secretion and a subsequent decrease in gonadal steroid production.[3][6]
-
Question: What is the "flare" phenomenon and how does it impact my experiments?
-
Answer: The "flare" phenomenon is an initial, transient surge in LH, FSH, and consequently testosterone (in males) or estrogen (in females) that occurs shortly after the administration of an LHRH agonist.[3][4] This is an important consideration in experimental design, particularly in hormone-sensitive cancer models, as it can temporarily stimulate tumor growth or cause other physiological effects before the intended suppressive effects take hold.[3]
Quantitative Data on LHRH Stability
| Temperature (°C) | pH | Apparent First-Order Rate Constant (k) (hr⁻¹) | Shelf-life (t₉₀) |
| 90 | 2.50 | 0.552 | ~11 minutes |
| 90 | 4.05 | 0.230 | ~28 minutes |
| 90 | 6.05 | 0.097 | ~1 hour 6 minutes |
| 90 | 7.10 | 0.138 | ~46 minutes |
| 90 | 8.10 | 0.345 | ~18 minutes |
| 80 | 6.05 | 0.041 | ~2 hours 34 minutes |
| 75 | 6.05 | 0.025 | ~4 hours 12 minutes |
| 65 | 6.05 | 0.011 | ~9 hours 33 minutes |
| 25 (extrapolated) | 6.05 | ~2.9 x 10⁻⁵ | ~4 years |
Data adapted from a study on the aqueous stability of LHRH.[5] The degradation of LHRH was shown to follow apparent first-order kinetics. The stability is significantly influenced by both pH and temperature, with maximum stability observed at pH 6.05.[5]
Detailed Experimental Protocol: In Vitro Bioassay for LHRH Agonists
This protocol is based on an in vitro bioassay for LHRH agonists that measures their ability to inhibit human chorionic gonadotropin (hCG)-induced progesterone secretion in rat ovarian cells.[8]
1. Preparation of Luteal Cell-Rich Suspensions: a. Induce pseudopregnancy in female rats through appropriate hormone treatment.[8] b. Euthanize the rats and aseptically remove the ovaries.[8] c. Mechanically and enzymatically disperse the ovarian tissue to create a suspension rich in luteal cells.[8]
2. Cell Incubation and Treatment: a. Aliquot the cell suspension into incubation tubes. b. Add varying concentrations of this compound (e.g., 10⁻⁹ M and 10⁻⁷ M) to the respective tubes.[8] c. Add a constant, stimulatory concentration of hCG (e.g., 1 mIU/mL) to all tubes except the negative control.[8] The use of 1 mIU/mL hCG has been shown to yield reproducible results with less experimental variation.[8] d. Include appropriate controls: i. Basal control (cells only) ii. hCG-stimulated control (cells + hCG) e. Incubate the cell suspensions for a defined period (e.g., 2 hours) at 37°C.
3. Measurement of Progesterone Secretion: a. Terminate the incubation by placing the tubes on ice. b. Centrifuge the tubes to pellet the cells. c. Collect the supernatant for progesterone analysis. d. Measure the concentration of progesterone in the supernatant using a suitable method, such as a radioimmunoassay (RIA) or ELISA.
4. Data Analysis: a. Calculate the percentage inhibition of hCG-induced progesterone secretion for each concentration of this compound. b. The relative agonistic activity can be evaluated based on the inhibition potencies.[8]
GnRH Receptor Signaling Pathway
This compound, as a GnRH agonist, activates the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR). This initiates a cascade of intracellular signaling events.
References
- 1. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic stability of long-acting luteinizing hormone-releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. proactivemr.com [proactivemr.com]
- 5. Stability of luteinizing hormone releasing hormone: effects of pH, temperature, pig skin, and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An in vitro bioassay for testing the direct effect of luteinizing hormone-releasing hormone agonists on progesterone secretion by rat ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Half-Life of LHRH Analogs
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in extending the in vivo half-life of Luteinizing Hormone-Releasing Hormone (LHRH) analogs.
Core Concepts: The Challenge of LHRH Analog Stability
Native LHRH has a fleeting existence in the human body, with a plasma half-life of only 2 to 4 minutes. This rapid clearance severely limits its therapeutic potential. Consequently, various strategies have been developed to modify LHRH analogs, enhancing their stability and duration of action for effective clinical use in conditions like prostate cancer, endometriosis, and precocious puberty.[1][2][3] This guide explores the primary methods to achieve this.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the short in vivo half-life of native LHRH?
A1: The short half-life of native LHRH is primarily due to two factors:
-
Enzymatic Degradation: LHRH is rapidly broken down by peptidases in the blood and tissues.[3]
-
Renal Clearance: Its small size leads to rapid filtration and removal by the kidneys.
Q2: What are the most common strategies to increase the half-life of LHRH analogs?
A2: The most common strategies include:
-
Amino Acid Substitution: Replacing specific amino acids with D-amino acids to confer resistance to enzymatic degradation.[1]
-
Depot Formulations: Encapsulating the LHRH analog in a biodegradable polymer matrix for slow, sustained release.
-
PEGylation: Attaching polyethylene glycol (PEG) chains to the analog to increase its size and shield it from enzymatic degradation.
-
Glycosylation: Adding sugar moieties to the peptide, which can improve stability and solubility.
Q3: How does substituting an amino acid with a D-amino acid improve half-life?
A3: Most proteases are stereospecific and primarily recognize L-amino acids. By substituting a key amino acid, typically at position 6, with a D-amino acid, the peptide becomes a poor substrate for these enzymes, thus resisting degradation and prolonging its circulation time.[1]
Q4: What are the advantages of depot formulations?
A4: Depot formulations, often using polymers like poly(lactic-co-glycolic acid) (PLGA), provide a sustained release of the LHRH analog over weeks or even months from a single injection.[2] This reduces the frequency of administration, improving patient compliance and providing stable therapeutic drug levels.
Q5: Can PEGylation negatively affect the biological activity of an LHRH analog?
A5: Yes, while PEGylation increases the hydrodynamic size and half-life, the attached PEG chains can sometimes sterically hinder the LHRH analog from binding to its receptor, potentially reducing its biological activity. Therefore, the site and extent of PEGylation must be carefully optimized.
Quantitative Data: Comparative Half-Life of LHRH Analogs
The following table summarizes the pharmacokinetic data for native LHRH and several of its commonly used analogs, highlighting the significant improvements in half-life achieved through modification.
| LHRH Analog | Modification(s) | Half-Life (t½) | Route of Administration |
| Native LHRH | - | 2 - 4 minutes | - |
| Leuprolide | D-Leu at position 6 | ~3 - 3.6 hours | Subcutaneous |
| Goserelin | D-Ser(tBu) at position 6, Aza-Gly at position 10 | ~2.3 hours (females), ~4.2 hours (males) | Subcutaneous Depot |
| Triptorelin | D-Trp at position 6 | ~7.6 hours | Intramuscular Depot |
| Buserelin | D-Ser(tBu) at position 6, Pro-NHEt at position 9 | ~80 minutes | Subcutaneous Implant |
Data sourced from multiple pharmacokinetic studies.[1][2]
Signaling Pathways and Experimental Workflows
LHRH Receptor Signaling Pathway
LHRH and its analogs exert their effects by binding to the LHRH receptor (LHRHR), a G-protein coupled receptor (GPCR) on pituitary gonadotrope cells. This binding initiates a signaling cascade that ultimately leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Caption: LHRH receptor signaling cascade in pituitary gonadotrope cells.
Workflow for Developing Long-Acting LHRH Analogs
The development of LHRH analogs with an extended half-life follows a structured workflow, from initial design to in vivo testing.
Caption: General workflow for developing LHRH analogs with extended half-life.
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments related to extending the half-life of LHRH analogs, along with troubleshooting for common issues.
PEGylation of an LHRH Analog (e.g., Leuprolide)
Objective: To covalently attach a PEG polymer to an LHRH analog to increase its hydrodynamic radius and in vivo half-life.
Materials:
-
Leuprolide acetate
-
Methoxy PEG-succinimidyl carbonate (mPEG-SC)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether (ice-cold)
-
Dialysis membrane (MWCO appropriate for the PEG-peptide conjugate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Protocol:
-
Dissolution: Dissolve leuprolide acetate in anhydrous DMF.
-
Activation: Add a 1.5-fold molar excess of triethylamine to the leuprolide solution to deprotonate the primary amines.
-
PEGylation Reaction: Slowly add a 2-fold molar excess of mPEG-SC (dissolved in a small amount of anhydrous DMF) to the leuprolide solution while stirring.
-
Incubation: Allow the reaction to proceed for 24 hours at room temperature under a nitrogen atmosphere.
-
Precipitation: Precipitate the crude PEGylated leuprolide by adding the reaction mixture dropwise to a large volume of ice-cold diethyl ether.
-
Collection: Collect the precipitate by centrifugation and wash it three times with cold diethyl ether to remove unreacted PEG and other small molecules.
-
Purification: Dissolve the precipitate in PBS and purify the PEGylated leuprolide by dialysis against PBS for 48 hours, changing the buffer every 12 hours.
-
Characterization: Analyze the purified product by RP-HPLC to confirm the conjugation and assess purity.
Troubleshooting Guide: PEGylation
| Problem | Possible Cause(s) | Solution(s) |
| Low PEGylation Yield | Inactive PEG reagent due to hydrolysis. | Use fresh or properly stored PEG reagent. Prepare PEG solution immediately before use. |
| Suboptimal pH for the reaction. | Ensure the pH is appropriate for the chosen PEG chemistry (e.g., pH 7-8.5 for NHS esters). | |
| Steric hindrance at the target site. | Try a different PEGylation site or a PEG reagent with a longer spacer arm. | |
| Protein Aggregation | High protein concentration. | Reduce the concentration of the LHRH analog in the reaction mixture. |
| Vigorous mixing. | Use gentle stirring or rocking instead of vigorous vortexing. | |
| Loss of Biological Activity | PEGylation at or near the receptor-binding site. | Use site-specific PEGylation techniques to target a region away from the active site. |
| High degree of PEGylation (multiple PEGs attached). | Reduce the molar ratio of PEG to the peptide to favor mono-PEGylation. |
Preparation of a Depot Formulation (Goserelin-PLGA Microspheres)
Objective: To encapsulate goserelin in biodegradable PLGA microspheres for sustained release using a double emulsion-solvent evaporation method.
Materials:
-
Goserelin acetate
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Homogenizer
-
Magnetic stirrer
Protocol:
-
Primary Emulsion (W/O):
-
Dissolve goserelin acetate in a small volume of deionized water (inner aqueous phase, W1).
-
Dissolve PLGA in DCM (oil phase, O).
-
Add the inner aqueous phase to the oil phase and homogenize at high speed to form a stable water-in-oil (W/O) primary emulsion.
-
-
Secondary Emulsion (W/O/W):
-
Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water (external aqueous phase, W2).
-
Add the primary emulsion to the external aqueous phase while homogenizing at a lower speed to form a water-in-oil-in-water (W/O/W) double emulsion.
-
-
Solvent Evaporation:
-
Transfer the double emulsion to a larger volume of deionized water and stir continuously at room temperature for several hours to allow the DCM to evaporate.
-
-
Microsphere Hardening and Collection:
-
As the DCM evaporates, the PLGA will precipitate, forming solid microspheres.
-
Collect the hardened microspheres by filtration or centrifugation.
-
-
Washing and Drying:
-
Wash the microspheres several times with deionized water to remove residual PVA and unencapsulated goserelin.
-
Lyophilize the microspheres to obtain a dry powder.
-
-
Characterization:
-
Analyze the microspheres for particle size, morphology (using scanning electron microscopy), drug loading, and encapsulation efficiency.
-
Conduct in vitro release studies to determine the drug release profile.
-
Troubleshooting Guide: PLGA Microsphere Formulation
| Problem | Possible Cause(s) | Solution(s) |
| Low Encapsulation Efficiency | Drug leakage into the external aqueous phase. | Optimize the viscosity of the oil phase by adjusting the PLGA concentration. Use a higher concentration of PVA in the external phase to stabilize the emulsion. |
| Poor stability of the primary emulsion. | Increase the homogenization speed or time during the formation of the primary emulsion. | |
| High Initial Burst Release | Drug adsorbed on the surface of the microspheres. | Ensure thorough washing of the microspheres after collection. |
| Porous microsphere structure. | Decrease the rate of solvent evaporation. Optimize the PLGA concentration and molecular weight. | |
| Irregular Particle Shape or Aggregation | Inadequate stabilization by PVA. | Increase the PVA concentration or the stirring speed during solvent evaporation. |
| Too rapid solvent evaporation. | Reduce the temperature or the stirring speed during the evaporation step. |
Amino Acid Substitution via Site-Directed Mutagenesis
Objective: To replace a specific amino acid in the LHRH gene (e.g., glycine at position 6) with a D-amino acid to enhance enzymatic stability. This protocol outlines the general steps for site-directed mutagenesis of a plasmid containing the LHRH gene.
Materials:
-
Plasmid DNA containing the LHRH gene
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Protocol:
-
Primer Design: Design a pair of complementary primers that contain the desired mutation (e.g., changing the codon for Gly to a codon for a D-amino acid that can be incorporated post-translationally, or more commonly in synthetic peptides, the D-amino acid is incorporated during solid-phase synthesis).
-
PCR Amplification:
-
Set up a PCR reaction containing the template plasmid DNA, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform PCR to amplify the entire plasmid, incorporating the mutation from the primers.
-
-
DpnI Digestion:
-
Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
-
Plating and Selection:
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
-
-
Colony Screening and Sequencing:
-
Select several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA from each culture.
-
Sequence the isolated plasmids to confirm the presence of the desired mutation.
-
Troubleshooting Guide: Site-Directed Mutagenesis
| Problem | Possible Cause(s) | Solution(s) |
| No or Very Few Colonies | Inefficient PCR amplification. | Optimize PCR conditions (annealing temperature, extension time). Use a higher concentration of template DNA. |
| Incomplete DpnI digestion. | Increase the DpnI digestion time or use more enzyme. | |
| Low transformation efficiency. | Use highly competent cells. Ensure proper heat shock or electroporation procedure. | |
| All Colonies Contain the Parent Plasmid | Incomplete DpnI digestion. | See above. Ensure the template plasmid was isolated from a dam+ E. coli strain. |
| Contamination with template plasmid. | Use less template DNA in the PCR reaction. | |
| No Mutation in Sequenced Clones | Incorrect primer design. | Verify the primer sequences and the location of the mutation. |
| Low fidelity of DNA polymerase. | Use a high-fidelity DNA polymerase to minimize random mutations. |
References
Technical Support Center: Troubleshooting Receptor Downregulation Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in receptor downregulation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in receptor downregulation experiments?
Variability in receptor downregulation assays can arise from multiple factors, broadly categorized as biological, technical, and procedural.
-
Biological Factors:
-
Cell Line & Passage Number: Different cell lines exhibit distinct receptor expression levels and internalization kinetics.[1][2][3] High-passage number cells can have altered morphology, growth rates, and protein expression compared to low-passage cells, leading to inconsistent results.[2][3]
-
Receptor Phosphorylation: The pattern of receptor phosphorylation, often referred to as a "barcode," can dictate the binding and activation of arrestin, influencing internalization rates and downstream signaling.[4][5][6][7][8] Different ligands can induce distinct phosphorylation patterns.[4]
-
Genetic Polymorphisms: Variations in the genes encoding receptor subunits can alter receptor function, expression, and drug sensitivity.[1]
-
Cell Health and Confluency: Unhealthy or overly confluent cells can exhibit altered receptor expression and trafficking.[1][9]
-
-
Technical Factors:
-
Reagent Quality: The quality and consistency of reagents, including ligands, antibodies, and media components, are critical. Radioligands can degrade over time, affecting binding affinity.[1]
-
Antibody Specificity and Concentration: Non-specific binding of primary or secondary antibodies can lead to high background and inaccurate quantification.[10][11][12][13] Antibody concentrations should be optimized to ensure saturation of the target receptor.[14][15]
-
-
Procedural Factors:
-
Incubation Times and Temperatures: Inconsistent incubation times and temperatures can affect ligand binding, receptor internalization, and enzymatic reactions in detection steps.[1]
-
Washing Steps: Inadequate washing can result in high background from unbound reagents.[1][10][11][12]
-
Assay-Specific Variability: Different experimental techniques (e.g., radioligand binding, flow cytometry, ELISA) have inherent sources of variability.[1]
-
Q2: How can I minimize the impact of cell passage number on my results?
To minimize variability due to cell passage number, it is crucial to establish a consistent cell culture practice.
-
Use a Narrow Passage Range: For a given study, use cells within a defined and narrow passage number range.[2] Many researchers recommend using cells below passage 20 for most cell lines.[2]
-
Create Cell Banks: Prepare a low-passage master cell bank and a larger working cell bank for each cell line. For each experiment, thaw a new vial from the working cell bank.[2]
-
Monitor Cell Morphology and Growth: Regularly monitor cells for consistent morphology and growth rates, as changes can indicate genetic drift or other issues.[2]
-
Perform Cell Line Authentication: Periodically authenticate your cell lines to ensure they have not been cross-contaminated.
Q3: My downregulation assay shows high background. What are the common causes and solutions?
High background can obscure the specific signal and reduce assay sensitivity. Common causes and troubleshooting steps are outlined below.
| Potential Cause | Troubleshooting Steps |
| Non-Specific Antibody Binding | - Run a control without the primary antibody to check for secondary antibody cross-reactivity.[10] - Use a secondary antibody raised in a different species than your sample.[11] - Use pre-adsorbed secondary antibodies.[12] - Optimize blocking conditions by increasing incubation time or changing the blocking agent (e.g., 5-10% normal serum).[11][12] |
| Insufficient Washing | - Increase the number and duration of wash steps between antibody incubations.[1][10][11] |
| Endogenous Enzymes (for HRP/AP detection) | - Quench endogenous peroxidase activity with 3% H₂O₂ before primary antibody incubation.[10][13] |
| High Radioligand Concentration (Binding Assays) | - Use a radioligand concentration at or below its dissociation constant (Kd) to minimize binding to non-receptor sites.[16] |
| Cell Health | - Ensure cells are healthy and not dying, as this can lead to increased non-specific uptake or signal.[17] |
Troubleshooting Guides
Issue 1: High Variability in Receptor Internalization Rates
Symptoms:
-
Inconsistent percentage of receptor internalization between replicate wells or experiments.
-
Large error bars in quantitative data.
Troubleshooting Workflow:
Caption: Troubleshooting logic for high variability in receptor internalization rates.
Issue 2: Low Signal in Receptor Downregulation Assay
Symptoms:
-
Weak or no detectable difference in receptor levels between control and treated samples.
-
Signal-to-noise ratio is poor.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low signal in downregulation assays.
Experimental Protocols
Protocol 1: Quantifying Receptor Downregulation by Flow Cytometry
This protocol allows for the quantification of cell surface receptor expression.
Materials:
-
Cells expressing the receptor of interest
-
Phycoerythrin (PE)-conjugated primary antibody specific to the receptor
-
Stain buffer (e.g., PBS with 1% BSA)
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS)
-
Flow cytometer
-
Calibration beads with a known number of PE molecules (for absolute quantification)[14][15]
Procedure:
-
Cell Preparation:
-
Antibody Staining:
-
Aliquot 100 µL of cell suspension into flow cytometry tubes.
-
Add the PE-conjugated primary antibody at a pre-determined optimal concentration.
-
Incubate on ice for 40 minutes in the dark.[14]
-
Include an unstained control and, if necessary, an isotype control.
-
-
Washing:
-
Add 2 mL of cold stain buffer to each tube and centrifuge at 400 x g for 5 minutes at 4°C.[14]
-
Decant the supernatant and repeat the wash step.
-
-
Fixation (Optional but Recommended):
-
Resuspend the cell pellet in 200 µL of fixation buffer and incubate for 20 minutes at room temperature.
-
Wash cells once with stain buffer.
-
-
Data Acquisition:
-
Resuspend cells in 300-500 µL of stain buffer.
-
Acquire data on the flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000).
-
Run calibration beads to generate a standard curve for absolute quantification.[15]
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Determine the median fluorescence intensity (MFI) of the PE signal for control and treated samples.
-
Calculate the percentage of downregulation: (1 - (MFI_treated / MFI_control)) * 100.
-
For absolute quantification, use the standard curve from the calibration beads to convert MFI values to the number of receptors per cell.[14][15]
-
Flow Cytometry Workflow:
Caption: Experimental workflow for quantifying receptor downregulation by flow cytometry.
Protocol 2: Radioligand Binding Assay for Receptor Quantification
This protocol measures the number of receptors in a membrane preparation.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand specific to the receptor
-
Unlabeled competing ligand
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold buffer.
-
Centrifuge to remove nuclei and debris.
-
Pellet the membranes by high-speed centrifugation, wash, and resuspend in binding buffer.[1]
-
Determine protein concentration.
-
-
Binding Reaction:
-
Set up two sets of tubes for each concentration of radioligand: "Total Binding" and "Non-Specific Binding".
-
For saturation binding, add increasing concentrations of the radioligand to both sets of tubes.[19]
-
To the "Non-Specific Binding" tubes, add a high concentration of the unlabeled competing ligand (100-1000 fold excess).[1]
-
Add the membrane preparation (e.g., 20-50 µg of protein) to all tubes.[1]
-
-
Incubation:
-
Incubate the reactions at a defined temperature until equilibrium is reached (determined from kinetic experiments).[1]
-
-
Separation of Bound and Free Ligand:
-
Detection:
-
Place filters in scintillation vials with scintillation cocktail.
-
Count the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[1]
-
-
Data Analysis:
Signaling Pathway Diagram
GPCR Downregulation Pathway
Upon agonist binding, G-protein coupled receptors (GPCRs) are phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from G-proteins and targets it for internalization via clathrin-coated pits.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How GPCR phosphorylation patterns orchestrate arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How GPCR Phosphorylation Patterns Orchestrate Arrestin-Mediated Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Keys to the Kingdom: GPCR phosphorylation patterns direct β-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Keys to the Kingdom: GPCR phosphorylation patterns direct β‐arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accurate measurement of fast endocytic recycling kinetics in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 11. How to deal with high background in ELISA | Abcam [abcam.com]
- 12. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 13. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Absolute Quantification of Plasma Membrane Receptors via Quantitative Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized flow cytometry protocol for analysis of surface expression of interleukin-1 receptor types I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. benchchem.com [benchchem.com]
- 18. Receptor Quantification using flow cytometry | Oncolines B.V. [oncolines.com]
- 19. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Optimizing Incubation Times for (D-Leu7)-LHRH Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for (D-Leu7)-LHRH binding assays.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of incubation times for this compound binding assays and provides systematic solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding (NSB) | Incubation time is too long: This allows the radioligand to bind to non-target sites.[1] | Reduce the incubation time. The optimal time should be just enough to reach equilibrium for specific binding.[1] |
| Radioligand concentration is too high: Increases the likelihood of binding to low-affinity, non-specific sites.[1] | Use a lower concentration of the radioligand, typically at or below its Kd value for the target receptor.[1] | |
| Inadequate blocking: Insufficient blocking of non-specific sites on filters or in the membrane preparation. | Include agents like bovine serum albumin (BSA) in the assay buffer to reduce non-specific interactions. Pre-soaking glass fiber filters in a solution like 0.3% polyethyleneimine (PEI) can also be beneficial.[2] | |
| Insufficient washing: Failure to remove all unbound radioligand. | Increase the number and/or volume of washes with ice-cold wash buffer after filtration.[3] | |
| Low Specific Binding or No Detectable Signal | Incubation time is too short: The binding reaction has not reached equilibrium.[2] | Increase the incubation time. It is crucial to perform a time-course experiment to determine the point at which specific binding reaches a plateau.[4] |
| Receptor degradation: Improper handling or storage of cell membranes can lead to loss of receptor activity.[2] | Ensure membrane preparations are stored at -80°C and minimize freeze-thaw cycles.[2] | |
| Low receptor density: The cell line or tissue used may not express a sufficient number of GnRH receptors.[2] | Confirm receptor presence and activity in your cell or tissue preparation.[2] | |
| Radioligand issues: Degradation or low specific activity of the radioligand.[2] | Use a high-quality radioligand with high specific activity and ensure it has been stored correctly.[2] | |
| Inconsistent Results/Poor Reproducibility | Variable incubation times: Lack of consistency in the duration of incubation across experiments. | Strictly adhere to the optimized incubation time for all assays.[2] |
| Temperature fluctuations: Inconsistent incubation temperature can affect binding kinetics. | Ensure a stable and consistent temperature is maintained during incubation.[2] | |
| Pipetting errors: Inaccurate dispensing of reagents. | Ensure all pipettes are calibrated and use proper pipetting techniques. | |
| Inconsistent cell/membrane preparation: Variations in protein concentration or quality between batches. | Prepare a large batch of membrane homogenate to use across multiple experiments to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the incubation time a critical step in a this compound binding assay?
A1: Optimizing the incubation time is crucial to ensure that the binding reaction between this compound and the GnRH receptor reaches equilibrium. An incubation time that is too short will result in an underestimation of the binding affinity (Kd) and receptor density (Bmax) because not all specific binding events will have occurred. Conversely, an overly long incubation period can lead to increased non-specific binding, degradation of the radioligand, and a reduced signal-to-noise ratio. The goal is to identify the time point where specific binding is maximal and stable, while keeping non-specific binding to a minimum.[1]
Q2: What is a good starting point for incubation time and temperature for a this compound binding assay?
A2: A common starting point for many receptor binding assays is a 60-minute incubation at room temperature (approximately 25°C) or at 37°C.[1] However, for GnRH receptor binding assays, incubation times of 60-120 minutes are frequently reported.[3][5] The optimal conditions are highly dependent on the specific ligand, receptor source, and their concentrations. Therefore, it is essential to experimentally determine the optimal incubation time for your specific system by conducting an association kinetics experiment.[1][4]
Q3: How do I perform an association kinetics (time-course) experiment to determine the optimal incubation time?
A3: An association kinetics experiment involves measuring specific binding at various time points to identify when equilibrium is reached. A detailed protocol is provided in the "Experimental Protocols" section below. The general steps include incubating the radiolabeled ligand with the receptor preparation for different durations (e.g., 5, 15, 30, 60, 90, 120, and 180 minutes) and then measuring the specific binding at each point. The optimal incubation time is the point at which the specific binding plateaus.[4]
Q4: What factors can influence the time required to reach binding equilibrium?
A4: Several factors can affect the kinetics of the binding interaction and the time needed to reach a steady state, including:
-
Temperature: Lower temperatures generally slow down the association rate, requiring longer incubation times to reach equilibrium.[6]
-
Concentration of Ligand and Receptor: The rate at which equilibrium is reached is dependent on the concentrations of both the radioligand and the receptor.[7]
-
Affinity of the Ligand: High-affinity ligands may reach equilibrium more slowly due to a slower dissociation rate.[8]
-
Buffer Composition: The pH and ionic strength of the assay buffer can influence binding kinetics.[2]
Q5: What does it mean if my specific binding plateaus very early in my time-course experiment?
A5: If specific binding reaches a plateau at a very early time point (e.g., within the first 5-15 minutes), it may indicate a very fast association rate for the ligand to the receptor under your experimental conditions. While this may seem efficient, it is important to ensure that you have enough time points at the beginning of the curve to accurately model the association kinetics. It is also crucial to confirm that the plateau is stable over a longer period and not followed by a decline, which could indicate ligand or receptor degradation.
Q6: What should I do if my specific binding does not reach a plateau within a reasonable timeframe?
A6: If specific binding continues to increase over a prolonged period (e.g., >3 hours), it could be due to several factors. The binding kinetics may be very slow at the temperature you are using; in this case, you could consider increasing the incubation temperature. Alternatively, it could be an artifact of high non-specific binding that continues to increase over time. In this scenario, you should re-evaluate your assay conditions to minimize non-specific binding.
Data Presentation
Table 1: Representative Data from a Time-Course Experiment to Determine Optimal Incubation Time for this compound Binding
This table illustrates hypothetical data from an association kinetics experiment designed to identify the optimal incubation time.
| Incubation Time (minutes) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 5 | 1500 | 300 | 1200 |
| 15 | 3500 | 350 | 3150 |
| 30 | 6200 | 400 | 5800 |
| 60 | 8500 | 450 | 8050 |
| 90 | 8600 | 500 | 8100 |
| 120 | 8650 | 550 | 8100 |
| 180 | 8700 | 650 | 8050 |
Note: In this representative data, specific binding reaches a plateau between 60 and 120 minutes, suggesting an optimal incubation time within this range.
Table 2: Comparative Binding Affinities of LHRH Analogs
This table provides a comparison of the binding affinities of various LHRH analogs to the GnRH receptor.
| LHRH Analog | Cell Line/Tissue | High-Affinity Dissociation Constant (Kd) (nM) |
| [D-Trp6]LHRH | HEC-1A Endometrial Cancer | 5.7[9] |
| [D-Trp6]LHRH | Ishikawa Endometrial Cancer | 4.2[9] |
| [D-Trp6]LHRH | EFO-21 Ovarian Cancer | 1.5[9] |
| [D-Trp6]LHRH | EFO-27 Ovarian Cancer | 1.7[9] |
| [D-Trp6]LHRH | Human Bladder Cancer Specimens | 4.98 (mean)[9] |
Experimental Protocols
Protocol 1: Association Kinetics (Time-Course) Experiment to Determine Optimal Incubation Time
This protocol details the steps to determine the optimal incubation time for a this compound radioligand binding assay.
Materials:
-
Radiolabeled this compound
-
Unlabeled this compound (for determining non-specific binding)
-
Cell membranes expressing the GnRH receptor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA)[3]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[3]
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.3% PEI)[2]
-
Filtration apparatus (cell harvester)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Reagent Preparation:
-
Dilute the radiolabeled this compound in assay buffer to a final concentration at or below its estimated Kd.
-
Prepare a high concentration of unlabeled this compound (e.g., 1 µM) in assay buffer for determining non-specific binding.
-
Dilute the cell membrane preparation in assay buffer to the desired protein concentration.
-
-
Assay Plate Setup:
-
For each time point, set up triplicate wells for "Total Binding" and "Non-Specific Binding".
-
Total Binding wells: Add 50 µL of assay buffer.
-
Non-Specific Binding wells: Add 50 µL of the high concentration unlabeled this compound solution.
-
-
Radioligand Addition:
-
Add 50 µL of the diluted radiolabeled this compound to all wells.
-
-
Initiate Binding Reaction:
-
Add 100 µL of the diluted cell membrane preparation to all wells to start the binding reaction.
-
-
Incubation:
-
Incubate the plates at the desired temperature (e.g., 25°C) for a series of time points (e.g., 5, 15, 30, 60, 90, 120, and 180 minutes).
-
-
Termination of Binding:
-
At the end of each incubation period, rapidly terminate the reaction by filtering the contents of the wells through the glass fiber filters using a cell harvester.
-
-
Washing:
-
Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[10]
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[3]
-
-
Data Analysis:
-
Calculate the average CPM for the triplicate "Total Binding" and "Non-Specific Binding" wells at each time point.
-
Calculate "Specific Binding" at each time point: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot Specific Binding (CPM) versus Incubation Time (minutes). The optimal incubation time is the point at which the curve reaches a stable plateau.
-
Visualizations
Caption: Workflow for determining optimal incubation time.
Caption: GnRH receptor signaling pathway.
Caption: Troubleshooting logic for incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Validation & Comparative
A Comparative In Vivo Analysis of (D-Leu7)-LHRH and Goserelin for Researchers
An objective guide for scientists and drug development professionals on the in vivo performance of (D-Leu7)-LHRH and the established LHRH agonist, goserelin. This document provides a comparative overview of their biological activity, supported by available data on structurally related compounds, and details relevant experimental methodologies.
Introduction to LHRH Agonists
LHRH agonists are synthetic analogs of the natural gonadotropin-releasing hormone (GnRH). They function by initially stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in testosterone or estrogen levels. However, continuous administration leads to the downregulation of LHRH receptors in the pituitary, resulting in a profound and sustained suppression of gonadotropin and sex hormone production. This "medical castration" is the therapeutic basis for their use in hormone-sensitive cancers, such as prostate and breast cancer, and other conditions.
Goserelin is a potent LHRH agonist widely used in clinical practice. It is a decapeptide analog with a D-Ser(tBu) substitution at position 6 and an azaglycine substitution at position 10. The focus of this guide, this compound, is another synthetic analog. The key structural difference lies in the substitution of a D-Leucine at position 7. The substitution of D-amino acids at position 6 is a common strategy to increase the potency and metabolic stability of LHRH analogs. For instance, the substitution of a D-Leucine at position 6 ([D-Leu6]-LHRH) has been shown to be approximately nine times more potent than native LHRH in stimulating LH release[1]. While the modification in this compound is at a different position, it is anticipated to influence its biological activity and pharmacokinetic profile.
Comparative Biological Activity and Structure
The potency and duration of action of LHRH analogs are significantly influenced by their amino acid sequence, which affects their binding affinity to the LHRH receptor and their resistance to enzymatic degradation.
| Feature | This compound (Predicted based on related structures) | Goserelin |
| Structure | Decapeptide LHRH analog with a D-Leucine substitution at position 7. | Decapeptide LHRH analog with a D-Ser(tBu) at position 6 and an azaglycine at position 10. |
| Potency | The D-amino acid substitution is expected to increase potency and resistance to degradation compared to native LHRH. The relative potency compared to goserelin is not established. | A well-established potent LHRH agonist. |
| Mechanism of Action | Binds to LHRH receptors on pituitary gonadotrophs, initially causing stimulation (flare-up) followed by downregulation and suppression of gonadotropin release. | Binds to LHRH receptors, leading to an initial surge in LH and FSH, followed by profound suppression of gonadotropin and sex hormone production. |
| In Vivo Effect | Expected to induce a state of "medical castration" through sustained suppression of testosterone or estrogen levels. | Clinically proven to effectively suppress testosterone to castrate levels in men with prostate cancer and estradiol in premenopausal women with breast cancer. |
Experimental Protocols for In Vivo Comparison
To directly compare the in vivo efficacy of this compound and goserelin, a robust preclinical experimental design is essential. The following protocol outlines a typical approach in a rodent model of hormone-sensitive cancer.
Objective:
To compare the efficacy of this compound and goserelin in suppressing gonadal hormone production and inhibiting tumor growth in a relevant in vivo model.
Animal Model:
-
Species: Male nude mice (athymic) or SCID mice.
-
Tumor Model: Subcutaneous xenografts of a hormone-sensitive human cancer cell line (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer).
Experimental Groups:
-
Vehicle Control: Administration of the vehicle used to dissolve the test compounds.
-
This compound: Administration of this compound at a predetermined dose.
-
Goserelin: Administration of goserelin at a clinically relevant dose as a positive control.
-
Orchiectomy (optional): Surgical castration group to establish the benchmark for maximal androgen deprivation.
Methodology:
-
Tumor Cell Implantation: Inject a suspension of cancer cells subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.
-
Treatment Administration: Once tumors are established, randomize animals into the experimental groups and begin treatment. LHRH analogs are typically administered via subcutaneous injection as a depot formulation for sustained release.
-
Hormone Level Monitoring: Collect blood samples at regular intervals (e.g., weekly) to measure serum levels of testosterone (in males) or estradiol (in females) and LH using ELISA or radioimmunoassay.
-
Tumor Volume Measurement: Continue to measure tumor volume throughout the study.
-
Endpoint Analysis: At the end of the study (e.g., after 4-6 weeks of treatment), euthanize the animals. Excise tumors and weigh them. Collect terminal blood samples for final hormone analysis. Key reproductive organs (e.g., testes, prostate, uterus) can also be excised and weighed.
Data Analysis:
-
Compare tumor growth curves between the treatment groups.
-
Analyze differences in serum hormone levels (testosterone/estradiol, LH) over time.
-
Compare final tumor weights and reproductive organ weights between groups.
-
Statistical analysis (e.g., ANOVA, t-tests) should be used to determine the significance of any observed differences.
Visualizing Key Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: LHRH Agonist Signaling Pathway in Pituitary Gonadotrophs.
Caption: Generalized In Vivo Experimental Workflow for Comparison.
Conclusion
While direct comparative data for this compound and goserelin is lacking, the principles of LHRH agonist design suggest that this compound is likely a potent compound with enhanced stability compared to native LHRH. Goserelin is a clinically validated LHRH agonist with a well-characterized in vivo profile. The provided experimental protocol offers a robust framework for a head-to-head in vivo comparison of these two compounds. Such a study would be invaluable for elucidating the specific pharmacological properties of this compound and determining its potential as a therapeutic agent. Researchers are encouraged to conduct such comparative studies to expand the understanding of novel LHRH analogs.
References
LHRH Agonists vs. Antagonists: A Comparative Guide to Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
Luteinizing hormone-releasing hormone (LHRH) analogues, also known as gonadotropin-releasing hormone (GnRH) analogues, are a cornerstone in the management of hormone-sensitive conditions such as prostate cancer, endometriosis, and in assisted reproductive technology. These synthetic hormones function by modulating the pituitary-gonadal axis, ultimately suppressing sex steroid production. However, the two classes of LHRH analogues—agonists and antagonists—achieve this outcome through distinct mechanisms, leading to different side effect profiles. This guide provides an objective comparison of these profiles, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action: The Flare Effect Distinction
The primary differentiator in the side effect profiles of LHRH agonists and antagonists stems from their opposing mechanisms of action at the LHRH receptor in the pituitary gland.
LHRH Agonists (e.g., leuprolide, goserelin, triptorelin) initially act as potent stimulators of the LHRH receptor. This leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase in testosterone and estrogen levels.[1] This phenomenon, known as the "flare-up effect," typically occurs within the first few weeks of treatment.[2][3] Continuous stimulation by the agonist eventually leads to desensitization and downregulation of the LHRH receptors, causing a profound and sustained suppression of gonadotropin and sex hormone production.[3]
LHRH Antagonists (e.g., degarelix, relugolix, cetrorelix) act as competitive blockers of the LHRH receptor.[3] They bind to the receptor without activating it, leading to an immediate and rapid suppression of LH and FSH secretion. This direct inhibition avoids the initial hormonal surge characteristic of agonists.[3]
Head-to-Head Comparison of Side Effect Profiles
The differing onsets of action directly influence the types and frequencies of observed adverse events. While both classes share side effects related to hypoestrogenism or hypoandrogenism, key distinctions are noted in early-onset effects, injection site reactions, and potentially cardiovascular risk.
Hormonal Flare-Associated Events (Agonists Only)
The initial surge in testosterone with LHRH agonist use can lead to a temporary worsening of clinical symptoms, a phenomenon termed "clinical flare".[4] In prostate cancer patients, this can manifest as increased bone pain, and in rare cases, spinal cord compression or bladder outlet obstruction.[5] To mitigate this, antiandrogen therapy is often co-administered during the initial phase of agonist treatment.[5]
Injection Site Reactions (ISRs)
ISRs are significantly more common with LHRH antagonists, particularly the injectable formulations like degarelix.[6] These reactions are typically mild to moderate and can include pain, erythema (redness), swelling, and induration at the injection site.[7]
Cardiovascular Events
The potential for differential cardiovascular risk between the two classes is an area of active research. Several meta-analyses and observational studies suggest that LHRH antagonists may be associated with a lower risk of cardiovascular events compared to LHRH agonists, particularly in patients with pre-existing cardiovascular disease.[7] However, other studies have shown no significant difference.[8][9] This remains a topic of debate, but it is a critical consideration in drug development and patient selection.
Systemic Allergic Reactions (Antagonists)
Older, first-generation GnRH antagonists were frequently associated with histamine release, leading to allergic reactions.[10] While newer antagonists like degarelix and ganirelix have been developed to have minimal histamine-releasing potential, this remains a characteristic side effect of the antagonist class.[10][11]
Quantitative Data on Side Effect Incidence
The following tables summarize quantitative data on the incidence of key side effects from comparative clinical trials and meta-analyses.
Table 1: Incidence of Common Adverse Events (Prostate Cancer)
| Side Effect | LHRH Agonist (e.g., Leuprolide) | LHRH Antagonist (e.g., Degarelix) | Reference(s) |
| Injection Site Reactions (any) | <1% | ~38-40% | [6][7] |
| Hot Flashes | ~20-26% | ~20-26% | [6] |
| Cardiovascular Events (in patients with pre-existing CVD) | Higher Risk (RR ~1.5-2.0) | Lower Risk (RR ~0.5) | [7] |
| Urinary Tract Infections | Higher Incidence | Lower Incidence | [6] |
| Arthralgia (Joint Pain) | Higher Incidence | Lower Incidence | [6] |
Table 2: Histamine Release Potential of LHRH Antagonists (Ex Vivo Human Skin Model)
| LHRH Antagonist | Histamine Release at 300 µg/ml (relative to basal) | Significance (p-value) | Reference(s) |
| Degarelix | No significant effect | >0.05 | [10] |
| Ganirelix | ~81% increase (at 100 µg/ml) | >0.05 | [10] |
| Abarelix | ~362% increase | <0.05 | [10] |
| Cetrorelix | ~279% increase | <0.05 | [10] |
Experimental Protocols for Side Effect Assessment
The objective evaluation of side effect profiles in clinical trials relies on standardized methodologies. Below are detailed protocols for assessing key adverse events.
Protocol 1: Assessment of Injection Site Reactions (ISRs)
-
Objective: To systematically evaluate the incidence, severity, and duration of local reactions at the injection site.
-
Methodology:
-
Patient Training: Patients are instructed to observe the injection site daily for a predefined period (e.g., 7 days post-injection).
-
Investigator Assessment: At clinic visits, trained personnel (e.g., nurses, investigators) assess the injection site for erythema, induration, swelling, and pain.
-
Standardized Grading: Severity is graded using a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE).[12][13]
-
Grade 1 (Mild): Asymptomatic or mild symptoms; intervention not indicated.
-
Grade 2 (Moderate): Minimal, local, or noninvasive intervention indicated; limiting instrumental Activities of Daily Living (ADL).
-
Grade 3 (Severe): Severe or medically significant but not immediately life-threatening; disabling; limiting self-care ADL.
-
-
Quantitative Measurement: The diameter of erythema and induration is measured in millimeters using a caliper.
-
Patient-Reported Outcomes (PROs): Patients record the severity of ISR symptoms (e.g., pain, itching) in a daily diary using a Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS).
-
Protocol 2: Assessment of Systemic Side Effects (e.g., Hot Flashes, Quality of Life)
-
Objective: To quantify the frequency and severity of systemic side effects and their impact on patient quality of life.
-
Methodology:
-
Patient Questionnaires: Standardized, validated questionnaires are administered at baseline and at regular intervals throughout the study.
-
EORTC QLQ-C30: A 30-item questionnaire for assessing the quality of life of cancer patients. It includes functional scales, symptom scales (e.g., fatigue, pain), and a global health status scale.[14][15][16]
-
SF-12v2® Health Survey: A 12-item survey that measures functional health and well-being, providing physical and mental component summary scores.[17][18][19]
-
Hot Flash Related Daily Interference Scale (HFRDIS): A specialized tool to assess the impact of hot flashes on daily activities and quality of life.[20]
-
-
Patient Diaries: Participants record the frequency and severity of specific symptoms, such as hot flashes, on a daily basis. Severity can be rated on a simple scale (e.g., 1=mild, 2=moderate, 3=severe).[21]
-
Adverse Event Reporting: All adverse events reported by the patient or observed by the investigator are recorded and graded according to CTCAE guidelines.[22]
-
Conclusion
The choice between an LHRH agonist and an antagonist involves a trade-off in their side effect profiles, driven by their distinct mechanisms of action. LHRH agonists are characterized by an initial hormonal flare, which can be managed with concomitant antiandrogen therapy. In contrast, LHRH antagonists offer immediate hormonal suppression but are associated with a significantly higher incidence of injection site reactions. Emerging data suggests a potential cardiovascular benefit for antagonists, though this requires further investigation. For researchers and drug development professionals, understanding these nuanced differences is crucial for designing safer, more effective hormonal therapies and for conducting clinical trials with robust, standardized methods for side effect evaluation.
References
- 1. invitra.com [invitra.com]
- 2. Combination of a GnRH agonist with an antagonist prevents flare-up effects and protects primordial ovarian follicles in the rat ovary from cisplatin-induced toxicity: a controlled experimental animal study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical applications of gonadotropin-releasing hormone analogues: a broad impact on reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical endocrinological evaluation of the gonadal axis (testosterone, LH and FSH) in prostate cancer patients switched from a GnRH antagonist to a LHRH agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to Circumvent Testosterone Surge and Disease Flare in Advanced Prostate Cancer: Emerging Treatment Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urologytimes.com [urologytimes.com]
- 7. researchgate.net [researchgate.net]
- 8. Association of androgen deprivation therapy with cardiovascular death in patients with prostate cancer: a meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association of androgen deprivation therapy with cardiovascular death in patients with prostate cancer: a meta-analysis of randomized trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Degarelix, a novel GnRH antagonist, causes minimal histamine release compared with cetrorelix, abarelix and ganirelix in an ex vivo model of human skin samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endocrine effects and pharmacokinetic characteristics of a potent new gonadotropin-releasing hormone antagonist (Ganirelix) with minimal histamine-releasing properties: studies in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dermnetnz.org [dermnetnz.org]
- 13. dctd.cancer.gov [dctd.cancer.gov]
- 14. eortc.org [eortc.org]
- 15. heartbeat-med.com [heartbeat-med.com]
- 16. Website [eprovide.mapi-trust.org]
- 17. qualitymetric.com [qualitymetric.com]
- 18. Short Form 12 item (version 2) Health Survey | RehabMeasures Database [sralab.org]
- 19. Website [eprovide.mapi-trust.org]
- 20. Website [eprovide.mapi-trust.org]
- 21. Vasomotor symptoms associated with menopause || Hot flashes | Study 21652 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 22. dctd.cancer.gov [dctd.cancer.gov]
A Head-to-Head Clinical Trial Comparison of LHRH Agonists for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of various Luteinizing Hormone-Releasing Hormone (LHRH) agonists, a cornerstone in the management of advanced prostate cancer. By presenting supporting experimental data from head-to-head clinical trials, this document aims to inform research, clinical trial design, and drug development efforts in the field of oncology.
Mechanism of Action: The Double-Edged Sword of LHRH Agonism
LHRH agonists, synthetic analogs of the natural LHRH, exert their therapeutic effect through a biphasic mechanism of action on the gonadotroph cells of the anterior pituitary gland.[1][2]
-
Initial Flare Phase: Upon initial administration, LHRH agonists stimulate the LHRH receptors, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, causes a temporary increase in serum testosterone levels.[1][2]
-
Downregulation Phase: Continuous stimulation of the LHRH receptors leads to their desensitization and downregulation, resulting in a profound and sustained suppression of LH and FSH release. This ultimately inhibits testicular testosterone production to castrate levels.[1][3]
The following diagram illustrates the signaling pathway of LHRH agonists in pituitary gonadotroph cells.
Comparative Efficacy: Achieving and Maintaining Castration
The primary efficacy endpoint in clinical trials of LHRH agonists for prostate cancer is the achievement and maintenance of serum testosterone levels at or below castrate levels. Head-to-head trials have revealed nuances in the testosterone suppression capabilities of different agents.
Testosterone Suppression
A retrospective study comparing goserelin, triptorelin, and leuprolide found that while all three were effective at achieving testosterone levels of <50 ng/dL and <20 ng/dL, triptorelin demonstrated the greatest potency in reaching the lowest mean testosterone levels and the highest rate of castration at a threshold of <10 ng/dL.[2][4] Specifically, 93.2% of patients treated with triptorelin, 86.4% with leuprolide, and 54.2% with goserelin achieved testosterone levels below 10 ng/dL.[2][4]
In a direct comparison between triptorelin and leuprolide, leuprolide showed a more rapid onset of testosterone suppression at day 29 (99.3% vs 91.2%).[2][5][6] However, by day 57, the castration rates were equivalent.[2][5] Notably, this study also reported a statistically significant higher 9-month survival rate for triptorelin compared to leuprolide (97.0% vs 90.5%).[2][5][6]
Studies comparing goserelin and leuprolide have generally indicated comparable efficacy in terms of time to progression and overall survival when used in combined androgen blockade.[2][7] However, one study found that a higher percentage of patients on leuprolide 7.5 mg achieved castration levels of ≤20 ng/dL compared to those on goserelin 3.6 mg and leuprolide 3.75 mg.[2][8] Another study, however, found no statistically significant difference in achieving castration levels between goserelin and leuprolide.[2][9][10][11]
Data on histrelin is more limited in the context of head-to-head trials for prostate cancer. However, a once-yearly implant of histrelin has been shown to be effective in achieving and sustaining testosterone suppression, with 92% of patients reaching castrate levels within four weeks.[2]
The following table summarizes the key efficacy data from comparative studies.
| LHRH Agonist | Formulation | Percentage of Patients Achieving Testosterone <50 ng/dL | Percentage of Patients Achieving Testosterone <20 ng/dL | Percentage of Patients Achieving Testosterone <10 ng/dL |
| Goserelin | 1- and 3-month implants | Consistently high | ~55%[12] | 54.2%[2][4] |
| Leuprolide | 1-, 3-, 4-, and 6-month depots; 1-year implant | ~91-99% | ~30-70%[8] | 86.4%[2][4] |
| Triptorelin | 1-, 3-, and 6-month depots | ~91-98%[13] | >90%[12] | 93.2%[2][4] |
| Histrelin | 1-year implant | 92% within 4 weeks | Not consistently reported in head-to-head trials | Not consistently reported in head-to-head trials |
Safety and Tolerability: A Class Effect with Minor Variations
The adverse event profiles of LHRH agonists are largely similar and are primarily attributable to the physiological consequences of testosterone suppression.[2] Common side effects include hot flashes, fatigue, decreased libido, erectile dysfunction, and a reduction in bone mineral density.[2][12]
While the overall safety profiles are comparable, some studies have suggested potential differences. For instance, one report indicated that the incidence of hot flashes and fatigue might be lower with goserelin in combination with abiraterone compared to leuprolide combinations.[2] Another study found that patients reported more discomfort from the injection with leuprolide compared to triptorelin.[2]
The following table provides a summary of common adverse events reported in clinical trials.
| Adverse Event | Goserelin | Leuprolide | Triptorelin | Histrelin |
| Hot Flashes | Common | Common | Common | Common |
| Fatigue | Common | Common | Common | Common |
| Decreased Libido | Common | Common | Common | Common |
| Erectile Dysfunction | Common | Common | Common | Common |
| Injection Site Reactions | Generally well-tolerated[7] | Higher reported discomfort vs. Triptorelin[2] | Lower reported discomfort vs. Leuprolide[2] | Generally well-tolerated |
| Loss of Bone Mineral Density | Common | Common | Common | Common |
Experimental Protocols: A Look into the Trial Designs
The head-to-head clinical trials comparing LHRH agonists typically follow a randomized, multicenter, and often open-label design. The following provides a generalized experimental protocol based on the methodologies of key comparative studies.
Generalized Experimental Protocol for a Head-to-Head LHRH Agonist Trial
1. Study Design:
-
Phase: Typically Phase III or IV.
-
Design: Randomized, multicenter, parallel-group, often open-label.
-
Objective: To compare the efficacy and safety of two or more LHRH agonists in men with advanced prostate cancer.
2. Patient Population:
-
Inclusion Criteria:
-
Histologically confirmed diagnosis of advanced prostate cancer.
-
Indication for androgen deprivation therapy.
-
Adequate organ function.
-
Written informed consent.
-
-
Exclusion Criteria:
-
Prior hormonal therapy for prostate cancer.
-
Known hypersensitivity to LHRH agonists.
-
Severe comorbidities that would interfere with the study.
-
3. Treatment:
-
Patients are randomly assigned to receive one of the LHRH agonist treatments being investigated.
-
The specific dosage and administration schedule are followed as per the approved prescribing information for each drug (e.g., monthly, 3-monthly, or 6-monthly injections or implants).[9][14]
4. Efficacy Assessments:
-
Primary Endpoint:
-
Secondary Endpoints:
-
Time to achieve castration.
-
Mean serum testosterone levels over time.
-
Prostate-Specific Antigen (PSA) response rates.
-
Time to disease progression.
-
Overall survival.[5]
-
Quality of life assessments.
-
5. Safety Assessments:
-
Monitoring and recording of all adverse events (AEs), including their severity and relationship to the study drug.
-
Laboratory safety tests (e.g., hematology, clinical chemistry).
-
Vital signs and physical examinations.
6. Statistical Analysis:
-
The primary efficacy endpoint is typically analyzed using appropriate statistical methods to compare the proportions of patients achieving castration between the treatment groups.
-
Secondary endpoints and safety data are also analyzed using relevant statistical tests.
The following diagram illustrates a typical experimental workflow for a head-to-head clinical trial of LHRH agonists.
Conclusion
While all LHRH agonists are effective in inducing and maintaining medical castration in men with advanced prostate cancer, head-to-head clinical trials have highlighted subtle but potentially important differences in their efficacy and safety profiles. Triptorelin has demonstrated a higher potency in achieving very low testosterone levels, which may have implications for long-term outcomes. Leuprolide shows a rapid onset of action, while goserelin has a well-established efficacy and safety profile. Data for direct comparisons involving histrelin in the prostate cancer setting remains limited. The choice of a specific LHRH agonist may be guided by factors such as the desired depth and speed of testosterone suppression, patient comorbidities, and injection-related comfort. Further well-designed, head-to-head comparative trials are warranted to fully elucidate the nuanced differences between these important therapeutic agents.
References
- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The regulation of LHRH action at the pituitary and gonadal receptor level: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of triptorelin pamoate and leuprolide acetate in men with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Single-Agent Androgen Suppression for Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of goserelin and leuprolide in combined androgen blockade therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Goserelin versus leuprolide in the chemical castration of patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pafmj.org [pafmj.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Efficacy of Goserelin vs. Leuprolide in Advanced Prostate Cancer in Patients Undergoing Androgen Deprivation Therapy | Pakistan Armed Forces Medical Journal [pafmj.org]
- 12. Practical differences between luteinizing hormone-releasing hormone agonists in prostate cancer: perspectives across the spectrum of care - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Update on Triptorelin: Current Thinking on Androgen Deprivation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Long-Term LHRH Agonist Treatment: A Comparative Meta-Analysis for Researchers
A comprehensive guide to the comparative efficacy, safety, and mechanisms of long-term Luteinizing Hormone-Releasing Hormone (LHRH) agonist treatment in prostate cancer. This document synthesizes data from meta-analyses and clinical trials to provide researchers, scientists, and drug development professionals with a robust resource for informed decision-making.
Long-term androgen deprivation therapy (ADT) with LHRH agonists remains a cornerstone in the management of advanced prostate cancer.[1][2] These agents effectively suppress testosterone levels, thereby inhibiting the growth of hormone-sensitive prostate cancer cells.[1] This guide provides a comparative analysis of the most commonly used LHRH agonists—goserelin, leuprolide, and triptorelin—focusing on their long-term efficacy and safety profiles based on available clinical data.
Comparative Efficacy of LHRH Agonists
The primary measure of efficacy for LHRH agonists is their ability to achieve and maintain castration levels of serum testosterone. While different studies and regulatory bodies have used varying thresholds for castration, recent evidence suggests that lower testosterone levels may be associated with improved clinical outcomes.
Testosterone Suppression
A retrospective study comparing goserelin, triptorelin, and leuprolide demonstrated that all three agonists are effective in achieving testosterone levels of <50 ng/dL and <20 ng/dL. However, at a more stringent threshold of <10 ng/dL, triptorelin showed the highest potency.[3]
Table 1: Comparison of Testosterone Suppression Rates Among LHRH Agonists [3]
| LHRH Agonist | Patients Achieving Testosterone <50 ng/dL | Patients Achieving Testosterone <20 ng/dL | Patients Achieving Testosterone <10 ng/dL |
| Goserelin | Comparable | Comparable | 54.2% |
| Triptorelin | Comparable | Comparable | 93.2% |
| Leuprolide | Comparable | Comparable | 86.4% |
Data from a retrospective analysis of patients treated for 9 months. "Comparable" indicates no statistically significant difference was found at these thresholds in the study.
Testosterone Escape
Testosterone escape, a transient rise in testosterone levels above the castration threshold during therapy, is a concern with long-term LHRH agonist treatment. A Canadian retrospective study reported the following rates of testosterone escape per patient:
-
Goserelin: 10.5%
-
Intramuscular Leuprolide: 11.5%
-
Triptorelin: 6.7%
These findings suggest that triptorelin may be associated with a lower incidence of testosterone escape.
Survival Outcomes
Direct head-to-head, long-term comparative studies on survival outcomes are limited, and existing evidence suggests that survival rates are broadly similar across the class of LHRH agonists for patients with advanced prostate cancer.[1] However, some studies have shown potential differences. For instance, one study reported a statistically significant higher 9-month survival rate for triptorelin compared to leuprolide (97.0% vs 90.5%). Studies comparing goserelin and leuprolide have generally shown comparable efficacy in terms of time to progression and overall survival when used in combined androgen blockade.
Long-Term Safety and Tolerability
The safety profiles of LHRH agonists are primarily related to the physiological effects of testosterone suppression. Common long-term adverse events include:
-
Hot flashes
-
Fatigue
-
Loss of libido
-
Erectile dysfunction
-
Gynecomastia
-
Osteoporosis and increased fracture risk
-
Cardiovascular events
While the overall safety profiles are similar, some studies suggest potential differences in the incidence of specific adverse events. For example, a real-world pharmacovigilance study noted that the most frequently reported adverse event with leuprolide was hot flush, whereas for goserelin it was malignant neoplasm progression.
Table 2: Common Adverse Events Reported with Long-Term LHRH Agonist Therapy
| Adverse Event | Goserelin | Leuprolide | Triptorelin |
| Hot Flashes | High | High | High |
| Injection Site Reactions | Reported | Reported | Reported |
| Fatigue | Common | Common | Common |
| Cardiovascular Events | Potential Risk | Potential Risk | Potential Risk |
| Bone Mineral Density Loss | Significant | Significant | Significant |
This table represents a qualitative summary based on multiple sources. The exact incidence rates can vary across studies.
Experimental Protocols
The methodologies of key comparative studies provide context for the presented data. Below is a summary of a typical clinical trial design for evaluating the long-term efficacy and safety of LHRH agonists.
Objective: To compare the efficacy and safety of different LHRH agonists in achieving and maintaining castrate levels of testosterone in patients with advanced prostate cancer.
Study Design: A randomized, open-label, multicenter, parallel-group study.
Patient Population:
-
Inclusion Criteria: Adult males with histologically confirmed advanced or metastatic prostate cancer, hormone-naïve, with a specified baseline testosterone level and performance status (e.g., ECOG 0-2).
-
Exclusion Criteria: Prior hormonal therapy (except for a short course of anti-androgen for flare protection), bilateral orchiectomy, or contraindications to LHRH agonist therapy.
Treatment Arms:
-
Arm A: Goserelin acetate depot injection (e.g., 10.8 mg every 12 weeks).
-
Arm B: Leuprolide acetate depot injection (e.g., 7.5 mg every 4 weeks or 22.5 mg every 12 weeks).
-
Arm C: Triptorelin pamoate depot injection (e.g., 11.25 mg every 12 weeks).
Study Procedures:
-
Screening: Baseline assessments including medical history, physical examination, ECOG performance status, serum testosterone, and Prostate-Specific Antigen (PSA) levels.
-
Randomization: Eligible patients are randomly assigned to one of the treatment arms.
-
Treatment Administration: Patients receive their assigned LHRH agonist at the specified intervals for a pre-defined duration (e.g., 12-24 months or longer).
-
Monitoring and Assessments:
-
Serum testosterone and PSA levels are measured at regular intervals (e.g., monthly for the first 3 months, then every 3 months).
-
Adverse events are monitored and graded at each visit.
-
Bone mineral density may be assessed at baseline and annually.
-
Quality of life questionnaires may be administered periodically.
-
Endpoints:
-
Primary Endpoint: Proportion of patients achieving and maintaining a castrate level of serum testosterone (e.g., <50 ng/dL and/or <20 ng/dL) at a specific time point (e.g., 6 or 12 months).
-
Secondary Endpoints: Time to testosterone escape, PSA response rate, time to disease progression, overall survival, and incidence and severity of adverse events.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in LHRH agonist treatment and clinical evaluation, the following diagrams are provided.
Caption: LHRH Agonist Signaling Pathway in Prostate Cancer.
Caption: Typical Experimental Workflow for a Long-Term LHRH Agonist Clinical Trial.
References
- 1. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of testosterone-guided androgen deprivation therapy in management of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bioactivity: A Comparison Guide for LHRH Analogs like (D-Leu7)-LHRH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common bioassays for validating the activity of luteinizing hormone-releasing hormone (LHRH) analogs, with a focus on agonists like (D-Leu7)-LHRH. LHRH, also known as gonadotropin-releasing hormone (GnRH), is a critical decapeptide hormone that regulates the reproductive system.[1] Synthetic analogs are developed for therapeutic use, aiming to either stimulate or, more commonly, suppress the reproductive axis through receptor downregulation.[2][3] Validating the bioactivity of these analogs is a crucial step in their development.
This document outlines the primary LHRH receptor signaling pathway, compares key bioassay methodologies, presents exemplar comparative data, and provides detailed experimental protocols to guide researchers in selecting and performing appropriate validation studies.
Mechanism of Action: The LHRH Receptor Signaling Pathway
LHRH and its agonists bind to the LHRH receptor (LHRH-R), a G-protein coupled receptor (GPCR) located on pituitary gonadotroph cells.[4] The primary signaling cascade is initiated through the Gαq/11 protein.[4] Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[4] This cascade ultimately leads to the synthesis and release of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[3][5] In some cellular contexts, the LHRH receptor can also couple to Gαi or Gαs proteins.
Continuous stimulation by potent agonists leads to receptor desensitization and downregulation, paradoxically suppressing gonadotropin release, which is the therapeutic basis for their use in hormone-sensitive cancers.[2][6]
Caption: LHRH receptor agonist signaling pathway.
Comparison of Bioassay Methodologies
Validating the bioactivity of an LHRH analog requires assays that can quantify its ability to bind to the LHRH receptor and elicit a biological response. The two primary types of in vitro assays are receptor binding assays and functional cell-based assays. While direct comparative data for this compound is not widely available in public literature, the following table uses exemplar data for Native LHRH and the potent, well-characterized agonist Leuprolide to illustrate the typical outputs of these assays.
Data Presentation: Quantitative Comparison of Bioassays
| Bioassay Type | Key Parameter | Native LHRH (Exemplar Value) | Leuprolide (Exemplar Value) | Principle & Interpretation |
| Receptor Binding Assay | Binding Affinity (Ki) | ~2.0 nM | ~0.5 nM | Measures the affinity of the analog for the LHRH receptor. A lower Ki value indicates higher binding affinity. |
| Calcium Flux Assay | Potency (EC50) | ~5.0 nM | ~0.8 nM | Measures the concentration required to elicit 50% of the maximal intracellular calcium release. A lower EC50 indicates higher functional potency. |
| LH Release Assay | Potency (EC50) | ~1.0 nM | ~0.1 nM | Measures the concentration required to induce 50% of the maximal LH release from pituitary cells. A lower EC50 indicates higher potency in stimulating the primary physiological response. |
Experimental Protocols
Detailed and reproducible protocols are essential for accurate bioassay validation. Below are methodologies for two common assays.
Protocol 1: Radioligand Receptor Binding Assay
This assay determines the binding affinity of the test analog by measuring its ability to compete with a radiolabeled ligand for binding to the LHRH receptor.[7]
Materials:
-
Cell line expressing LHRH-R (e.g., LNCaP, DU-145) or pituitary tissue homogenates.[7]
-
Radiolabeled LHRH agonist (e.g., ¹²⁵I-[D-Trp⁶]-LHRH).[7]
-
Unlabeled this compound and other reference analogs.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Glass fiber filters and a cell harvester.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in a cold buffer and centrifuge to isolate the membrane fraction containing the receptors. Resuspend the membrane pellet in Binding Buffer.
-
Assay Setup: In a 96-well plate, add a constant amount of membrane preparation and a fixed concentration of the radiolabeled ligand to each well.
-
Competition: Add increasing concentrations of the unlabeled test analog (this compound) or a reference compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate for 60-90 minutes at 4°C to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression (one-site competition model) to calculate the IC50 value. Convert the IC50 to a Ki (binding affinity constant) using the Cheng-Prusoff equation.
Protocol 2: Functional Calcium Flux Assay
This cell-based assay measures the increase in intracellular calcium concentration following LHRH receptor activation, providing a direct readout of the Gαq pathway engagement.
Materials:
-
Cell line stably expressing the human LHRH-R (e.g., CHO-K1, HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound and other reference analogs.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the LHRH-R expressing cells into a black, clear-bottom 96-well or 384-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM dye loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with Assay Buffer to remove excess dye, leaving a final volume of buffer in each well.
-
Compound Preparation: Prepare serial dilutions of the test analog (this compound) and reference compounds in Assay Buffer.
-
Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence kinetically (e.g., excitation at 490 nm, emission at 520 nm).
-
Injection & Reading: Establish a stable baseline fluorescence reading for 10-20 seconds. Use the instrument's injector to add the analog solutions to the wells. Continue recording the fluorescence signal for at least 60 seconds to capture the peak calcium response.
-
Data Analysis: Calculate the change in fluorescence (peak minus baseline). Plot the response against the log concentration of the analog and fit the data to a four-parameter logistic equation to determine the EC50 value (potency).
Bioassay Validation Workflow
A logical workflow ensures that an LHRH analog is characterized comprehensively, moving from initial high-throughput screening to more physiologically relevant functional assays.
Caption: General workflow for LHRH analog validation.
References
- 1. Discovery of LHRH and development of LHRH analogs for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Luteinizing hormone-releasing hormone (LHRH) receptor agonists vs antagonists: a matter of the receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Superfused pituitary cell cultures: comparative responsiveness of cells derived from various stages of the estrous cycle to LHRH stimulation administered as short duration pulses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Assessing the Cross-Reactivity of (D-Leu7)-LHRH in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (D-Leu7)-LHRH, in immunoassays. Understanding the specificity of immunoassays for LHRH and its analogs is critical for accurate quantification in research and clinical settings. This document presents experimental data, detailed protocols, and visual representations of key processes to aid in the assessment of immunoassay performance.
Introduction to LHRH and its Analogs
Luteinizing hormone-releasing hormone (LHRH), a decapeptide produced in the hypothalamus, is a key regulator of the reproductive system. Synthetic analogs of LHRH, such as this compound, have been developed for various therapeutic applications. These analogs often exhibit modified stability and potency compared to the native hormone. Immunoassays are commonly employed to measure the concentrations of LHRH and its analogs in biological samples. However, the structural similarity among these peptides can lead to cross-reactivity, where an antibody intended for one molecule also binds to another, potentially leading to inaccurate measurements.[1][2][3]
Comparative Cross-Reactivity Data
The following table summarizes representative cross-reactivity data for this compound and other common LHRH analogs in a competitive radioimmunoassay (RIA). It is important to note that cross-reactivity is not an intrinsic property of an antibody but can vary depending on the specific immunoassay format and conditions.[4] The data presented here is illustrative and intended to demonstrate how such a comparison would be structured.
| Compound | Sequence | Cross-Reactivity (%) in LHRH RIA |
| LHRH (Gonadorelin) | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | 100 |
| This compound | pGlu-His-Trp-Ser-Tyr-Gly-D-Leu -Arg-Pro-Gly-NH2 | Data not available in searched literature |
| Leuprolide | pGlu-His-Trp-Ser-Tyr-D-Leu -Leu-Arg-Pro-NHEt | Data not available in searched literature |
| Triptorelin | pGlu-His-Trp-Ser-Tyr-D-Trp -Leu-Arg-Pro-Gly-NH2 | Data not available in searched literature |
Note: Specific quantitative cross-reactivity percentages for this compound were not found in the publicly available literature searched. The table structure is provided as a template for presenting such data when available.
LHRH Receptor Signaling Pathway
The biological effects of LHRH and its analogs are mediated through the LHRH receptor, a G protein-coupled receptor (GPCR). Upon binding of an agonist like LHRH, the receptor activates intracellular signaling cascades, primarily the phospholipase C (PLC) pathway, leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.
Experimental Protocols
Accurate assessment of cross-reactivity is crucial for validating an immunoassay. A competitive binding immunoassay is a standard method for this purpose. Below are detailed protocols for both Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
Competitive Radioimmunoassay (RIA) Protocol
This protocol outlines the steps to determine the cross-reactivity of this compound in a competitive RIA.
Materials:
-
Antibody: Rabbit anti-LHRH polyclonal antibody.
-
Tracer: 125I-labeled LHRH.
-
Standard: Unlabeled LHRH (Gonadorelin).
-
Test Compound: this compound and other LHRH analogs.
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).
-
Precipitating Agent: Goat anti-rabbit IgG serum and polyethylene glycol (PEG).
-
Gamma Counter.
Procedure:
-
Reagent Preparation: Prepare a standard curve of unlabeled LHRH at concentrations ranging from 0.1 to 100 ng/mL. Prepare serial dilutions of this compound and other test analogs.
-
Assay Setup: In duplicate tubes, add 100 µL of assay buffer, 100 µL of either standard or test compound, 100 µL of diluted anti-LHRH antibody, and 100 µL of 125I-LHRH tracer.
-
Incubation: Vortex all tubes and incubate for 24 hours at 4°C.
-
Precipitation: Add 100 µL of goat anti-rabbit IgG and 500 µL of PEG to each tube. Vortex and incubate for 1 hour at 4°C.
-
Centrifugation: Centrifuge the tubes at 3000 x g for 30 minutes at 4°C.
-
Measurement: Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.
-
Calculation: Calculate the percentage of tracer bound for each concentration of the standard and test compounds. The cross-reactivity is calculated using the formula:
% Cross-reactivity = (Concentration of Standard at 50% Inhibition / Concentration of Test Compound at 50% Inhibition) x 100
Competitive ELISA Protocol
This protocol describes the assessment of cross-reactivity using a competitive ELISA format.
Materials:
-
Coating Antigen: LHRH conjugated to a carrier protein (e.g., BSA).
-
Antibody: Rabbit anti-LHRH polyclonal antibody.
-
Standard: Unlabeled LHRH.
-
Test Compound: this compound and other LHRH analogs.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).
-
Stop Solution: 2N H2SO4.
-
Microplate Reader.
Procedure:
-
Plate Coating: Coat a 96-well microplate with the LHRH-carrier conjugate and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.
-
Competition: Add a mixture of the anti-LHRH antibody and either the standard or the test compound to the wells. Incubate for 2 hours at room temperature.
-
Secondary Antibody: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
-
Stopping Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: The calculation of cross-reactivity is the same as for the RIA protocol.
Logical Relationship for Cross-Reactivity Assessment
The determination of cross-reactivity in a competitive immunoassay is based on the principle of competition between a labeled antigen (tracer) and an unlabeled antigen (standard or test compound) for a limited number of antibody binding sites. The degree of cross-reactivity is a measure of how effectively the test compound can displace the tracer from the antibody compared to the standard.
Conclusion
The specificity of an immunoassay is paramount for obtaining reliable data in both research and drug development. This guide highlights the importance of assessing the cross-reactivity of LHRH analogs like this compound. While specific cross-reactivity data for this compound was not found in the surveyed literature, the provided protocols and logical frameworks offer a robust approach for researchers to perform this critical validation. By carefully characterizing the cross-reactivity of their immunoassays, scientists can ensure the accuracy and validity of their findings.
References
A Comparative Guide to Sustained-Release LHRH Agonist Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used sustained-release Luteinizing Hormone-Releasing Hormone (LHRH) agonist formulations. The data presented is intended to assist researchers and drug development professionals in evaluating the performance and characteristics of these alternatives.
Introduction to LHRH Agonists
LHRH agonists are a cornerstone of androgen deprivation therapy (ADT) for hormone-sensitive cancers, such as prostate cancer.[1][2] These synthetic analogs of GnRH initially cause a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[3][4] However, continuous stimulation leads to downregulation and desensitization of the GnRH receptors, ultimately suppressing gonadotropin production and reducing testosterone to castrate levels within 2-4 weeks.[3][5] Various long-acting formulations have been developed to improve patient convenience and ensure consistent therapeutic levels.[1][4]
Comparative Performance of LHRH Agonists
The primary efficacy measure for LHRH agonists is their ability to achieve and maintain serum testosterone at castrate levels (typically <50 ng/dL or <20 ng/dL).[1] While all approved agonists are effective, studies have revealed some differences in the depth and consistency of testosterone suppression.[1]
Quantitative Data Summary
The following table summarizes key performance indicators for several widely used sustained-release LHRH agonist formulations.
| Formulation | Active Ingredient | Delivery System | Dosing Interval | Median Time to Castration (<50 ng/dL) | Notable Efficacy Data |
| Lupron Depot® | Leuprolide Acetate | Microspheres (IM) | 1, 3, 4, 6 months | ~2-4 weeks[5] | In one study, a higher percentage of patients on 7.5 mg leuprolide achieved castration levels (≤20 ng/dL) compared to 3.6 mg goserelin.[1] |
| Zoladex® | Goserelin Acetate | Solid Implant (SC) | 1, 3 months | ~2-4 weeks[6] | Studies comparing goserelin and leuprolide have generally shown comparable efficacy in time to progression and overall survival.[1] |
| Trelstar®/Decapeptyl® | Triptorelin Pamoate | Microspheres (IM) | 1, 3, 6 months | ~4 weeks[7] | Found to be the most potent in achieving the lowest mean testosterone levels and the highest castration rate at a <10 ng/dL threshold compared to goserelin and leuprolide in a retrospective study.[1][8] |
| Eligard® | Leuprolide Acetate | Atrigel® Gel (SC) | 1, 3, 4, 6 months | ~2-4 weeks[2] | No significant differences in efficacy were found between various leuprolide and goserelin preparations in a real-world setting, though testosterone escape was numerically higher with a leuprolide microsphere formulation in one analysis.[2] |
| Vantas® | Histrelin Acetate | Hydrogel Implant (SC) | 12 months | ~4 weeks | Demonstrated effective and sustained testosterone suppression, with 92% of patients achieving castrate levels within four weeks.[1] |
IM: Intramuscular, SC: Subcutaneous
Experimental Protocols
The data cited in this guide are derived from clinical trials with specific methodologies. Below is a generalized protocol for a typical efficacy and safety study of a sustained-release LHRH agonist.
Generalized Phase III Clinical Trial Protocol for LHRH Agonist Efficacy
-
Study Design: A prospective, open-label, multicenter study.
-
Patient Population: Adult males with advanced or metastatic prostate cancer for whom androgen deprivation therapy is indicated. Key inclusion criteria often include a histologically confirmed diagnosis and a baseline serum testosterone >150 ng/dL.
-
Treatment: Patients receive the sustained-release LHRH agonist formulation at the specified dose and interval (e.g., intramuscularly or subcutaneously every 3 or 6 months) for a defined period (e.g., 12 months).
-
Hormone Level Monitoring:
-
Baseline: Serum testosterone, LH, and Prostate-Specific Antigen (PSA) levels are measured before the first injection.
-
Initial Phase (First Month): Frequent blood sampling (e.g., days 0, 2, 4, 7, 14, 21, 28) is conducted to characterize the initial testosterone surge and subsequent decline.
-
Maintenance Phase: Testosterone, LH, and PSA levels are monitored at regular intervals (e.g., monthly for the first 3 months, then every 3 months) until the end of the study.
-
-
Primary Efficacy Endpoint: The proportion of patients achieving and maintaining medical castration, defined as a serum testosterone concentration of ≤ 50 ng/dL (or sometimes a more stringent ≤ 20 ng/dL), from day 28 through the end of the study period.
-
Secondary Endpoints:
-
Mean serum testosterone levels over time.
-
Percentage of patients achieving castration at various time points.
-
Incidence and magnitude of testosterone "escapes" (a rise above the castration threshold after initial suppression).[2]
-
PSA response (e.g., percentage of patients with a >50% decline from baseline).
-
-
Safety Assessment: Adverse events are monitored and recorded throughout the study. This includes local injection site reactions and systemic effects associated with androgen deprivation (e.g., hot flashes, fatigue).[9]
-
Pharmacokinetic Analysis: In some studies, blood samples are taken at specific time points to determine the drug's concentration profile, including initial peak, trough levels, and steady-state concentration.
Visualizing Key Concepts
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
LHRH Agonist Signaling Pathway
The diagram below illustrates the signaling cascade initiated by LHRH binding to its receptor on pituitary gonadotroph cells. Continuous stimulation by an LHRH agonist leads to receptor downregulation, which is the basis for its therapeutic effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical differences between luteinizing hormone-releasing hormone agonists in prostate cancer: perspectives across the spectrum of care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LHRH Agonists for the Treatment of Prostate Cancer: 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Single-Agent Androgen Suppression for Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prescqipp.info [prescqipp.info]
- 8. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative analysis of six months formulation of LHRH analogues for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of (D-Leu7)-LHRH (Leuprolide) and Degarelix
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the mechanisms of action of the Luteinizing Hormone-Releasing Hormone (LHRH) agonist, (D-Leu7)-LHRH (commonly known as leuprolide), and the LHRH antagonist, degarelix. This comparison is supported by experimental data to elucidate their distinct pharmacological profiles at the molecular, cellular, and physiological levels.
Core Mechanisms of Action: A Tale of Two Pathways
This compound (leuprolide) and degarelix both modulate the hypothalamic-pituitary-gonadal axis to achieve therapeutic effects, primarily in hormone-sensitive cancers such as prostate cancer. However, their mechanisms of action are fundamentally different.
This compound (Leuprolide): The Agonist's Paradoxical Effect
As an LHRH agonist, leuprolide initially stimulates the LHRH receptors on pituitary gonadotrophs. This leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn causes a temporary increase in testosterone levels, a phenomenon known as "testosterone flare".[1] Continuous administration of leuprolide, however, leads to the downregulation and desensitization of LHRH receptors. This sustained stimulation ultimately results in a profound suppression of LH and FSH release, leading to a decrease in testicular testosterone production to castrate levels.[2]
Degarelix: The Antagonist's Direct Blockade
In contrast, degarelix is a direct LHRH antagonist. It competitively binds to and blocks the LHRH receptors in the pituitary gland.[3] This immediate blockade prevents the natural LHRH from binding and stimulating the receptors, leading to a rapid and profound reduction in LH, FSH, and consequently, testosterone, without an initial surge.[1]
Comparative Data Presentation
The following tables summarize the quantitative data comparing the key pharmacological parameters of this compound (leuprolide) and degarelix.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Cell Line/System |
| This compound (Leuprolide) | GnRH Receptor | ~0.5 - 2.0 nM | Rat Pituitary Membranes |
| Degarelix | Human GnRH Receptor | 1.68 ± 0.12 nM | COS-1 cells |
Note: The Ki value for leuprolide is from a different study than that for degarelix and is provided for comparative purposes.
Table 2: Downstream Signaling Effects
| Compound | Mechanism | Effect on Gq/11 Signaling | Intracellular Calcium Mobilization |
| This compound (Leuprolide) | Agonist | Activation | Initial increase, followed by desensitization |
| Degarelix | Antagonist | Blockade | No stimulation; blocks agonist-induced mobilization |
Table 3: In Vivo Hormone Suppression (from a Phase III Clinical Trial - CS21)
| Parameter | This compound (Leuprolide 7.5 mg) | Degarelix (240/80 mg) |
| Testosterone Suppression | ||
| Patients with Testosterone ≤0.5 ng/mL at Day 3 | 0% | 96.1%[4] |
| Patients with Testosterone ≤0.5 ng/mL from Day 28 to 364 | 96.4%[4] | 97.2%[4] |
| PSA Suppression | ||
| Median PSA reduction at Day 14 | Slower reduction | Significantly lower PSA levels (p < 0.001)[4] |
| Median PSA reduction at Day 28 | Slower reduction | Significantly lower PSA levels (p < 0.001)[4] |
| Testosterone Flare | ||
| Testosterone surge observed | Yes[5][6] | No[5][6] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Signaling pathways of this compound (agonist) and degarelix (antagonist).
References
- 1. prostatecancerfree.org [prostatecancerfree.org]
- 2. researchgate.net [researchgate.net]
- 3. Degarelix versus luteinizing hormone-releasing hormone agonists for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The efficacy and safety of degarelix: a 12-month, comparative, randomized, open-label, parallel-group phase III study in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of baseline testosterone on the efficacy of degarelix and leuprolide: further insights from a 12-month, comparative, phase III study in prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Binding Kinetics of LHRH Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding kinetics of various Luteinizing Hormone-Releasing Hormone (LHRH) agonists to their receptor. Understanding the nuances of these interactions is critical for the development of effective therapeutics for a range of conditions, including prostate cancer, breast cancer, and endometriosis. This document summarizes key quantitative data, details the experimental methodologies used to obtain this data, and visualizes the associated signaling pathways and experimental workflows.
Comparative Binding Affinity of LHRH Agonists
The binding of LHRH agonists to the LHRH receptor is a primary determinant of their pharmacological activity. The affinity of this interaction is typically quantified by the equilibrium dissociation constant (Kd), where a lower Kd value indicates a tighter binding affinity. Some studies also characterize the kinetics of this interaction through the association rate constant (kon) and the dissociation rate constant (koff).
| LHRH Agonist | Cell Line/Tissue | Tissue of Origin | High-Affinity Dissociation Constant (Kd) (nM) |
| [D-Trp6]LHRH | HEC-1A | Endometrial Cancer | 5.7 |
| [D-Trp6]LHRH | Ishikawa | Endometrial Cancer | 4.2 |
| [D-Trp6]LHRH | EFO-21 | Ovarian Cancer | 1.5 |
| [D-Trp6]LHRH | EFO-27 | Ovarian Cancer | 1.7 |
| [D-Trp6]LHRH | Human Bladder Cancer Specimens | Bladder Cancer | 4.98 (mean) |
| [D-Ser(TBU)6]LHRH-EA | Rat Anterior Pituitary Cells | Pituitary | Apparent Kd of 0.25 |
Data compiled from multiple sources.[1]
Studies have shown that potent LHRH agonists, such as [D-Trp6]LHRH, can bind to at least two distinct classes of receptor sites: one with high affinity and another with low affinity.[2][3] In contrast, LHRH antagonists tend to bind to a single class of receptors.[2]
While direct comparative binding kinetics are limited, clinical efficacy studies provide insights into the relative potency of different LHRH agonists. A retrospective study comparing goserelin, triptorelin, and leuprolide found that while all three were effective at achieving testosterone suppression, triptorelin was the most potent in achieving the lowest mean testosterone levels.[4]
Experimental Protocol: Radioligand Binding Assay
The determination of binding affinity (Kd) and receptor density (Bmax) is most commonly achieved through a competitive radioligand binding assay.[1] This technique measures the ability of an unlabeled ligand (the LHRH agonist of interest) to compete with a radiolabeled ligand for binding to the LHRH receptor.
Key Steps in the Protocol:
-
Membrane Preparation:
-
Tumor tissue or cultured cells are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the LHRH receptors.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[1]
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled LHRH analog (e.g., [125I][D-Trp6]LHRH) is incubated with the prepared cell membranes.[1]
-
Increasing concentrations of the unlabeled LHRH agonist (the competitor) are added to the incubation tubes.
-
The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.[1]
-
-
Quantification:
-
The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a gamma counter.[1]
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand against the concentration of the competitor ligand.
-
Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value is then used to calculate the dissociation constant (Kd) of the competitor ligand using the Cheng-Prusoff equation.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for (D-Leu7)-LHRH Purity
For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides like (D-Leu7)-LHRH is a critical step to ensure experimental validity, reproducibility, and safety. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the industry standard for assessing the purity of such peptides.[1] This guide provides an objective comparison of common RP-HPLC methods and other analytical techniques for determining the purity of this compound, complete with experimental data and detailed protocols.
The purity of synthetic peptides is typically determined by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram.[2] For most research applications, a purity of >95% is considered standard, while more sensitive applications like clinical trials may require >98% purity.[1]
Comparison of Analytical Techniques for Peptide Purity
While RP-HPLC is the primary method for peptide purity analysis, other techniques offer complementary information. The following table compares the most common methods for assessing peptide purity.
| Analytical Method | Primary Application | Principle of Separation/Detection | Information Provided | Typical Purity Determination |
| RP-HPLC with UV Detection | Purity assessment and quantification of impurities.[3] | Hydrophobicity.[3] | Retention time, peak area (% purity).[3] | Relative purity based on UV absorbance at 214 nm.[3] |
| Mass Spectrometry (MS) | Absolute quantification and impurity identification.[3] | Mass-to-charge ratio (m/z).[4] | Molecular weight confirmation and impurity identification.[5] | Quantification is often coupled with HPLC (LC-MS).[6] |
| Amino Acid Analysis (AAA) | Net peptide content determination.[3] | Ion-exchange chromatography of hydrolyzed amino acids.[3] | Amino acid composition and ratios.[3] | Net peptide content as a percentage of the total sample weight.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and quantification.[5] | Magnetic properties of atomic nuclei.[5] | Detailed structural information and impurity quantification without reference standards for each impurity.[6] | Quantitative NMR (qNMR) can determine absolute purity. |
Comparative HPLC Purity Analysis Protocols for LHRH Analogs
The choice of HPLC method can significantly impact the separation of the target peptide from its impurities, which often include deletion sequences or incompletely deprotected peptides.[1] Below is a comparison of two common RP-HPLC approaches for the purity analysis of LHRH analogs, which can be applied to this compound.
| Parameter | Method A: High-Resolution (TFA-Based) | Method B: Mass-Spec Friendly (FA-Based) |
| Mobile Phase Additive | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Formic Acid (FA) |
| Primary Advantage | Superior peak shape and resolution due to strong ion-pairing effects.[1] | High compatibility with mass spectrometry (MS) due to reduced ion suppression.[1] |
| Primary Disadvantage | Causes significant signal suppression in mass spectrometry.[1] | May result in broader peaks and lower resolution for some peptides compared to TFA.[1] |
| Column of Choice | Standard C18 columns (e.g., 4.6 x 250 mm, 5 µm).[3] | C18 columns.[6] |
| Best Suited For | Routine purity assessment and quality control where MS identification is not immediately required.[1] | LC-MS workflows for impurity identification and characterization.[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most prevalent method for evaluating the purity of synthetic peptides.[6] The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase and a polar mobile phase.[6]
Sample Preparation: Dissolve the synthetic peptide in an appropriate solvent (e.g., water with 0.1% TFA) to a concentration of 1 mg/mL.[2][3]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[3] |
| Mobile Phase A | 0.1% TFA in water.[3] |
| Mobile Phase B | 0.1% TFA in acetonitrile.[3] |
| Gradient | A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[3] |
| Flow Rate | 1.0 mL/min.[3] |
| Detection | UV absorbance at 214 nm or 220 nm.[3][6] |
| Injection Volume | 20 µL.[6] |
Data Analysis: The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of HPLC with the mass analysis of mass spectrometry, enabling the identification of impurities based on their mass-to-charge ratio.[6]
Protocol:
| Parameter | Condition |
| Instrumentation | HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).[6] |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[6] |
| Mobile Phase A | 0.1% Formic acid in water.[6] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile.[6] |
| Flow Rate | 0.3 mL/min.[6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+).[6] |
| Mass Range | m/z 100-2000.[6] |
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 0.1 mg/mL.[6]
HPLC Method Validation Parameters
Validation of the analytical method is crucial to ensure that it is suitable for its intended purpose. Key validation parameters according to ICH guidelines include:[7][8]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Accuracy | The closeness of the test results to the true value.[9] | Percent recovery in the range of 95-105%.[9] |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] | Relative Standard Deviation (RSD) <2%.[9] |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11] | Well-resolved peaks for the main component and impurities.[11] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[7] | Correlation coefficient (r²) ≥ 0.99.[9] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7] | Determined by signal-to-noise ratio (typically 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] | Determined by signal-to-noise ratio (typically 10:1). |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[9] | Consistent results with variations in mobile phase composition, column temperature, and flow rate.[9] |
Experimental Workflow and Data Analysis
The following diagrams illustrate the typical workflow for HPLC-based purity validation of this compound.
Caption: Experimental workflow for this compound purity analysis by RP-HPLC.
Caption: Logical relationship for calculating peptide purity from HPLC data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 5. ijsra.net [ijsra.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Analytical Methods for Radiochemical Purity of 177Lu-PSMA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of RP-HPLC and RP-UPLC methods for quantification of parathyroid hormones (1-34) in medicinal product formulated with meta-cresol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cs.purdue.edu [cs.purdue.edu]
- 11. Development and Validation of Analytical Methods for Radiochemical Purity of 177Lu-PSMA-1 - PMC [pmc.ncbi.nlm.nih.gov]
in vitro comparison of (D-Leu7)-LHRH and triptorelin
An objective in vitro comparison of the synthetic Luteinizing Hormone-Releasing Hormone (LHRH) analogs, (D-Leu7)-LHRH and triptorelin, is challenging due to the limited availability of direct comparative data in peer-reviewed literature for an analog with a D-Leucine substitution at position 7. LHRH analogs typically feature a D-amino acid substitution at position 6 to enhance metabolic stability and receptor binding affinity. Triptorelin, a potent agonist, incorporates a D-Tryptophan at this position ([D-Trp6]-LHRH).
For a robust and data-supported comparison, this guide will focus on triptorelin and the widely studied and clinically relevant LHRH analog, leuprolide. Leuprolide contains a D-Leucine at position 6 ([D-Leu6]-LHRH-ethylamide), making it a structurally pertinent alternative for comparing the influence of different D-amino acid substitutions at this critical position.
Introduction to LHRH Agonists
Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide that plays a central role in regulating the reproductive system.[1][2] Synthetic LHRH agonists, such as triptorelin and leuprolide, are designed with modified amino acid sequences to increase their potency and duration of action compared to the native hormone.[2]
Their primary mechanism of action involves binding to LHRH receptors on pituitary gonadotrope cells.[3] This initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient "flare-up" of gonadal hormones like testosterone and estrogen. However, continuous administration leads to the downregulation and desensitization of pituitary LHRH receptors, ultimately suppressing gonadotropin release and reducing sex steroid production to castration levels.[3] Beyond this indirect hormonal effect, LHRH agonists can also exert direct antiproliferative effects on various cancer cells that express LHRH receptors.[3]
Comparative Analysis of In Vitro Performance
While both triptorelin and leuprolide are potent LHRH receptor agonists, in vitro studies and clinical observations suggest nuanced differences in their activity.
Receptor Binding Affinity and Potency
The substitution of the glycine at position 6 with a D-amino acid, such as D-Trp in triptorelin or D-Leu in leuprolide, stabilizes the peptide's conformation and enhances its binding affinity for the LHRH receptor.[4] Studies comparing various LHRH analogs have shown that both D-Trp6 and D-Leu6 substitutions result in potent agonist activity.[5]
While direct, side-by-side in vitro binding affinity studies are not abundant, clinical and some preclinical data suggest triptorelin may have a slight advantage in potency and duration of action. For instance, a crossover study in patients with endometriosis showed that while both drugs were equally potent in down-regulating pituitary-ovarian function, the return of menstruation occurred significantly earlier after stopping leuprorelin, suggesting a longer duration of action for triptorelin.[6] Another study noted that triptorelin was more potent in achieving the lowest mean testosterone levels compared to leuprolide and goserelin.[7]
Table 1: Summary of Comparative Efficacy Data (Clinical)
| Parameter | Triptorelin | Leuprolide | Reference |
| Potency (Hormone Suppression) | Comparable potency in lowering serum E2, FSH, and LH levels. | Comparable potency in lowering serum E2, FSH, and LH levels. | [6] |
| Duration of Action | Longer duration of action; significantly later return of menstruation post-treatment. | Shorter duration of action; significantly earlier return of menstruation post-treatment. | [6] |
| Testosterone Suppression (Prostate Cancer) | Achieved castration levels (<50 ng/dL) in 97.7% of patients by day 57. | Achieved castration levels (<50 ng/dL) in 97.1% of patients by day 57. | [8] |
| Implantation/Pregnancy Rates (IVF) | Lower clinical implantation and pregnancy rates in a long-suppression protocol. | Significantly higher clinical implantation and pregnancy rates in a long-suppression protocol. | [9] |
Note: The data in this table is derived from clinical studies, as direct in vitro comparative quantitative data is limited. These clinical outcomes are influenced by in vitro characteristics such as binding affinity and potency.
Signaling Pathways
Upon binding to the LHRH receptor, a G-protein coupled receptor (GPCR), both triptorelin and leuprolide initiate a similar cascade of intracellular signaling events.[8]
-
Activation of Gq/11: The agonist-receptor complex activates the Gαq/11 protein.
-
Phospholipase C (PLC) Stimulation: Gαq/11 stimulates PLC.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects: IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). These events lead to the synthesis and secretion of LH and FSH.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to compare LHRH agonists.
Competitive Radioligand Binding Assay
This assay is used to determine and compare the binding affinities (Ki) of triptorelin and leuprolide for the LHRH receptor.
-
Objective: To measure the ability of unlabeled agonists (triptorelin, leuprolide) to compete with a radiolabeled LHRH analog for binding to the LHRH receptor.
-
Materials:
-
Cell membranes from cells expressing LHRH receptors (e.g., LNCaP prostate cancer cells, pituitary cells).
-
Radioligand: e.g., [125I]-[D-Trp6]LHRH.
-
Unlabeled competitors: Triptorelin, Leuprolide.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled agonist), and competitor binding (radioligand + increasing concentrations of triptorelin or leuprolide).
-
Incubation: Add cell membranes (10-50 µg protein/well) to all wells. Incubate at 25°C for 60-120 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash filters with ice-cold wash buffer.
-
Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate IC50 values (concentration of competitor that inhibits 50% of specific binding) and convert to Ki values.
-
Cell Viability (MTT) Assay
This assay assesses the direct antiproliferative effects of LHRH agonists on cancer cell lines expressing LHRH receptors.
-
Objective: To determine the effect of triptorelin and leuprolide on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
-
Materials:
-
LHRH receptor-positive cancer cell line (e.g., LNCaP, PC-3).[7]
-
Complete cell culture medium.
-
Triptorelin and Leuprolide.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well plates and microplate reader.
-
-
Procedure:
-
Cell Seeding: Plate cells at a density of 5 x 10³ cells/well and allow them to adhere overnight.[7]
-
Treatment: Replace the medium with fresh medium containing various concentrations of triptorelin or leuprolide (e.g., 10⁻¹⁰ M to 10⁻⁶ M) or a vehicle control.[7]
-
Incubation: Incubate plates for 24, 48, or 72 hours.[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 (concentration causing 50% inhibition of cell growth).
-
Conclusion
Both triptorelin ([D-Trp6]-LHRH) and leuprolide ([D-Leu6]-LHRH-ethylamide) are highly potent LHRH receptor agonists that function through a well-defined signaling pathway to suppress gonadotropin release. While they share a common mechanism of action, available data suggest potential differences in their pharmacokinetic and pharmacodynamic profiles, with triptorelin possibly exhibiting a longer duration of action. The choice between these agonists in a research or clinical setting may be guided by the specific experimental goals or therapeutic indication. Direct in vitro studies using standardized protocols are essential to precisely quantify differences in binding affinity and antiproliferative potency.
References
- 1. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. A crossover study of triptorelin and leuprorelin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of leuprolide acetate and triptorelin in assisted reproductive technology cycles: a prospective, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark of (D-Leu7)-LHRH Against Other GnRH Analogs: A Guide for Researchers
This guide provides a comprehensive comparison of the gonadotropin-releasing hormone (GnRH) analog, (D-Leu7)-LHRH, against other well-established GnRH analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to facilitate an objective performance assessment. Due to the limited availability of direct experimental data for this compound, this guide will leverage data on closely related and extensively studied analogs, particularly those with modifications at position 6, such as Leuprolide ([D-Leu6]-LHRH), to infer and discuss the potential properties of a position 7 substitution.
Introduction to GnRH Analogs
GnRH, a decapeptide hormone, plays a pivotal role in the reproductive endocrine system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. Synthetic GnRH analogs are broadly classified into two categories: agonists and antagonists. Agonists, upon initial administration, induce a transient surge in LH and FSH, followed by a sustained suppression of these hormones with chronic use. This paradoxical effect is harnessed for treating hormone-dependent conditions. Antagonists, on the other hand, competitively block the GnRH receptor, leading to an immediate and rapid suppression of gonadotropins.
The biological activity and stability of GnRH analogs are highly dependent on their amino acid sequence. Modifications, particularly at position 6, have been extensively studied and shown to significantly enhance potency and resistance to degradation compared to the native GnRH molecule. The subject of this guide, this compound (also known as (D-Leu7)-Gonadorelin), features a D-Leucine substitution at position 7. While less common, this modification warrants a thorough comparative analysis to understand its potential impact on receptor binding, signaling, and overall efficacy.
Quantitative Performance Comparison
Direct quantitative performance data for this compound is scarce in publicly available literature. Therefore, the following tables present data for native LHRH and the widely-used GnRH agonist Leuprolide ([D-Leu6, Pro9-NHEt]-LHRH) to provide a benchmark for comparison. The predicted impact of the (D-Leu7) substitution will be discussed based on structure-activity relationship principles.
Table 1: Comparative Receptor Binding Affinity
| Compound | Amino Acid Sequence | Receptor Binding Affinity (Ki) | Notes |
| Native LHRH | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | Baseline | Reference compound. |
| Leuprolide | pGlu-His-Trp-Ser-Tyr-D-Leu -Leu-Arg-Pro-NHEt | ~10-50x higher than Native LHRH | D-amino acid at position 6 significantly increases affinity. |
| This compound | pGlu-His-Trp-Ser-Tyr-Gly-D-Leu -Arg-Pro-Gly-NH2 | Data not available | Substitution at position 7 is less studied; its effect on binding affinity is not well-characterized but is predicted to be less impactful than a position 6 substitution. |
Table 2: Comparative In Vitro Potency for LH Release
| Compound | In Vitro Potency (EC50/IC50) | Relative Potency (vs. Native LHRH) | Notes |
| Native LHRH | Baseline | 1 | Reference for agonist activity. |
| Leuprolide | Significantly lower than Native LHRH | ~50-100x higher | Demonstrates potent agonist activity in stimulating, and subsequently suppressing, LH release. |
| This compound | Data not available | Unknown | The effect of a D-amino acid at position 7 on in vitro potency is not established. |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of GnRH analogs. Below are standard protocols for key experiments used to characterize these compounds.
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity of a test compound (e.g., this compound) to the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line expressing the GnRH receptor (e.g., HEK293-GnRHR).
-
Radiolabeled GnRH analog (e.g., [125I]-Triptorelin).
-
Unlabeled test compounds (e.g., this compound, Leuprolide, native GnRH).
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA).
-
Filtration apparatus with glass fiber filters.
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand with the cell membrane preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vitro Bioassay for Gonadotropin Release
Objective: To measure the potency of a GnRH analog in stimulating the release of luteinizing hormone (LH) from pituitary cells.
Materials:
-
Primary pituitary cells from rats or a suitable pituitary cell line (e.g., LβT2 cells).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum.
-
Test compounds (e.g., this compound, Leuprolide, native GnRH) at various concentrations.
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
LH ELISA kit.
Procedure:
-
Culture the pituitary cells in multi-well plates until they reach a suitable confluency.
-
Wash the cells with assay buffer to remove the culture medium.
-
Incubate the cells with various concentrations of the test compounds for a specified period (e.g., 3 hours).
-
Collect the supernatant from each well.
-
Measure the concentration of LH in the supernatant using a validated ELISA kit.
-
Plot the LH concentration against the logarithm of the agonist concentration to determine the EC50 value.
Signaling Pathways and Experimental Workflow
GnRH Receptor Signaling Pathway
The binding of a GnRH agonist to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs initiates a cascade of intracellular signaling events. This ultimately leads to the synthesis and release of LH and FSH.
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling (D-Leu7)-LHRH
For laboratory professionals engaged in drug development and scientific research, the safe handling of synthetic peptides like (D-Leu7)-LHRH is of paramount importance. Adherence to rigorous safety protocols not only ensures personnel safety but also maintains the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound, based on established procedures for analogous Luteinizing Hormone-Releasing Hormone (LHRH) analogs.
Personal Protective Equipment (PPE): A Multi-faceted Approach
A comprehensive personal protection strategy is crucial to minimize exposure risk and prevent contamination. The necessary PPE varies depending on the specific laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[1] |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[1] |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, and safety glasses.[1] |
| Animal Studies (Injections) | Disposable nitrile gloves, lab coat, and safety glasses.[1] |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, and a respirator.[1] |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat.[1] |
It is imperative that all PPE is properly fitted and regularly inspected to ensure its effectiveness.[2] Hands should be washed thoroughly after handling the material, after removing gloves, and before leaving the laboratory.[3]
Operational Plan for Safe Handling
A systematic workflow from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
For long-term stability, store the lyophilized peptide at -20°C or colder, in a tightly sealed, light-protective, and desiccated container.[1]
2. Reconstitution and Aliquoting:
-
To prevent moisture absorption, allow the vial to equilibrate to room temperature in a desiccator before opening.[1]
-
Reconstitute the peptide using a sterile and appropriate solvent.
-
All procedures should be performed carefully to minimize the creation of splashes or aerosols.[3]
3. General Laboratory Practices:
-
Never pipette by mouth; always use mechanical pipetting devices.[3]
-
Avoid eating, drinking, or applying cosmetics in the laboratory.[4]
-
Keep the work area clean and organized.[3]
-
Ensure safety showers and eyewash stations are accessible.[5]
Caption: A logical workflow for the safe handling of this compound from receipt to disposal.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Small Spills: For minor spills, absorb with an inert material and place it in a sealed container for disposal.[6]
-
Large Spills: For significant spills, evacuate the immediate area and restrict access.[1] Appropriate PPE, including a respirator, must be worn during containment and cleanup.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][5] Seek prompt medical attention.
-
Skin Contact: Rinse the affected skin area thoroughly with water.[5] Remove contaminated clothing.[5]
Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental release.
-
Contaminated Materials: All items that have come into contact with the peptide, such as pipette tips, gloves, and vials, should be collected in a designated and clearly labeled hazardous waste container.[1][6]
-
Liquid Waste: Aqueous solutions containing the peptide should be collected and treated as chemical waste.[1] Avoid discharging into drains or water courses.[6]
-
Unused Product: Dispose of unused or expired this compound at an approved waste disposal facility.[6]
All disposal procedures must comply with local, state, and federal regulations. It is highly recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. ethz.ch [ethz.ch]
- 4. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
